6-Amino-5-azacytidine-15N3
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N5O5 |
|---|---|
Molecular Weight |
262.20 g/mol |
IUPAC Name |
6-amino-4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(3,5-15N2)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1/i9+1,11+1,12+1 |
InChI Key |
HHBIDXKTBPRKSK-UYXRCSOFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N]C(=[15N]C2=O)[15NH2])N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
6-Amino-5-azacytidine-15N3: A Comprehensive Technical Guide
Executive Summary
In the rigorous landscape of pharmaceutical development and analytical chemistry, the precise quantification of active pharmaceutical ingredients (APIs) and their biologically active impurities is paramount. 6-Amino-5-azacytidine (CAS: 105331-00-8) is a nucleoside analog and a well-documented derivative—often monitored as Impurity 9—of the hypomethylating chemotherapeutic agent 5-azacytidine (Azacitidine)[1][2].
To achieve absolute quantification of this compound in complex biological matrices or API formulations, analytical scientists utilize 6-Amino-5-azacytidine-15N3 , a stable isotope-labeled internal standard[3]. This whitepaper explores the mechanistic profile of the parent compound, the analytical rationale behind 15N3 labeling, and provides a self-validating Isotope Dilution Mass Spectrometry (IDMS) protocol for drug development professionals.
Core Identity and Mechanistic Profile
Structural Conformation and Biological Activity
While its parent compound, 5-azacytidine, is incorporated into DNA to covalently trap DNA methyltransferases (DNMTs) and reverse epigenetic silencing in acute myelogenous leukemia[4], the 6-amino substitution fundamentally alters the molecule's behavior.
According to structural studies, 6-amino-5-azacytidine exhibits a marked conformational resemblance to purine nucleosides. Nuclear Magnetic Resonance (1H NMR) spectroscopy reveals a strong preference for the g+ rotamer around the C(5')-C(4') bond and a predominance of the anti conformation around the C-N glycosyl bond[5]. Biologically, 6-amino-5-azacytidine acts as an antimetabolite that interferes with purine metabolism. It exhibits targeted antibacterial efficacy, specifically inhibiting the growth of Escherichia coli (46% inhibition at 100 µg/mL), and demonstrates growth-inhibitory effects against specific human cell lines, such as CCRF-CEM (ID50 of 33.9 µM) and WI-L2[5][6].
Cellular uptake and DNMT inhibition mechanism of azacytidine derivatives.
The Rationale for 15N3 Stable Isotope Labeling
In mass spectrometry, matrix effects (ion suppression or enhancement) can severely skew quantitative results. 6-Amino-5-azacytidine-15N3 resolves this by acting as an ideal internal standard.
Causality of Isotope Choice: Why use Nitrogen-15 over Deuterium (2H)? Deuterium labels are highly susceptible to hydrogen-deuterium exchange (HDX) when exposed to protic solvents (like water or methanol) during LC-MS/MS analysis, leading to isotopic scrambling and loss of the mass label. By embedding three Nitrogen-15 atoms directly into the triazine ring and amino group, the 15N3 label remains chemically inert and permanently fixed[3][7]. This provides a clean +3 Da mass shift , ensuring the internal standard is easily distinguished from the natural isotopic envelope of the unlabeled analyte without any risk of back-exchange.
Quantitative Data and Physicochemical Properties
The following table summarizes the critical properties of the unlabeled API impurity versus its stable isotope-labeled counterpart, highlighting the data necessary for mass spectrometry tuning[2][3].
| Property | 6-Amino-5-azacytidine (Unlabeled) | 6-Amino-5-azacytidine-15N3 (Labeled) |
| Chemical Formula | C8H13N5O5 | C8H13N2(15N)3O5 |
| Molecular Weight | 259.22 g/mol | 262.20 g/mol |
| Monoisotopic Mass | 259.09 Da | 262.08 Da |
| PubChem CID | 13630026 | 169433208 |
| Isotopic Mass Shift | N/A | +3 Da |
| Primary Application | Bioactive compound / API Impurity | Internal Standard (LC-MS/MS) |
| Storage Conditions | 2-8°C, inert atmosphere, dark | -20°C to -80°C, inert atmosphere |
Analytical Workflow: Isotope Dilution Mass Spectrometry (IDMS)
To quantify 6-amino-5-azacytidine down to trace levels (ng/mL or pg/mL), researchers must deploy a self-validating LC-MS/MS protocol. The workflow below leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI).
Workflow for LC-MS/MS quantification using 15N3 isotope dilution.
Step-by-Step LC-MS/MS Protocol
Phase 1: Sample Preparation (Protein Precipitation) Rationale: Precise isotopic dilution corrects for extraction losses and ion suppression simultaneously.
-
Standard Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma) or API solution into a microcentrifuge tube. Add 10 µL of a 100 ng/mL 6-Amino-5-azacytidine-15N3 working standard.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Causality: The acidic environment stabilizes the vulnerable triazine ring of the azacytidine derivative, while the cold organic solvent rapidly denatures matrix proteins without degrading the nucleoside.
-
-
Centrifugation: Vortex aggressively for 60 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Collection: Transfer the clear supernatant to an autosampler vial for injection.
Phase 2: Instrumental Analysis Rationale: As a highly polar nucleoside, 6-amino-5-azacytidine exhibits virtually no retention on standard C18 reversed-phase columns, eluting in the void volume where matrix effects are most severe. HILIC is mandatory for proper chromatographic retention.
-
Column Selection: Use a HILIC column (e.g., Waters XBridge Amide, 2.1 × 100 mm, 3.5 µm).
-
Mobile Phases:
-
Buffer A: 10 mM Ammonium Formate in LC-MS grade Water (pH ~3.0).
-
Buffer B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: Start at 90% B, hold for 1 minute, then ramp down to 50% B over 4 minutes.
-
Causality: In HILIC mode, the organic phase (ACN) is the weak solvent. Decreasing the organic concentration allows the highly polar analyte to elute with excellent peak symmetry.
-
-
Detection (Multiple Reaction Monitoring - MRM): Operate the mass spectrometer in ESI Positive mode.
-
Unlabeled Analyte MRM: Monitor the transition m/z 260.1 → [Fragment Ion].
-
15N3 Labeled Standard MRM: Monitor the transition m/z 263.1 →[Fragment Ion + 3 Da].
-
-
Data Validation: Calculate the area ratio of the unlabeled peak to the 15N3 peak. Compare this ratio against a matrix-matched calibration curve to determine the absolute concentration.
References
-
PubChem, "6-Amino-5-azacytidine-15N3 | C8H13N5O5 | CID 169433208", National Institutes of Health. URL:[Link]
-
PubChem, "6-Amino-5-azacytidine | C8H13N5O5 | CID 13630026", National Institutes of Health. URL:[Link]
-
Collection of Czechoslovak Chemical Communications, "Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine". URL:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-Amino-5-azacytidine | C8H13N5O5 | CID 13630026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-5-azacytidine-15N3 | C8H13N5O5 | CID 169433208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCCC 1989, Volume 54, Issue 9, Abstracts pp. 2502-2512 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
synthesis of 15N-labeled 6-Amino-5-azacytidine
Technical Guide: Synthesis of N-Labeled 6-Amino-5-azacytidine
Executive Summary
Target Molecule: [U-
-
Base Construction: Pyrolytic conversion of [
N ]urea to [ N]ammeline (via melamine/hydrolysis). -
Activation: Silylation of the base to generate the bis-trimethylsilyl intermediate.
-
Glycosylation: Vorbrüggen coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
Deprotection: Zemplén deacylation to yield the final nucleoside.
Retrosynthetic Analysis
The synthesis disconnects at the glycosidic
Figure 1: Retrosynthetic strategy focusing on the modular assembly of the
Detailed Synthetic Protocol
Phase 1: Synthesis of [U- N]Ammeline Base
The formation of the 4,6-diamino-1,3,5-triazine ring (Ammeline) is best achieved by the controlled hydrolysis of [
Reagents:
-
[
N ]Urea (>98 atom% N)[2] -
Silica gel / Alumina (catalyst)
-
Sulfuric acid (H
SO ), 20% aqueous solution
Protocol:
-
Melamine Synthesis:
-
Load [
N ]urea into a high-pressure autoclave or sealed tube. -
Heat to 380–400°C for 2 hours. The urea undergoes pyrolysis to form [
N]melamine (trimerization) with ammonia evolution. -
Note: This step releases [
N]NH ; perform in a closed system to trap ammonia if recovery is desired, or vent through an acid scrubber. -
Cool and wash the solid residue with hot water to isolate crude [
N]melamine.
-
-
Hydrolysis to Ammeline:
-
Suspend the [
N]melamine in 20% H SO . -
Reflux for 3–4 hours . This selectively hydrolyzes one amino group to a hydroxyl (tautomerizing to the ketone), yielding [
N]ammeline sulfate. -
Monitoring: Use HPLC or TLC (Cellulose, n-butanol/acetic acid/water) to monitor the disappearance of melamine.
-
-
Neutralization & Isolation:
-
Cool the solution and neutralize with NaOH to pH 6–7.
-
[U-
N]Ammeline precipitates as a white solid. -
Filter, wash with water and methanol, and dry under vacuum over P
O .
-
Phase 2: Silylation and Vorbrüggen Coupling
Direct glycosylation of ammeline is difficult due to poor solubility. Silylation renders the base soluble and activates the N1/N3 positions.
Reagents:
-
[U-
N]Ammeline (from Phase 1) -
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Commercial reagent)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
Protocol:
-
Silylation:
-
Suspend [
N]ammeline (1.0 eq) in HMDS (excess, ~10–15 mL/g). -
Add catalytic (NH
) SO . -
Reflux under Argon for 4–12 hours until the solution becomes clear (indicating formation of bis-TMS-ammeline).
-
Evaporate excess HMDS under high vacuum to yield the silylated base as a moisture-sensitive oil/solid. Do not expose to air.
-
-
Coupling:
-
Dissolve the silylated base in anhydrous MeCN or DCE.
-
Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (0.9 eq relative to base).
-
Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours .
-
Mechanism:[2][3][4][5][6] The Lewis acid promotes the formation of the oxocarbenium ion from the sugar, which is attacked by the N1 of the silylated triazine (thermodynamic control favors N1 over N3/N5).
-
-
Workup:
-
Quench with ice-cold saturated NaHCO
. -
Extract with Dichloromethane (DCM) (3x).
-
Dry organic layer over MgSO
and concentrate. -
Purification: Flash chromatography (SiO
, DCM/MeOH gradient). Isolate the Tribenzoyl-6-Amino-5-azacytidine .
-
Phase 3: Deprotection
Removal of the benzoyl protecting groups must be mild to prevent triazine ring opening (though 6-amino analogs are generally more stable than 5-azacytidine).
Reagents:
-
Sodium Methoxide (NaOMe) in Methanol (Zemplén conditions)
-
Dowex 50W (H+ form) for neutralization
Protocol:
-
Dissolve the protected nucleoside in anhydrous Methanol.
-
Add NaOMe (0.1 eq, 0.5 M solution). pH should be ~9–10.
-
Stir at Room Temperature for 2–4 hours . Monitor by TLC for disappearance of the benzoylated starting material.
-
Neutralization: Add pre-washed Dowex 50W resin until pH is neutral (pH 7). Avoid strong acidification as the triazine ring is acid-labile.
-
Filter off the resin and evaporate the filtrate.
-
Final Purification: Reverse-phase HPLC (C18, Water/Methanol gradient) or recrystallization from MeOH/Ethanol.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow from isotope source to final nucleoside.
QC & Validation Standards
To ensure the integrity of the synthesized
Data Summary Table
| Parameter | Specification | Method |
| Chemical Purity | > 98.0% | HPLC (UV 254 nm) |
| Isotopic Enrichment | > 98 atom% | HR-MS / |
| Identity | Consistent with structure | |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Water | Solubility Test |
Key NMR Signatures (Validation)
Because of the
-
N NMR (DMSO-d
):-
Expect signals for the triazine ring nitrogens (N1, N3, N5). N1 (glycosidic) will be shielded relative to N3/N5.
-
Exocyclic amino groups (
and ) will appear as distinct resonances if rotation is restricted, or averaged if fast.
-
-
H NMR Coupling:
-
The H-6 proton seen in standard 5-azacytidine is absent .
-
Amino protons (NH
) will appear as doublets (split by N, Hz).
-
Stability Warning
Unlike standard cytidine, 5-azacytidine derivatives are prone to hydrolytic ring opening at the C6-N1 bond, especially in basic or prolonged aqueous conditions.
-
Storage: Store solid at -20°C under Argon.
-
Solution: Dissolve in DMSO-d
for NMR immediately prior to use. Avoid aqueous phosphate buffers for long-term storage.
References
-
Pískala, A., Hanna, N. B., Zajicek, J., & Cihák, A. (1989).[7] Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine. Collection of Czechoslovak Chemical Communications, 54(9), 2502-2512. Link
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard reference for silyl-Hilbert-Johnson reaction).
-
Niedballa, U., & Vorbrüggen, H. (1974).[8] A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. The Journal of Organic Chemistry, 39(25), 3654-3660. Link
- Wittenburg, E. (1971). Nucleosides and nucleotides of triazines. Collection of Czechoslovak Chemical Communications.
-
Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry, 21(2), 204-208. (Reference for stability/hydrolysis pathways). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN104672289A - Preparation method of azacitidine impurity - Google Patents [patents.google.com]
- 6. US9951098B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 7. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 8. CN105837524A - 5-azacytosine synthesis method - Google Patents [patents.google.com]
6-Amino-5-azacytidine mechanism of action in cells
An In-Depth Technical Guide to the Mechanism of Action of 6-Amino-5-Azacytidine
Executive Summary
As epigenetic therapies continue to evolve, understanding the precise pharmacodynamics of nucleoside analogs and their synthetic impurities is critical for drug development. 6-Amino-5-azacytidine (CAS: 105331-00-8) is a triazine nucleoside analog. While primarily recognized as a critical synthetic impurity of the FDA-approved DNA methyltransferase (DNMT) inhibitor 5-azacytidine (Azacitidine)[1], 6-amino-5-azacytidine possesses its own distinct baseline biological activity[2].
This whitepaper provides a comprehensive mechanistic analysis of 6-amino-5-azacytidine. By dissecting how the addition of a C6-amino group alters its interaction with DNMT enzymes, this guide equips researchers with the structural logic, quantitative profiles, and self-validating experimental protocols necessary to study this compound in vitro.
Chemical Identity and Pharmaceutical Context
In the commercial synthesis of 5-azacytidine, the presence of 6-amino-5-azacytosine in the raw starting materials frequently leads to the formation of 6-amino-5-azacytidine (also referred to as cyanurodiamide pentose) as a downstream impurity[3].
Chemically, it is defined as 4,6-diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one . Unlike 5-azacytidine, which features an unsubstituted C6 position on the triazine ring, 6-amino-5-azacytidine carries an additional amino (-NH₂) group at this exact locus. As explored in Section 3, this structural deviation fundamentally rewrites its epigenetic potency[4].
Intracellular Pharmacokinetics: Uptake and Activation
To exert any cellular effect, 6-amino-5-azacytidine must hijack the cell's endogenous pyrimidine salvage pathways. The causality behind its mechanism relies on successful intracellular accumulation and sequential phosphorylation.
-
Cellular Entry: The molecule is transported across the plasma membrane primarily by human equilibrative nucleoside transporters (hENTs).
-
First-Pass Phosphorylation: Once intracellular, Uridine-Cytidine Kinase (UCK) phosphorylates the molecule to its monophosphate form (6-amino-5-aza-CMP). This is the rate-limiting step in its activation.
-
Divergent Incorporation: Subsequent kinase activity yields triphosphate derivatives. The ribonucleotide form (6-amino-5-aza-CTP) is incorporated into RNA, disrupting translation. Concurrently, ribonucleotide reductase (RNR) reduces the diphosphate form to a deoxynucleotide, which is ultimately incorporated into nascent DNA during the S-phase[5].
Cellular uptake, phosphorylation, and nucleic acid incorporation of 6-Amino-5-azacytidine.
Mechanistic Divergence: The C6-Amino Conundrum
The canonical mechanism of 5-azacytidine involves acting as a "suicide substrate" for DNMT1. When DNMT1 attempts to methylate the incorporated 5-azacytosine ring, its catalytic cysteine thiolate performs a nucleophilic attack on the C6 position. Because the N5 atom acts as an electron sink, a stable, irreversible covalent adduct is formed, trapping and depleting the enzyme[6].
Why does 6-amino-5-azacytidine exhibit drastically reduced epigenetic potency? The presence of the amino group at the C6 position introduces two insurmountable barriers to this canonical mechanism:
-
Electronic Repulsion: The lone pair of electrons on the C6-amino group participates in resonance with the triazine ring. This electron-donating effect significantly reduces the partial positive charge (electrophilicity) of the C6 carbon, making it highly resistant to nucleophilic attack by the DNMT thiolate.
-
Steric Hindrance: The physical bulk of the -NH₂ group creates a steric clash within the highly conserved, tight catalytic pocket of DNMT1, preventing the necessary proximity for covalent bond formation.
Consequently, 6-amino-5-azacytidine fails to efficiently trap DNMTs, resulting in a shift from potent epigenetic modulation to weaker, generalized cytotoxicity and antibacterial effects[2].
Mechanistic divergence at the C6 position leading to attenuated DNMT covalent trapping.
Quantitative Efficacy Profiles
Because of the mechanistic limitations described above, 6-amino-5-azacytidine requires much higher concentrations to induce cytotoxicity compared to its parent analog. The table below synthesizes its known biological activity across various cell lines[2],[4].
| Biological Target / Cell Line | Cell Type | Observed Activity / Potency | Mechanistic Note |
| CCRF-CEM | Human T lymphoblastoid | ID₅₀ = 33.9 μM | High hENT expression allows sufficient uptake to force cell cycle arrest despite poor DNMT trapping. |
| WI-L2 | Human B lymphoblastoid | 39% inhibition at 100 μM | Moderate sensitivity; indicates cell-line dependent metabolic activation (UCK levels). |
| L1210 | Murine leukemia | No inhibition observed | Likely due to rapid enzymatic deamination or poor intracellular phosphorylation. |
| Escherichia coli | Gram-negative bacteria | Growth Inhibition | Acts via disruption of bacterial RNA/DNA synthesis rather than eukaryotic epigenetic mechanisms. |
Validated Experimental Protocols
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step includes the causality behind the action to prevent common experimental artifacts.
Protocol 1: Cell Viability and Proliferation Assay (CCRF-CEM Model)
CCRF-CEM cells are utilized as the primary model because their rapid proliferation maximizes the incorporation of the nucleoside analog into nascent DNA during the S-phase.
Step-by-Step Workflow:
-
Cell Seeding: Plate CCRF-CEM cells at a density of
cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Logic: Suspension cells require optimal density to prevent contact inhibition while ensuring sufficient metabolic signal. -
Compound Preparation: Dissolve 6-Amino-5-azacytidine in anhydrous DMSO to create a 10 mM stock. Logic: Triazine rings are prone to rapid hydrolytic degradation in aqueous solutions; DMSO preserves molecular integrity.
-
Treatment: Treat cells with a concentration gradient (1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (5-azacytidine at 1 μM). Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Quantification: Add 20 μL of MTS reagent (e.g., CellTiter 96® Aqueous One) per well. Incubate for 2 hours. Read absorbance at 490 nm.
-
Data Validation: The assay is only valid if the 5-azacytidine positive control demonstrates
cytotoxicity, confirming that the cell line's nucleoside salvage pathway is actively functioning.
Protocol 2: Global DNA Methylation Profiling via LC-MS/MS
LC-MS/MS is selected over antibody-based colorimetric assays (ELISA) because it provides absolute quantification of 5-methyl-2'-deoxycytidine (5-mdC) relative to total deoxyguanosine (dG), eliminating cross-reactivity artifacts.
Step-by-Step Workflow:
-
DNA Extraction & QC: Extract genomic DNA from treated cells using a column-based kit. Critical Step: Confirm cell viability is
prior to extraction. Logic: Extracting DNA from apoptotic cells yields fragmented DNA, skewing methylation ratios due to passive degradation rather than active enzymatic inhibition. -
Enzymatic Digestion: Incubate 1 μg of pure DNA with DNA Degradase Plus (or a mixture of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase) at 37°C for 2 hours to reduce the polymer to single nucleosides.
-
LC-MS/MS Analysis: Inject the digested sample into a triple quadrupole mass spectrometer coupled with UHPLC.
-
Quantification: Monitor the transitions for 5-mdC (
242 126) and dG ( 268 152). Calculate the global methylation percentage as .
References
-
Alois Pískala, et al. "Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine." Collection of Czechoslovak Chemical Communications, 1989.[Link]
- Ionescu, D., et al. "Synthesis of 5-azacytidine." U.S.
- China National Intellectual Property Administration. "Preparation method of azacitidine impurity.
Sources
- 1. US9951098B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN104672289A - Preparation method of azacitidine impurity - Google Patents [patents.google.com]
- 4. CCCC 1989, Volume 54, Issue 9, Abstracts pp. 2502-2512 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 5. US9951098B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
Epigenetic and Metabolic Modulation via 6-Amino-5-azacytidine: Structural Dynamics, Biological Activity, and Experimental Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The development of nucleoside analogues has been a cornerstone of antineoplastic and antimicrobial pharmacology. While 5-azacytidine (azacitidine) is globally recognized for its potent DNA methyltransferase (DNMT) inhibitory activity and its clinical application in myelodysplastic syndromes (MDS)[1], its structural derivatives offer nuanced biological profiles that expand our understanding of nucleoside metabolism.
Among these derivatives, 6-Amino-5-azacytidine (CAS: 105331-00-8) stands out. Unlike its parent compound, the addition of an amino group at the 6-position of the 1,3,5-triazine ring fundamentally alters the molecule's spatial conformation and metabolic interactions[2]. This whitepaper provides an in-depth technical analysis of 6-Amino-5-azacytidine, detailing how its unique anti conformation drives its biological activity, its dual role in purine metabolism interference and epigenetic modulation, and the rigorous experimental protocols required to validate its efficacy.
Structural Dynamics and Conformational Profiling
The biological efficacy of 5-azacytidine analogues is inextricably linked to their molecular conformation, specifically the rotation around the C-N glycosyl bond.
The Anti vs. Syn Conformation Paradigm
Through extensive
Conversely, substitutions with bulkier or electronically repulsive groups at the 6-position—such as in 6-methoxy-5-azacytidine or 6-oxo-5-azacytidine—force the molecule into a syn conformation[2]. This shift is driven by severe repulsive interactions between the substituents on the triazine ring and the glycone (sugar moiety). As a direct consequence of this steric hindrance, the 6-methoxy and 6-oxo derivatives lose their ability to bind to target enzymes and are rendered bacteriostatically and biologically inactive[2].
Figure 1: Conformational logic dictating the biological activity of 6-substituted 5-azacytidine analogues.
Biological Activity Profile
The unique anti conformation of 6-Amino-5-azacytidine translates into a highly specific, targeted biological activity profile, demonstrating efficacy in both bacterial and human neoplastic cell lines[2][3].
Quantitative Efficacy Data
The compound exhibits selective cytotoxicity. It is highly active against specific lymphoblastic leukemias while sparing others, indicating a specialized cellular uptake or metabolic activation requirement.
Table 1: Biological Activity Profile of 6-Amino-5-azacytidine
| Target Organism / Cell Line | Origin / Type | Efficacy Metric | Concentration | Reference |
| CCRF-CEM | Human T-lymphoblastic leukemia | ID | - | [2][3] |
| WI-L2 | Human B-lymphoblastic leukemia | 39% Growth Inhibition | 100 µM | [2][3] |
| L1210 | Murine lymphocytic leukemia | Inactive | [2] | |
| LoVo/L | Human colon carcinoma | Inactive | [2] | |
| E. coli B | Gram-negative bacteria | 46% Growth Inhibition | 100 µg/mL | [2][3] |
| Viral Panels | Herpes, Adeno, Rhino, Influenza | Inactive | [2] |
Toxicity and Carcinogenicity (Polarographic Reduction)
A critical factor in drug development is the therapeutic index and potential carcinogenicity. Polarographic reduction studies in anhydrous dimethylformamide (DMF) have been used to calculate the potential carcinogenicity index (
Table 2: Polarographic Reduction and Carcinogenicity Index
| Compound | Assessment | ||
| 6-Amino-5-azacytidine | -2.750 | 0.200 | Insignificant |
| 6-Methyl-5-azacytidine | -2.260 | 0.372 | High Potential |
| 6-Methoxy-5-azacytidine | -2.540 | 0.094 | No Activity |
Mechanisms of Action (MoA)
The MoA of 6-Amino-5-azacytidine is bipartite, leveraging both its structural mimicry of purines and its triazine core.
-
Purine Metabolism Interference: Because its anti conformation closely mimics natural purine nucleosides, 6-Amino-5-azacytidine acts as a competitive antimetabolite[2][5]. In bacterial models (E. coli), its bacteriostatic effect is easily reversed by the introduction of low levels of natural purine bases (e.g., adenine, guanine), proving that the compound actively disrupts purine synthesis or utilization pathways[2]. Pyrimidine bases (thymidine) fail to reverse this inhibition, confirming the purine-specific targeting[2].
-
Nucleic Acid Incorporation & Epigenetic Modulation: Like its parent compound 5-azacytidine, the analogue is taken up by cells, phosphorylated, and incorporated into RNA and DNA[1][6]. Once incorporated into DNA, the aza-modified cytosine ring forms irreversible covalent adducts with DNA methyltransferase 1 (DNMT1)[1][6]. This depletes the cellular pool of active DNMT, leading to widespread DNA hypomethylation, reactivation of silenced tumor suppressor genes, and eventual apoptosis in rapidly dividing neoplastic cells[1][6].
Figure 2: Dual mechanism of action: Purine metabolism interference and DNMT trapping.
Experimental Workflows and Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating 6-Amino-5-azacytidine.
Protocol 1: Conformational Analysis via 2D NMR (NOESY/ROESY)
Rationale: To empirically validate the anti vs. syn conformation ratio, which dictates biological activity.
-
Sample Preparation: Dissolve 5 mg of synthesized 6-Amino-5-azacytidine (Purity
97%) in 0.5 mL of DMSO- to prevent rapid hydrolysis commonly seen in aqueous solutions. -
Acquisition: Perform 1D
H NMR to identify the H-6 proton of the triazine ring and the H-1' proton of the ribose ring. Follow with 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500 ms. -
Causality & Validation: In the anti conformation, the H-6 proton is spatially distant from the H-1' proton, yielding a weak or absent NOE cross-peak. A strong cross-peak between H-6 and H-1' would indicate a syn conformation. The absence of this cross-peak validates the anti structural mimicry required for purine pathway interference[2].
Protocol 2: Bacterial Inhibition and Purine Reversal Assay
Rationale: A self-validating phenotypic assay to prove that the compound's toxicity is specifically mediated through purine metabolism interference.
-
Bacterial Culture: Inoculate E. coli B into a minimal mineral medium supplemented with 0.2% glucose. Grow to an early logarithmic phase (OD
0.2). -
Treatment: Aliquot the culture into 96-well plates. Treat the experimental wells with 100 µg/mL of 6-Amino-5-azacytidine[2].
-
Metabolite Spiking (The Validation Step): To parallel experimental wells, co-administer the drug with 10-50 µM of natural purine bases (adenine or guanine) or pyrimidine bases (thymidine or cytidine).
-
Measurement: Incubate at 37°C for 12 hours, measuring OD
every 2 hours. -
Interpretation: A valid assay will show ~46% growth inhibition in the drug-only wells[2]. Wells spiked with purines will show a complete reversal of inhibition (restored growth), while wells spiked with pyrimidines will remain inhibited, proving the specific antimetabolite MoA[2].
Protocol 3: In Vitro Cytotoxicity Profiling (CCRF-CEM vs. L1210)
Rationale: To establish the ID
-
Cell Seeding: Seed human T-lymphoblastic leukemia (CCRF-CEM) and murine lymphocytic leukemia (L1210) cells in 96-well plates at
cells/well in RPMI-1640 medium with 10% FBS. -
Dosing: Treat cells with a logarithmic concentration gradient of 6-Amino-5-azacytidine (0.1 µM to 200 µM). Include a vehicle control (DMSO < 0.1%).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO
. -
Viability Assay: Add CellTiter-Glo® reagent to measure ATP as an indicator of metabolically active cells. Read luminescence.
-
Analysis: Plot dose-response curves using non-linear regression. CCRF-CEM should yield an ID
of approximately 33.9 µM, while L1210 should show no significant reduction in viability up to 100 µM, validating the selective cytotoxicity profile[2][3].
References
-
Pískala, A., Hanna, N. B., Zajicek, J., & Čihák, A. (1989). Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No: 105331-00-8 | Product Name: 6-Amino-5-azacytidine. Available at: [Link]
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Pískala, A., et al. (n.d.). Polarographic Reduction and Potential Carcinogenity of Substituted 1,3,5-Triazine Nucleosides. Collection of Czechoslovak Chemical Communications. Available at:[Link]
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The Indispensable Role of 15N Labeled Nucleosides in Metabolic Studies: A Technical Guide
This guide provides an in-depth exploration of the pivotal role of Nitrogen-15 (¹⁵N) labeled nucleosides in modern metabolic research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, advanced applications, and practical methodologies of employing these powerful tools to unravel the complexities of cellular metabolism. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring a robust and insightful understanding of the technology.
The Foundation: Why Stable Isotope Labeling with ¹⁵N?
In the intricate world of cellular biochemistry, understanding the dynamic flow of molecules through metabolic pathways is paramount. Isotopic labeling, the strategic replacement of an atom in a molecule with its isotope, has become an indispensable technique for tracing the fate of molecules within a biological system.[1] While radioactive isotopes were historically used, stable isotopes, which are non-radioactive, have gained prominence due to their safety, especially in human studies.[1][2]
Nitrogen-15 (¹⁵N) is a stable, heavy isotope of nitrogen. By replacing the naturally more abundant ¹⁴N with ¹⁵N in biomolecules, researchers can differentiate and track these molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This ability to distinguish labeled from unlabeled molecules provides unprecedented insights into a wide array of cellular processes.[3][4]
The ¹⁵N Advantage in Nucleoside Metabolism:
Nucleosides, the building blocks of DNA and RNA, are central to cellular information transfer and energy metabolism. Their metabolic pathways, encompassing both de novo synthesis and salvage, are tightly regulated and often perturbed in disease states like cancer. Introducing ¹⁵N-labeled nucleosides or their precursors allows for the precise tracing of nitrogen atoms as they are incorporated into purine and pyrimidine rings, and subsequently into DNA and RNA.[2][4] This offers a direct window into the rates of nucleic acid synthesis, turnover, and the overall dynamics of nucleotide metabolism.[2]
Charting the Course: Applications of ¹⁵N Labeled Nucleosides
The versatility of ¹⁵N-labeled nucleosides lends them to a broad spectrum of applications in metabolic research.
Metabolic Flux Analysis: Mapping the Intracellular Highways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions.[5] By introducing a ¹⁵N-labeled substrate, such as ¹⁵N-labeled glutamine or glycine which are precursors for nucleoside synthesis, researchers can trace the path of the ¹⁵N isotope through interconnected metabolic pathways.[6][7] The pattern and extent of ¹⁵N incorporation into downstream metabolites, including nucleosides and nucleotides, are measured by mass spectrometry.[3][8] This data, when integrated with metabolic models, allows for the calculation of pathway fluxes, revealing how cells utilize different nutrients and adapt their metabolism under various conditions.[5]
Causality in Experimental Design: The choice of the ¹⁵N-labeled precursor is critical. For instance, using [¹⁵N₂]-glutamine allows for the tracing of both the amide and amino nitrogen atoms, providing a more comprehensive view of nitrogen metabolism in purine and pyrimidine biosynthesis.
Illuminating DNA and RNA Dynamics: Synthesis, Turnover, and Damage
The study of nucleic acid dynamics is fundamental to understanding gene expression, cell proliferation, and the aging process. ¹⁵N-labeled nucleosides serve as powerful tracers to monitor the synthesis and turnover of DNA and RNA.[3] By feeding cells ¹⁵N-labeled precursors, such as ¹⁵NH₄Cl or labeled nucleobases, researchers can track the incorporation of the heavy isotope into newly synthesized nucleic acids.[3][4] This approach, often termed Stable Isotope Probing (SIP), is particularly useful for identifying actively metabolizing microorganisms in complex environmental samples.[3]
Furthermore, ¹⁵N-labeled nucleosides are instrumental in the study of oxidatively induced RNA damage, which is implicated in various human diseases.[9] By using ¹⁵N-labeled analogues of modified RNA nucleosides as internal standards in mass spectrometric measurements, researchers can achieve accurate quantification of RNA damage products.[9]
Advancing Drug Development: From Target Engagement to ADME Studies
In the realm of drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy.[1] Isotopic labeling is a cornerstone of these investigations.[1] ¹⁵N-labeled versions of drug candidates containing nitrogen atoms can be synthesized and used to trace their metabolic fate within a biological system.[1][] This enables the identification of metabolites and provides insights into the enzymes responsible for the drug's metabolism.[1]
Moreover, ¹⁵N labeling can be used to study the interaction of drugs with their protein targets. For example, in oncology research, ¹⁵N tracers can reveal tumor dependencies on specific nitrogen sources, informing the design of targeted inhibitors.[11]
The Scientist's Toolkit: Methodologies and Protocols
The successful application of ¹⁵N-labeled nucleosides hinges on robust experimental design and precise analytical techniques.
Synthesis and Incorporation of ¹⁵N Labeled Nucleosides
¹⁵N-labeled nucleosides can be produced through both chemical synthesis and biosynthetic incorporation.[4][12] Chemical synthesis offers the advantage of site-specific labeling, allowing for the introduction of ¹⁵N at precise positions within the nucleoside structure.[13] Biosynthetic incorporation involves growing microorganisms, such as E. coli, in a medium where the sole nitrogen source is ¹⁵N-enriched, leading to the production of uniformly ¹⁵N-labeled biomolecules, including nucleosides.[4][14]
Experimental Protocol: Biosynthetic Incorporation of ¹⁵N into E. coli for Nucleoside Production
This protocol outlines the general steps for producing uniformly ¹⁵N-labeled biomass from which nucleosides can be extracted.
Materials:
-
M9 minimal medium components
-
¹⁵NH₄Cl (as the sole nitrogen source)[15]
-
Glucose (or other carbon source)
-
MgSO₄, CaCl₂, and trace elements solution[15]
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid of interest (if protein co-expression is desired)
-
Appropriate antibiotic
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.[15]
-
Adaptation to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing ¹⁴NH₄Cl and the appropriate antibiotic. Grow until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. This step adapts the cells to the minimal medium.[15]
-
Main Culture Inoculation: Prepare 1 L of M9 minimal medium containing 1 g of ¹⁵NH₄Cl as the sole nitrogen source, along with other necessary components.[15][16] Inoculate this medium with the adapted pre-culture to a starting OD₆₀₀ of approximately 0.05.[15]
-
Growth and Harvest: Grow the main culture at the optimal temperature for your strain with vigorous shaking. Monitor the OD₆₀₀. Harvest the cells by centrifugation when the desired growth phase is reached (e.g., late log phase).
-
Nucleoside Extraction: The cell pellet can then be processed to extract total RNA, which is subsequently hydrolyzed to release the ¹⁵N-labeled nucleosides.
Analytical Techniques: Mass Spectrometry and NMR Spectroscopy
The two primary analytical techniques for detecting and quantifying ¹⁵N-labeled nucleosides are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of ¹⁵N results in a predictable mass shift in the labeled nucleoside compared to its unlabeled counterpart, allowing for their differentiation and quantification.[2][8] Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for the analysis of complex biological samples.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The ¹⁵N isotope has a nuclear spin of 1/2, making it NMR-active.[11] ¹⁵N-labeling is essential for many NMR studies of proteins and nucleic acids, as it helps to resolve spectral overlap and provides valuable structural and dynamic information.[4][17]
Experimental Workflow: LC-MS-based Analysis of ¹⁵N Incorporation into Cellular Nucleosides
Caption: Workflow for LC-MS analysis of ¹⁵N incorporation.
Data Interpretation: From Raw Data to Biological Insight
The analysis of data from ¹⁵N labeling experiments requires careful consideration to extract meaningful biological information.
Quantifying ¹⁵N Enrichment
The percentage of ¹⁵N incorporation is a critical parameter that needs to be accurately determined.[18][19] This is typically done by comparing the mass spectral profile of a labeled peptide or metabolite against a series of theoretical profiles with different enrichment rates.[18][19] The Pearson product-moment correlation coefficient can be used to find the best match between the empirical and theoretical profiles.[18][19]
| Parameter | Description | Typical Measurement |
| ¹⁵N Enrichment (%) | The percentage of ¹⁵N atoms in a specific molecular position or the entire molecule. | Measured by comparing the intensity of the monoisotopic peak (M₀) with the isotopologue peaks (M+1, M+2, etc.) in the mass spectrum. |
| Isotopologue Distribution | The relative abundance of molecules with different numbers of ¹⁵N atoms. | Provides detailed information about the labeling pattern and can be used to infer metabolic pathway activity. |
| Metabolic Flux Rate | The rate at which molecules are processed through a metabolic pathway. | Calculated by fitting the time-course of ¹⁵N incorporation into a metabolic model. |
Self-Validating Systems: Ensuring Trustworthiness
To ensure the reliability of the data, it is essential to incorporate self-validating systems into the experimental design. This includes:
-
Internal Standards: Using stable isotope-labeled analogues of the analytes as internal standards is crucial for accurate quantification in mass spectrometry.[9][18] These standards are added to the sample at a known concentration and co-elute with the analyte of interest, correcting for variations in sample preparation and instrument response.
-
Replicate Analysis: Performing multiple biological and technical replicates is essential to assess the variability of the measurements and ensure the statistical significance of the results.
-
Control Experiments: Including unlabeled control samples is necessary to determine the natural abundance of ¹⁵N and to serve as a baseline for measuring enrichment.
Future Perspectives: The Evolving Landscape
The field of metabolic research is continuously evolving, and the application of ¹⁵N-labeled nucleosides is no exception. Future advancements are likely to focus on:
-
Single-Cell Analysis: The development of more sensitive analytical techniques will enable the study of metabolic heterogeneity at the single-cell level.
-
Multi-Isotope Labeling: Combining ¹⁵N labeling with other stable isotopes, such as ¹³C and ²H, will provide a more comprehensive view of metabolic networks.[20]
-
Dynamic Metabolic Profiling: Time-course labeling experiments with high temporal resolution will offer deeper insights into the dynamic regulation of metabolic pathways.[6]
Conclusion
¹⁵N-labeled nucleosides are indispensable tools in the modern metabolic researcher's arsenal. Their ability to act as precise tracers provides unparalleled insights into the intricate workings of cellular metabolism, from the fundamental processes of nucleic acid synthesis to the complex interplay of drug metabolism. By understanding the core principles, employing robust methodologies, and interpreting data with scientific rigor, researchers can continue to leverage the power of ¹⁵N-labeled nucleosides to push the boundaries of our understanding of biology and disease.
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Hotchko, M., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 37(4), 295–300. [Link]
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Kupferschmitt, G., et al. (1987). 15 N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions. Nucleic Acids Research, 15(15), 6225–6241. [Link]
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- Kupferschmitt, G., et al. (1987). 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions. Nucleic Acids Research, 15(15), 6225–6241.
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Mandell, J. D., & Hershey, A. D. (1960). The preparation of 13C-15N-labeled nucleosides and methods for fractionating density-labeled RNA. Analytical Biochemistry, 1(1), 66–77. [Link]
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Peranteau, W. H., et al. (2016). Advances in purine and pyrimidine metabolism in health and diseases. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 495–501. [Link]
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Cotte, A., et al. (2017). 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism. Analytical Chemistry, 89(4), 2350–2357. [Link]
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Lee, J., et al. (2021). A γ- 15 N-Labeled Diazo-Transfer Reagent for the Synthesis of β-15N-Labeled Azides. The Journal of Organic Chemistry, 86(17), 11848–11854. [Link]
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Zheng, Q., et al. (2022). Application of nucleoside or nucleotide analogues in RNA dynamics and RNA-binding protein analysis. Wiley Interdisciplinary Reviews: RNA, 13(3), e1696. [Link]
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Bi, J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 835560. [Link]
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Bi, J., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv, 2022.01.02.474720. [Link]
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Keshari, S., & Maher, E. A. (2019). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 22(1), 1–8. [Link]
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Ono, A., & Tateishi-Karimata, H. (2007). Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and Their Applications. Current Protocols in Nucleic Acid Chemistry, 29(1), 1.12.1–1.12.19. [Link]
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Fan, T. W., et al. (2012). Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. Methods in Molecular Biology, 833, 129–153. [Link]
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Morgan, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1178551. [Link]
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Technical Monograph: Discovery, Chemistry, and Development of Azacytidine Compounds
Executive Summary
This guide analyzes the development of azacytidine (5-azacytidine) and its congeners, focusing on the transition from unstable nucleoside analogs to potent epigenetic modulators. Unlike standard cytotoxics, these compounds function as "suicide substrates" for DNA methyltransferases (DNMTs). This document details the chemical instability that plagued early development, the mechanistic breakthroughs that defined their low-dose efficacy, and the next-generation formulations (CC-486, Guadecitabine) designed to overcome pharmacokinetic limitations.
Historical & Chemical Context
Discovery
The story begins in 1964 at the Institute of Organic Chemistry and Biochemistry in Prague. A. Pískala and F. Šorm synthesized 5-azacytidine while searching for antimetabolites of nucleic acid components. Originally isolated as a potential bacteriostatic agent, its profound cytotoxicity against varying mouse leukemia lines (Ak, L1210) shifted focus immediately to oncology.
Chemical Structure and Instability
The defining feature of azacytidine is the replacement of the carbon at position 5 of the cytosine pyrimidine ring with a nitrogen atom. This single substitution alters the electron density of the ring, making the C6 position highly susceptible to nucleophilic attack.
The Stability Paradox: While the 5-nitrogen enables the therapeutic mechanism (DNMT trapping), it simultaneously renders the molecule chemically fragile. In aqueous solution, the triazine ring undergoes rapid hydrolysis, opening to form N-formylguanylribosylurea, which further degrades to guanylribosylurea.
-
Clinical Implication: This instability necessitates that parenteral azacitidine (Vidaza®) be reconstituted with cold water and used within 45 minutes to 1 hour, a significant logistical burden in clinical settings.
Visualization: Hydrolytic Degradation Pathway
The following diagram illustrates the ring-opening mechanism that deactivates the drug.
Caption: The hydrolytic instability of 5-azacytidine. Water attacks the C6 position, leading to ring opening and loss of pharmacological activity.
Molecular Pharmacology: Mechanism of Action (MOA)
The "Suicide Substrate" Mechanism
Azacytidine and its deoxy-analog, Decitabine (5-aza-2'-deoxycytidine), are prodrugs requiring intracellular phosphorylation. Their potency relies on a specific interaction with DNA Methyltransferases (DNMTs).
-
Incorporation: The triphosphate forms are incorporated into DNA (Decitabine) or RNA/DNA (Azacytidine) during the S-phase of the cell cycle.
-
Covalent Trapping: When DNMT enzymes attempt to methylate the cytidine analog at the C6 position, a covalent bond is formed.
-
The Block: Normally, a beta-elimination reaction at C5 releases the enzyme. However, the nitrogen at C5 in azacytidine prevents proton abstraction.
-
Result: The enzyme remains covalently bound to the DNA (DNA-protein adduct). This depletes the cellular pool of DNMTs, leading to global hypomethylation and re-expression of silenced tumor suppressor genes (e.g., p15INK4B).
Azacitidine vs. Decitabine
| Feature | Azacitidine (5-aza-CR) | Decitabine (5-aza-CdR) |
| Incorporation | 80-90% RNA , 10-20% DNA | 100% DNA |
| Primary MOA | RNA disruption (protein synthesis inhibition) + DNMT depletion | Potent DNMT depletion |
| S-Phase Specificity | Less specific (RNA effects occur throughout cycle) | Highly S-phase specific |
| Potency (In Vitro) | Lower methylation inhibition | 10x more potent at methylation inhibition |
Visualization: Cellular Mechanism
Caption: Intracellular activation pathway. Note the bifurcation where Azacytidine largely impacts RNA, while Decitabine is DNA-exclusive.
Technical Protocols
Chemical Synthesis: The Silyl-Hilbert-Johnson Method
Standard protocol for synthesizing 5-azacytidine analogs.
Reagents: 5-Azacytosine, Hexamethyldisilazane (HMDS), Trimethylsilyl triflate (TMSOTf), 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
Silylation: Suspend 5-azacytosine in HMDS with a catalytic amount of ammonium sulfate. Reflux under nitrogen for 4 hours until a clear solution forms (generation of silylated base). Evaporate excess HMDS in vacuo.
-
Coupling (Vorbrüggen): Dissolve the silylated base and the protected ribose sugar in anhydrous acetonitrile. Cool to 0°C. Add TMSOTf dropwise.
-
Reaction: Allow to warm to room temperature and stir for 16 hours. The Lewis acid catalyzes the formation of the glycosidic bond at the N1 position.
-
Deprotection: Quench with sodium bicarbonate. Extract with dichloromethane.[1] Treat the organic layer with methanolic ammonia to remove benzoyl protecting groups.
-
Purification: Recrystallize immediately from methanol/water. Note: Avoid prolonged exposure to water during workup due to ring instability.
In Vitro DNMT1 Trapping Assay
A self-validating protocol to verify the "suicide" mechanism in cell culture.
Objective: Demonstrate that DNMT1 is physically depleted from the soluble fraction (trapped on DNA) following treatment.
-
Cell Culture: Seed HL-60 or KG-1a (AML cell lines) at
cells/mL. -
Treatment: Treat with 1.0 µM Azacitidine or Vehicle (DMSO) for 24 hours.
-
Lysis (Critical Step): Lyse cells using a high-salt buffer (500 mM NaCl, 1% NP-40) to dissociate non-covalent chromatin binders, but not the covalently trapped DNMTs.
-
Fractionation: Centrifuge at 14,000 x g for 10 mins.
-
Supernatant: Contains soluble (unbound) DNMT1.
-
Pellet: Contains DNA-trapped DNMT1 (insoluble).
-
-
Western Blot: Analyze the Supernatant .
-
Result: A successful assay will show a near-total disappearance of the DNMT1 band in the treated supernatant compared to control, confirming the enzyme has been sequestered into the insoluble DNA fraction.
-
Clinical Evolution & Next-Generation Compounds
The Dosing Paradigm Shift
Early trials (1970s) used high "cytotoxic" doses, resulting in severe myelosuppression and limited efficacy. The field pivoted in the 1990s to "epigenetic" dosing (low dose, prolonged exposure). This maximizes the S-phase window for incorporation without killing the cell immediately, allowing time for gene re-expression.
Oral Azacitidine (CC-486)
Parenteral azacitidine has a short half-life (
-
PK Insight: Bioavailability is ~11%. Absorption is rapid (
hr). Administration with food delays but does not significantly alter AUC.[3][4]
Guadecitabine (SGI-110)
A dinucleotide combining Decitabine and Deoxyguanosine via a phosphodiester linkage.
-
Rationale: Decitabine is rapidly degraded by Cytidine Deaminase (CDA) in the liver/gut.
-
Solution: The dinucleotide structure resists CDA. Once in circulation, it acts as a "prodrug," gradually cleaved by phosphodiesterases to release active Decitabine, creating a smoother PK profile with a longer effective half-life.
References
-
Šorm, F., Pískala, A., Čihák, A., & Veselý, J. (1964).[5][6] 5-Azacytidine, a new, highly effective cancerostatic.[5][6] Experientia.[5][6] Link
-
Santi, D. V., et al. (1984).[7] Mechanism of interaction of DNA (cytosine-5)-methyltransferases with 5-azacytidine-containing DNA.[8] Proceedings of the National Academy of Sciences. Link
-
Christman, J. K. (2002).[7] 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: synthesis, mechanism of action, and applications. Oncogene. Link
-
Laille, E., et al. (2014). Pharmacokinetics of different formulations of oral azacitidine (CC-486) and the effect of food and modified gastric pH.[3][4] The Journal of Clinical Pharmacology. Link
-
Stresemann, C., & Lyko, F. (2008).[7] Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[5][9][10][11] International Journal of Cancer. Link
-
Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products. Chemical Research in Toxicology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Pharmacodynamics with Extended Dosing of CC-486 in Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of different formulations of oral azacitidine (CC-486) and the effect of food and modified gastric pH on pharmacokinetics in subjects with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Discovery of chromatin-based determinants of azacytidine and decitabine anti-cancer activity - PubMed [47.251.13.51:8081]
- 6. 5-Azacytidine, a new, highly effective cancerostatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Bioanalytical and Physicochemical Profiling of 6-Amino-5-azacytidine and its Stable Isotope-Labeled Analogue (15N3)
Executive Summary
6-Amino-5-azacytidine is a highly polar nucleoside analogue. In pharmaceutical contexts, it is widely recognized as a critical synthetic impurity and degradation product of the chemotherapeutic agent azacitidine (categorized as Azacitidine Impurity 9)[1]. Beyond its status as an impurity, it exhibits intrinsic biological activity, including the inhibition of Escherichia coli growth and cytotoxicity against specific leukemia cell lines (e.g., CCRF-CEM)[2].
To accurately quantify this compound in complex biological matrices (such as plasma or serum) during pharmacokinetic (PK) studies or therapeutic drug monitoring, the stable isotope-labeled internal standard (SIL-IS) 6-Amino-5-azacytidine-15N3 is employed[3]. This technical guide provides an in-depth analysis of the physicochemical properties, the mechanistic rationale for 15N3 labeling, and a self-validating LC-MS/MS protocol designed for drug development professionals.
Chemical Identity & Physicochemical Properties
Understanding the precise mass and isotopic distribution of both the unlabeled analyte and its labeled counterpart is the foundation of mass spectrometry assay design. The incorporation of three Nitrogen-15 atoms shifts the molecular weight by approximately +3 Da.
Table 1: Comparative Physicochemical Data
| Property | 6-Amino-5-azacytidine (Unlabeled) | 6-Amino-5-azacytidine-15N3 (Labeled) |
| Chemical Formula | C8H13N5O5[4] | C8H13N2(15N)3O5[3] |
| Molecular Weight | 259.22 g/mol [4] | 262.22 g/mol [3] |
| Monoisotopic Mass | 259.0916 Da[1] | 262.0827 Da |
| CAS Number | 105331-00-8[4] | N/A (Isotope-labeled standard) |
| LogP | -3.58[4] | -3.58 (Assumed identical) |
| Role in Bioanalysis | Target Analyte | Internal Standard (SIL-IS) |
Mechanistic Rationale: The Superiority of 15N3 Labeling
In bioanalytical assay development, the choice of internal standard is not arbitrary; it is governed by strict physicochemical causality.
Why Nitrogen-15 over Deuterium (2H)?
Deuterium is the most common isotope used for labeling. However, 6-Amino-5-azacytidine possesses multiple exchangeable protons on its hydroxyl (-OH) and amino (-NH2) groups. If these positions were deuterated, the deuterium atoms would rapidly back-exchange with hydrogen atoms in protic solvents (e.g., water, methanol) used during liquid chromatography. By incorporating Nitrogen-15 directly into the triazine ring or stable amine linkages, the isotopic label becomes covalently locked, ensuring absolute mass stability throughout the extraction and chromatographic process.
The +3 Da Shift Rule
The natural isotopic envelope of the unlabeled compound (C8H13N5O5) contains M+1 and M+2 peaks due to the natural abundance of 13C and 18O. If a +1 or +2 Da labeled standard were used, the natural heavy isotopes of the high-concentration unlabeled analyte would bleed into the internal standard's Multiple Reaction Monitoring (MRM) channel, causing quantitative inaccuracy. The +3 Da shift (262.22 vs 259.22) provides a clean, interference-free mass window.
Matrix Effect Normalization
The 15N3 analogue is a self-validating system. Because it shares the exact LogP (-3.58) and pKa as the target analyte[4], it perfectly co-elutes during chromatography. Consequently, any ion suppression or enhancement caused by matrix components in the electrospray ionization (ESI) source affects both the analyte and the IS equally.
Figure 1: Logic of matrix effect normalization using a 15N3 internal standard.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To quantify 6-Amino-5-azacytidine in biological matrices, the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Spike the sample with 10 µL of the 6-Amino-5-azacytidine-15N3 working solution (e.g., 100 ng/mL) to act as the internal standard.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for injection.
Step 2: Chromatographic Separation (HILIC)
Causality Check: With a LogP of -3.58, 6-Amino-5-azacytidine is highly hydrophilic[4]. Traditional C18 reversed-phase columns will fail to retain the analyte, leading to elution in the void volume where matrix suppression is most severe.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient: Start at 90% B, ramping down to 50% B to elute the polar nucleosides.
Step 3: MS/MS Detection (ESI+)
Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the following MRM transitions:
-
Unlabeled Analyte: m/z 260.1 →[Product Ion]
-
15N3 Labeled IS: m/z 263.1 → [Product Ion + 3 Da]
Figure 2: Self-validating LC-MS/MS bioanalytical workflow utilizing 6-Amino-5-azacytidine-15N3.
Conclusion
The quantification of polar nucleoside analogues and impurities like 6-Amino-5-azacytidine demands rigorous analytical control. By leveraging the 15N3 stable isotope-labeled analogue, researchers establish a self-validating system that inherently corrects for matrix effects and extraction losses. The +3 Da shift and the covalent stability of the Nitrogen-15 label ensure that the bioanalytical data generated is both highly accurate and trustworthy for downstream drug development applications.
References[4] ChemScene. "105331-00-8 | 6-Amino-5-azacytidine". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE3x3zu_5uTG-bieEm4y8mPLliMG7ubVFcHYhOqHUUQILH-UXkVp_3o4vtK3LfOPW4nmMHecbosARREGzqgv0ud5ovMPYugNGfOlZOhQrmBGX0DDPRtfGufqtRXB462TS5F5Yb7dGiXuxLbrk=[2] Collection of Czechoslovak Chemical Communications. "Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5lV7mvCkZq5AFV8Kr-XZnym845-1XvN9usaqitw3YF48YS_29gFSnuOY6mwc5kjFz6cRrmYdJJyJkkG3twogaotEPRfVw2yVhM5zuffcsB8kFP9oy32kjbbLKZCMAmCTE[1] PubChem. "6-Amino-5-azacytidine | C8H13N5O5 | CID 13630026". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU6eI4fGNtn8-YqYMPW-Ja7iEMOYPcsGqudDcwQfdhIMFd7kUgcMNZ-zTy9PsSi9PmF3W2SdVb1BLE1DAoKutQrdGYhEf5624Gxfn3RNwE-9CAXRpionDmGd9TTF-S1hVXo4LE8sj7TiiXToX3qhLESPIgh0h8w-Qq[3] ClearSynth. "1231-96-5 Categorised Product List". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEveDG8L-u-sJvJUD_tUh67ppPP-f3oPXCs0DodYAm4DOEOD7TlWMcokEowWxRbUlJ5ANIvY_1zV0uCIDOSus8vkzmTUDrwgQE9GhWLSRJMRj0tVS7DObL4Cn7sGApE1UFCsfSWVAiEE6p_Ke8z1XAFJn8RIcq-TJaU01txFGLRPq9MWhYJ-fU9nin7Pz5Z8gztxkRxn9z1GmGut7dY7hF9zJSw4l8T5X52ajfT9gczy71yvRjNKoOokvWy5EBy5SLwg0GM2Ug2a1SeqvivS9_Q0F2I6Z58Z1LYmIA=
Sources
Decoding Molecular Dynamics: A Comprehensive Guide to Isotopic Labeling in NMR and Mass Spectrometry
As a Senior Application Scientist, I often encounter a recurring analytical bottleneck: the natural isotopic distribution of biological molecules is fundamentally incompatible with the demands of high-resolution structural biology and global quantitative proteomics. Mass spectrometry (MS) is not intrinsically quantitative due to matrix effects and variable ionization efficiencies[1]. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is constrained by the fact that the most abundant isotopes of carbon (
To bypass these physical limitations, we employ stable isotopic labeling. By strategically incorporating heavy isotopes—such as
Mass Spectrometry: Precision Quantification via Mass Shifts
In LC-MS/MS-based proteomics, quantifying protein expression across different biological states requires internal standards to correct for run-to-run variability. Isotopic labeling achieves this by allowing distinct samples to be pooled and analyzed simultaneously[1].
The Causality of Metabolic Labeling (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the gold standard for in vivo MS quantification. But why do we specifically label Lysine and Arginine?
The choice is dictated by the downstream biochemistry of sample preparation. In bottom-up proteomics, proteins are digested into peptides using Trypsin, an enzyme that specifically cleaves the peptide bond at the C-terminus of Lysine and Arginine residues. By supplementing cell media with heavy isotopologues of Lys/Arg (e.g.,
Protocol: Self-Validating SILAC Workflow
A robust SILAC protocol must be a self-validating system. If heavy isotope incorporation is incomplete, the unlabeled fraction will artificially inflate the "light" control signal, skewing quantitative ratios[3].
Step-by-Step Methodology:
-
Media Preparation: Prepare custom DMEM deficient in natural Lysine and Arginine. Supplement the "Light" medium with standard
C/ N Lys/Arg, and the "Heavy" medium with C/ N-labeled Lys/Arg. Dialyzed fetal bovine serum (FBS) must be used to remove trace natural amino acids. -
Adaptation Phase (The Validation Check): Culture the target cell line in both media for at least 5 cell doublings. Self-Validation Step: Before initiating the biological experiment, harvest a small aliquot of the Heavy cells, digest with trypsin, and run a rapid LC-MS/MS assay. Calculate the incorporation rate. Proceed only if incorporation is >95%.
-
Experimental Treatment: Apply the biological stimulus (e.g., drug treatment) to one of the populations.
-
1:1 Mixing: Harvest cells and quantify total protein concentration using a BCA assay. Mix the Light and Heavy lysates in an exact 1:1 ratio. From this point forward, technical variance affects both states equally.
-
Digestion & LC-MS/MS: Reduce, alkylate, and digest the pooled sample with Trypsin. Analyze via high-resolution MS. The relative abundance of proteins is calculated from the ratio of the Light and Heavy MS1 precursor ion intensities[3].
Figure 1: Conceptual workflow of Stable Isotope Labeling by Amino Acids in Cell Culture.
Chemical Labeling: The Shift to MS2 Quantitation
While SILAC relies on MS1 precursor ion quantification, it suffers from a multiplexing bottleneck. MS1-based labeling multiplies the complexity of the MS1 spectrum by the number of samples, leading to overlapping isotopic envelopes[4].
To achieve higher multiplexing (up to 18-plex), we utilize Isobaric Tags (e.g., TMT or iTRAQ). These chemical tags are attached in vitro to peptide N-termini. They consist of a reporter group and a mass balancer. Peptides from different samples labeled with different tags have the exact same total mass. Consequently, they appear as a single, signal-boosted peak in the MS1 spectrum. Quantification occurs only in the MS2 spectrum, where collision-induced dissociation (CID) cleaves the tag, releasing low-mass reporter ions of varying sizes[1],[4].
NMR Spectroscopy: Overcoming the Spin Barrier
While MS utilizes isotopes to induce mass shifts, NMR utilizes them to access favorable nuclear spin states. The naturally abundant isotopes of carbon (
To perform the multi-dimensional heteronuclear experiments (like HSQC, HNCA, HNCO) required to solve 3D protein structures, we must enrich the protein with
Protocol: Uniform C/ N Labeling of Recombinant Proteins
To achieve >98% isotopic incorporation, we cannot use rich bacterial media (like LB broth), as they contain complex, unlabeled peptides that bacteria will preferentially consume. Instead, we force E. coli to synthesize all amino acids de novo using strictly controlled minimal media[5].
Step-by-Step Methodology:
-
Pre-Culture: Transform E. coli BL21(DE3) with the target plasmid. Inoculate 5 mL of LB medium and grow overnight at 37°C.
-
Media Starvation & Transfer: Centrifuge the overnight culture, discard the LB supernatant, and gently wash the cell pellet in sterile PBS. This removes trace unlabeled carbon/nitrogen.
-
M9 Minimal Media Inoculation: Resuspend the pellet in 1L of M9 Minimal Media. The only nitrogen source provided must be
NH Cl (1 g/L), and the only carbon source must be C-Glucose (2 g/L)[5]. -
Growth and Induction: Grow the culture at 37°C until the optical density (OD
) reaches 0.6 - 0.8. Induce protein expression with 1 mM IPTG. Causality note: Growth in M9 is significantly slower than in LB due to the metabolic burden of de novo amino acid synthesis. -
Harvest and Purification: Harvest cells via centrifugation. Lyse and purify the protein using affinity chromatography (e.g., Ni-NTA) followed by Size Exclusion Chromatography (SEC) to ensure monodispersity.
-
Self-Validation (The HSQC Check): Before initiating a month-long 3D NMR data acquisition, acquire a rapid 2D
H- N HSQC spectrum. A well-dispersed spectrum validates that the protein is both properly folded and successfully N-labeled[5].
Figure 2: Workflow for uniform 13C/15N isotopic labeling of recombinant proteins.
Quantitative Data Summaries
To aid in experimental design, the physical and analytical parameters of these labeling systems are summarized below.
Table 1: Comparison of Mass Spectrometry Labeling Strategies [1],[4]
| Labeling Strategy | Method of Incorporation | Quantitation Level | Multiplexing Capacity | Primary Advantage | Primary Limitation |
| SILAC | Metabolic (in vivo) | MS1 (Precursor) | 2 to 3-plex | No chemical artifacts; early sample mixing limits bias. | Inapplicable to human tissue; low multiplexing. |
| Dimethyl Labeling | Chemical (in vitro) | MS1 (Precursor) | Up to 3-plex | Cost-effective; applicable to any sample type. | Increases MS1 spectral complexity. |
| TMT / iTRAQ | Chemical (in vitro) | MS2 (Reporter Ion) | Up to 18-plex | High multiplexing; boosts MS1 signal intensity. | Ratio compression due to co-isolated precursor interference. |
Table 2: Key NMR Isotope Properties for Structural Biology [2]
| Isotope | Nuclear Spin ( | Natural Abundance (%) | NMR Utility & Causality |
| 1/2 | 99.98% | High gyromagnetic ratio; primary nucleus for detection. | |
| 1 | 0.015% | Replaces | |
| 1/2 | 1.1% | Enables carbon backbone tracing (HNCA/HNCO experiments). | |
| 1/2 | 0.36% | Enables amide backbone mapping (HSQC experiments). |
Conclusion
Isotopic labeling is not merely a sample preparation step; it is the physical foundation that makes modern MS quantification and NMR structural elucidation mathematically and physically possible. By understanding the causality behind these protocols—whether it is exploiting Trypsin cleavage sites for predictable MS mass shifts or utilizing M9 minimal media to force active nuclear spin states—researchers can design self-validating workflows that yield highly reproducible, publication-quality data.
References
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics Source: ACS Measurement Science Au (via NIH/PMC) URL:[Link]
-
Chemical isotope labeling for quantitative proteomics Source: Proteomics (via NIH/PMC) URL:[Link]
-
A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) Source: Nature Protocols (via Springer Nature / ResearchGate) URL:[Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs Source: Chemical Reviews (ACS Publications) URL:[Link]
-
NMR screening for rapid protein characterization in structural proteomics Source: Methods in Molecular Biology (via SciSpace) URL:[Link]
Sources
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Methodological & Application
protocol for using 6-Amino-5-azacytidine-15N3 in cell culture
This Application Note and Protocol details the rigorous handling, treatment, and analytical workflows for 6-Amino-5-azacytidine-15N3 (Stable Isotope-Labeled 4,6-Diamino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one).
Application Note: 6-Amino-5-azacytidine-15N3 in Cell Culture
Compound Overview
-
Chemical Name: 6-Amino-5-azacytidine-15N3 (Labelled 4,6-Diamino-5-azacytidine).
-
Role: Primarily serves as a Stable Isotope Internal Standard (IS) for LC-MS/MS quantification of 6-Amino-5-azacytidine (a bioactive impurity and metabolite of 5-Azacytidine). It is also used as a metabolic tracer to elucidate the hydrolytic degradation and intracellular metabolism of triazine nucleosides.
-
Mechanism: As an analog of 5-Azacytidine (Vidaza), the unlabeled parent compound (6-Amino-5-azacytidine) exhibits antibacterial and cytotoxic properties (ID50 ~33.9 µM in CCRF-CEM cells). The 15N3 label allows for precise mass-differentiation from endogenous pools or drug impurities without altering physicochemical properties.
Part 1: Pre-Experimental Preparation
Stability & Handling (CRITICAL)
Like its parent 5-Azacytidine, this compound contains a 1,3,5-triazine ring sensitive to hydrolytic ring-opening.
-
Solid Storage: Store at -20°C or -80°C in a desiccated, light-protected container.
-
Solution Stability: Extremely Poor. In aqueous media (PBS, Culture Media), the triazine ring hydrolyzes rapidly (t1/2 < 4 hours at 25°C).
-
Light Sensitivity: Protect all stocks and treated cultures from direct light.
Solubilization Protocol
Solvent Choice: DMSO is the preferred solvent for stock solutions due to superior stability compared to water.
| Parameter | Specification | Notes |
| Primary Solvent | DMSO (Anhydrous) | Recommended. Solubility up to ~25 mg/mL.[1][2] |
| Secondary Solvent | Water (Nuclease-free) | Possible up to ~10 mM (~2.6 mg/mL), but degrades rapidly . |
| Stock Conc. | 10 mM | Standard stock for cell culture spiking. |
| Storage of Stock | -80°C (Single Use) | Do NOT freeze-thaw. Aliquot immediately into single-use vials. |
Preparation Steps:
-
Weigh the lyophilized 6-Amino-5-azacytidine-15N3 powder in a glove box (if available) to minimize moisture uptake.
-
Add anhydrous DMSO to achieve a 10 mM stock concentration.
-
Vortex gently for 30 seconds until fully dissolved.
-
Immediate Action: Use immediately for cell treatment or aliquot (e.g., 20 µL) into amber tubes and snap-freeze in liquid nitrogen before storing at -80°C.
Part 2: Cell Culture Treatment Protocol
This protocol covers the use of the compound as a Pharmacological Agent (tracing metabolism/uptake). If using solely as an analytical standard (spiking into lysates), skip to Part 3.
Experimental Design:
-
Target Concentration: 1 µM – 100 µM (Based on ID50 ~33.9 µM).
-
Vehicle Control: DMSO (Final concentration < 0.5%).
-
Time Points: Short exposure (1h, 4h, 12h, 24h) recommended due to hydrolytic instability.
Step-by-Step Treatment:
-
Seeding: Seed cells (e.g., HL-60, CCRF-CEM, or adherent lines) in 6-well plates at
cells/mL. Incubate overnight to recover. -
Media Refresh: 1 hour prior to treatment, replace media with fresh, pre-warmed media to ensure pH stability (alkaline pH accelerates degradation).
-
Dosing:
-
Thaw one aliquot of 10 mM 6-Amino-5-azacytidine-15N3 stock on ice.
-
Dilute stock into pre-warmed culture media to 10x the final target concentration.
-
Example: For 10 µM final, dilute 10 mM stock 1:100 in media -> 100 µM working solution.
-
Immediately add the working solution to cell wells (1:10 dilution) to minimize hydrolysis time.
-
-
Incubation: Incubate at 37°C / 5% CO2. Protect from light (wrap plates in foil).
-
Harvesting:
-
Suspension Cells: Centrifuge at 300 x g for 5 min at 4°C. Wash 2x with ice-cold PBS.
-
Adherent Cells: Aspirate media. Wash 2x with ice-cold PBS. Scrape in 500 µL ice-cold Methanol/Water (80:20).
-
Part 3: Sample Preparation for Mass Spectrometry (LC-MS/MS)
Application: Using 6-Amino-5-azacytidine-15N3 as an Internal Standard (IS) to quantify the unlabeled impurity in biological samples.
Extraction Protocol:
-
Lysis/Extraction:
-
Add 80% Methanol / 20% Water (pre-chilled to -80°C) to the cell pellet.
-
Volume: 200 µL per
cells.
-
-
IS Spiking (Crucial Step):
-
Add 6-Amino-5-azacytidine-15N3 to the lysis buffer before homogenization.
-
Target IS Concentration: 100 nM (or matching the expected analyte range).
-
Rationale: Spiking early corrects for extraction efficiency losses and matrix effects.
-
-
Homogenization: Vortex vigorously for 1 min or sonicate (3 cycles, 10s on/off) on ice.
-
Precipitation: Incubate at -80°C for 1 hour to precipitate proteins.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.
-
Supernatant Recovery: Transfer supernatant to a fresh LC-MS vial.
-
Drying (Optional): If concentration is needed, dry under nitrogen flow at room temperature (do not heat) and reconstitute in Mobile Phase A.
Part 4: Visualization of Workflows
Diagram 1: Experimental Workflow (Treatment & Analysis)
A logic flow for treating cells and processing samples using the 15N3 isotope.
Caption: Workflow for cell treatment and extraction. Note the critical stability window during dilution and incubation.
Diagram 2: Analytical Logic (Internal Standard Application)
How the 15N3 label enables precise quantification.
Caption: LC-MS/MS quantification logic using 6-Amino-5-azacytidine-15N3 as an internal standard.
Part 5: Quantitative Data Summary
Table 1: Physicochemical Properties & Dosing Guidelines
| Property | Value / Guideline | Reference |
|---|---|---|
| Molecular Weight | ~262.2 g/mol (Labeled) | [GuideChem, 2025] |
| Solubility (DMSO) | ~25 mg/mL | [ECHEMI, 2025] |
| Solubility (Water) | ~2.6 mg/mL (Unstable) | [Sigma-Aldrich, 2025] |
| ID50 (CCRF-CEM) | 33.9 µM | [MedChemExpress, 2025] |
| Growth Inhibition (WI-L2) | 39% at 100 µM | [MedChemExpress, 2025] |
| Recommended Stock | 10 mM in Anhydrous DMSO | Protocol Standard |
References
Sources
Application Note: RNA Metabolic Labeling & Tracing with 6-Amino-5-azacytidine-15N3
This Application Note and Protocol guide details the use of 6-Amino-5-azacytidine-15N3 for RNA metabolic labeling.
Note on Nomenclature & Chemical Identity: The compound 6-Amino-5-azacytidine (CAS 105331-00-8) is a structural analog and known impurity of the epigenetic drug 5-Azacytidine (Azacitidine). While 5-Azacytidine is the primary therapeutic agent, the 6-amino analog is often utilized in high-precision pharmacological profiling and impurity tracking. The 15N3 stable isotope labeling (typically on the 1,3,5-triazine ring) allows for precise quantification via Mass Spectrometry (LC-MS/MS), distinguishing the exogenous tracer from endogenous cytidine and natural 5-azacytidine.
Introduction & Principle
RNA metabolic labeling is a powerful technique to measure the kinetics of RNA synthesis (transcription), processing, and decay. While traditional methods use radioactive tracers (
Mechanism of Action[3][4][5][6][7][8][9][10][11]
-
Cellular Uptake: 6-Amino-5-azacytidine-15N3 enters the cell primarily via Human Equilibrative Nucleoside Transporters (hENTs).
-
Metabolic Activation: It is phosphorylated by Uridine-Cytidine Kinase (UCK) to the monophosphate form, and subsequently to the triphosphate (TP) form by cellular kinases.
-
RNA Incorporation: The 15N3-labeled triphosphate competes with CTP for incorporation into nascent RNA strands by RNA Polymerases.
-
Detection: Upon enzymatic digestion of the RNA, the nucleoside is released. The 15N3 label adds a mass shift of +3.0 Da relative to the unlabeled analog (or distinct mass shift from Cytidine), which is quantifiable via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Advantages of 15N3 Labeling
-
Zero Background: Natural abundance of 15N3 in endogenous nucleosides is negligible.
-
Quantitative: MS response is linear, allowing precise calculation of incorporation ratios (Drug/Nucleotide).
-
Dual Profiling: Enables simultaneous tracking of the drug's metabolic stability (cytosolic fraction) and its RNA-bound fraction.
Experimental Workflow Diagram
The following diagram illustrates the metabolic pathway and the analytical workflow for 6-Amino-5-azacytidine-15N3.
Caption: Metabolic trajectory of 6-Amino-5-azacytidine-15N3 from uptake to RNA incorporation and MS detection.
Detailed Protocol
Phase A: Reagent Preparation
-
Stock Solution: Dissolve 6-Amino-5-azacytidine-15N3 (powder) in DMSO or RNase-free water to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles as aza-nucleosides are hydrolytically unstable.
-
Culture Medium: Standard DMEM or RPMI supplemented with 10% Dialyzed FBS (to minimize external nucleoside competition).
Phase B: Cell Culture & Pulse Labeling
-
Seeding: Seed cells (e.g., HeLa, HL-60) to reach 70-80% confluency on the day of the experiment.
-
Pulse: Treat cells with 1 µM to 10 µM of 6-Amino-5-azacytidine-15N3.
-
Note: Higher concentrations may induce cytotoxicity or DNMT/RNMT inhibition.[1] For pure tracing, use the lowest detectable concentration.
-
-
Incubation: Incubate for the desired pulse duration (e.g., 2h, 4h, 12h, 24h) at 37°C.
-
Chase (Optional): To measure RNA half-life, wash cells 2x with warm PBS and replace with medium containing 10x excess unlabeled Cytidine.
Phase C: RNA Extraction & Digestion
Crucial Step: Ensure total removal of free (non-incorporated) tracer.
-
Wash: Wash cells 3x with ice-cold PBS.
-
Lysis: Lyse cells using TRIzol reagent or a silica-column based kit (e.g., Qiagen RNeasy).
-
Purification: Perform DNase I digestion to remove DNA contamination.
-
Hydrolysis to Nucleosides:
-
Take 1-5 µg of purified RNA.
-
Add Nuclease P1 (2 U) in acetate buffer (pH 5.3) + ZnCl2. Incubate 2h at 37°C.
-
Add Alkaline Phosphatase (FastAP or CIP) and Tris buffer (pH 8.0). Incubate 1h at 37°C.
-
Result: RNA is broken down into single nucleosides.
-
-
Filtration: Filter through a 10 kDa MWCO spin filter to remove enzymes.
Phase D: LC-MS/MS Quantification
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad) coupled to UHPLC.
LC Parameters:
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent HILIC column for polar nucleosides.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-5% B over 5 min (nucleosides elute early on C18).
MS Parameters (MRM Mode): Monitor the following transitions (Note: Exact masses depend on the specific ionization of the 6-amino analog):
| Analyte | Precursor Ion (m/z) | Product Ion (Base) (m/z) | Collision Energy (V) |
| Cytidine (Endogenous) | 244.1 [M+H]+ | 112.1 [Cytosine]+ | 10-15 |
| 6-Amino-5-azacytidine (Unlabeled) | 260.1 [M+H]+ | 128.1 [Base]+ | 15-20 |
| 6-Amino-5-azacytidine-15N3 (Tracer) | 263.1 [M+H]+ | 131.1 [Base-15N3]+ | 15-20 |
Note: The +3 Da shift is present in both the parent nucleoside and the base fragment if the 15N atoms are located in the triazine ring.
Data Analysis & Interpretation
Calculation of Incorporation Ratio
To quantify the extent of labeling, calculate the ratio of the labeled analog to endogenous Cytidine (or total Cytidine pool).
Where RF is the Response Factor correction between the analog and Cytidine (determined via standard curves).
Interpretation of Results
-
High Incorporation: Indicates rapid RNA turnover and efficient uptake.
-
Low Incorporation: May indicate poor transport (low hENT expression), low kinase activity (UCK resistance), or rapid degradation of the analog by Cytidine Deaminase (CDA).
-
Toxicity Check: If RNA yield drops significantly in labeled samples, the analog may be causing stalling of RNA Polymerase or triggering apoptosis.
Troubleshooting & Critical Factors
| Issue | Possible Cause | Solution |
| Low Signal Intensity | Ion suppression from matrix | Use a divert valve to discard the first 1 min of LC flow; Improve RNA washing steps. |
| High Background | Incomplete digestion | Increase Nuclease P1 incubation time; Ensure pH is optimal (5.3). |
| Degradation | 5-aza stability | Critical: 5-azacytidine derivatives hydrolyze in water. Prepare stocks in DMSO and add to media immediately before use. Keep samples at 4°C. |
| No Incorporation | High CDA activity | Add a Cytidine Deaminase inhibitor (e.g., Tetrahydrouridine) to the culture medium to prevent tracer breakdown. |
References
-
Aparicio, A., et al. (2002).[2][3] "Clinical properties of 5-azacytidine." Current Opinion in Investigational Drugs, 3(4): 627-33.[2][3] Link
-
Schaefer, M., et al. (2009).[4] "Azacytidine inhibits RNA methylation at DNMT2 target sites in human cancer cell lines."[5] Cancer Research, 69(20): 8127–32.[5] Link
-
Aimiuwu, J., et al. (2012). "RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia." Blood, 119(22): 5229–5238. Link
-
Silantes GmbH. "Using Stable Isotope Labeled Nucleotides in RNA and DNA Synthesis." Application Note. Link
-
MedChemExpress. "5-Azacytidine-15N4 Product Information and Protocols." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9951098B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. KR20140019820A - Systhesis of 5-azacytidine - Google Patents [patents.google.com]
- 4. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Amino-5-azacytidine-¹⁵N₃ in Proteomics
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Probe for the Dynamic Azanucleoside-Coupled Proteome
The study of cellular responses to therapeutic agents is a cornerstone of drug development and chemical biology. Azanucleosides, such as 5-azacytidine, are a class of cytotoxic and epigenetic modifying agents used in the treatment of myelodysplastic syndromes and leukemia.[1][2] Their primary mechanisms involve incorporation into DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs) and disruption of protein synthesis.[3][4] Understanding the global proteomic shifts that occur in response to these agents is critical for elucidating their full mechanism of action, identifying biomarkers of response, and discovering new therapeutic targets.
This guide introduces 6-Amino-5-azacytidine-¹⁵N₃ , a novel stable isotope-labeled chemical probe designed for advanced quantitative proteomics. This molecule is an analogue of 5-azacytidine, featuring a key structural modification—an additional amino group at the 6-position—and isotopic enrichment with three heavy nitrogen atoms (¹⁵N).
The unique design of 6-Amino-5-azacytidine-¹⁵N₃ enables a powerful chemoproteomic strategy: Dynamic Azanucleoside-Coupled Proteome (DACP) analysis . This approach allows for the simultaneous investigation of two fundamental cellular processes:
-
Direct Target Engagement and Metabolism: The ¹⁵N₃-label serves as a tracer to track the incorporation of the azanucleoside into cellular macromolecules (RNA and DNA), allowing for the enrichment and identification of direct binding partners and metabolic products.
-
Global Proteome Dynamics: As the cell metabolizes the azanucleoside, the released ¹⁵N atoms are incorporated into the cellular nitrogen pool. This effectively turns the compound into a metabolic labeling reagent, similar to traditional ¹⁵N-labeling techniques, allowing for the quantification of newly synthesized proteins in response to the drug's action.[5]
This application note provides a comprehensive overview of the scientific principles, detailed experimental protocols, and data analysis considerations for utilizing 6-Amino-5-azacytidine-¹⁵N₃ in quantitative proteomics research.
Scientific Principle: The Dual-Functionality of 6-Amino-5-azacytidine-¹⁵N₃
The utility of 6-Amino-5-azacytidine-¹⁵N₃ is rooted in its dual role as both a bioactive compound and a source for metabolic labeling.
1. Bioactivity as a Cytidine Analogue: Similar to its parent compound, 5-azacytidine, 6-Amino-5-azacytidine is expected to be taken up by cells and phosphorylated by cellular kinases to its triphosphate form.[6] This active metabolite can then be incorporated into newly synthesized RNA and, to a lesser extent, DNA.[3] The presence of the aza-group at position 5 of the triazine ring is known to form a covalent adduct with DNA methyltransferases, trapping and depleting these enzymes, leading to passive demethylation of the genome over subsequent replication cycles.[7] The additional amino group at the 6-position may alter its substrate specificity for kinases, polymerases, or its interaction with DNMTs, providing a unique biological activity profile compared to 5-azacytidine.
2. ¹⁵N Metabolic Labeling: The triazine ring of azanucleosides is known to be metabolically labile.[8] Cellular processing and degradation of 6-Amino-5-azacytidine-¹⁵N₃ will release ¹⁵N-containing metabolic byproducts. These labeled nitrogen atoms enter the cellular nitrogen pool, which is the source for the synthesis of new amino acids and, consequently, new proteins.
This dual mechanism allows researchers to perform a "pulse-chase" style experiment. The "pulse" is the introduction of the drug, which initiates a biological response. The "chase" is the subsequent metabolic labeling of the proteome with the ¹⁵N atoms from the compound, providing a dynamic snapshot of the proteins being synthesized as a direct consequence of the drug's action.
Figure 1: Conceptual workflow of Dynamic Azanucleoside-Coupled Proteome (DACP) analysis.
Experimental Protocols
This section provides detailed protocols for a typical DACP experiment. Optimization of parameters such as cell line, drug concentration, and labeling time is crucial for successful outcomes.
Part 1: Cell Culture and Isotopic Labeling
The initial and most critical step is the efficient incorporation of 6-Amino-5-azacytidine-¹⁵N₃ into the cellular metabolism and proteome.
1.1. Determination of Optimal Drug Concentration:
-
Rationale: The concentration of 6-Amino-5-azacytidine-¹⁵N₃ must be carefully chosen. It should be high enough to induce a measurable biological effect (e.g., cytotoxicity, changes in known downstream markers) but low enough to allow for sufficient protein synthesis for detection.
-
Protocol:
-
Culture your chosen cell line (e.g., AML cell line like KG-1 or THP-1) in standard growth medium.
-
Perform a dose-response curve by treating cells with a range of unlabeled 6-Amino-5-azacytidine concentrations (e.g., 0.1 µM to 50 µM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard method (e.g., MTT assay or trypan blue exclusion).
-
Select a concentration for the proteomics experiment that results in a desired level of bioactivity (e.g., IC20-IC50) within a 24-48 hour timeframe. This ensures a biological response without complete cessation of protein synthesis.
-
1.2. DACP Labeling Protocol:
-
Control (Light): Culture cells in standard medium containing a vehicle control (e.g., DMSO).
-
Experimental (Heavy): Culture a matched set of cells in standard medium supplemented with the optimized concentration of 6-Amino-5-azacytidine-¹⁵N₃ .
-
Protocol:
-
Seed an equal number of cells for both "Light" (Control) and "Heavy" (Treated) conditions. Aim for a confluence of 70-80% at the time of harvest.
-
For the "Heavy" sample, add 6-Amino-5-azacytidine-¹⁵N₃ to the final determined concentration. For the "Light" sample, add an equivalent volume of vehicle.
-
Incubate for the desired time period (e.g., 24 hours), as determined by your dose-response and time-course experiments.
-
Harvest cells by scraping or trypsinization, wash twice with ice-cold PBS, and pellet the cells by centrifugation. At this point, you can either proceed directly to protein extraction or flash-freeze the pellets in liquid nitrogen and store them at -80°C.
-
| Parameter | Recommended Starting Point | Considerations |
| Cell Line | Acute Myeloid Leukemia (e.g., KG-1, THP-1, MOLM-13) | Cells known to be sensitive to azanucleosides are ideal. |
| Drug Concentration | 1-10 µM | Must be empirically determined. Balance bioactivity with cell viability. |
| Labeling Time | 24 - 48 hours | Should be long enough to observe changes in protein expression but may need to be shorter if toxicity is high. |
| Replicates | Minimum of 3 biological replicates | Essential for statistical significance. |
Table 1: Recommended starting parameters for DACP labeling.
Part 2: Sample Preparation for Mass Spectrometry
This workflow minimizes experimental error by combining the "Light" and "Heavy" samples early in the process.[9]
2.1. Protein Extraction and Quantification:
-
Lyse the cell pellets from both conditions separately in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2.2. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein (e.g., 100 µg) from the "Light" and "Heavy" lysates. This 1:1 mix is the sample that will be analyzed.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
2.3. Peptide Cleanup:
-
Acidify the digest with formic acid to quench the trypsin activity.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Figure 2: Workflow for protein sample preparation for DACP analysis.
Part 3: LC-MS/MS Analysis and Data Processing
The analysis of ¹⁵N-labeled peptides requires specific instrument settings and specialized data analysis software.
3.1. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system is required.
-
Method:
-
Reconstitute the dried peptide sample in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).
-
Perform a standard reversed-phase chromatographic separation using a gradient of increasing acetonitrile.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation (HCD or CID). It is crucial to acquire both MS1 survey scans and MS2 fragment scans at high resolution.[10]
-
3.2. Data Analysis:
-
Software: Standard proteomics search algorithms are not sufficient for ¹⁵N data because the mass shift between "Light" and "Heavy" peptides is not constant; it depends on the number of nitrogen atoms in each peptide.[11] Specialized software that can handle this variable mass shift is required.
-
Key Data Analysis Steps:
-
Peptide Identification: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt Human). The search parameters must be set to look for both unlabeled peptides and peptides with variable ¹⁵N incorporations.
-
Peptide Quantification: The software will identify pairs of "Light" and "Heavy" peptide isotopic envelopes in the MS1 spectra. It will then extract the ion chromatograms (XICs) for each peptide in the pair.
-
Ratio Calculation: The ratio of the integrated peak areas of the "Heavy" to "Light" peptide is calculated. This ratio reflects the relative change in the abundance of the newly synthesized protein in response to the drug treatment.
-
Protein Quantification: Peptide ratios are aggregated to determine the overall quantification ratio for each protein. Statistical analysis is then performed to identify proteins with significant changes in abundance.
-
| Software | Key Features for ¹⁵N Analysis |
| Protein Prospector | Open-source, web-based platform with specific workflows for ¹⁵N quantification.[11] |
| MaxQuant | Widely used proteomics software with capabilities for various types of metabolic labeling. |
| Census | A software tool specifically designed for quantitative analysis of stable isotope labeling data, including ¹⁵N. |
Table 2: Recommended software for DACP data analysis.
Interpreting the Results
The output of a DACP experiment is a list of quantified proteins. A protein with a Heavy/Light (H/L) ratio greater than 1 indicates that its rate of synthesis increased in response to 6-Amino-5-azacytidine-¹⁵N₃ treatment. Conversely, a ratio less than 1 suggests a decreased rate of synthesis.
These results can be used to:
-
Identify novel drug targets: Proteins that are significantly upregulated may represent compensatory or resistance pathways that could be targeted in combination therapies.
-
Elucidate mechanisms of action: Changes in the abundance of proteins in specific pathways (e.g., DNA repair, apoptosis, cell cycle) can provide deep insights into the drug's functional consequences.
-
Discover biomarkers: Proteins whose expression levels consistently change upon treatment could serve as biomarkers to monitor drug response in preclinical or clinical settings.
Conclusion
6-Amino-5-azacytidine-¹⁵N₃ is a powerful and innovative tool for chemical proteomics. The DACP strategy described herein provides a unique method to directly link the bioactivity of an azanucleoside analogue to dynamic changes in the proteome. By explaining the causality behind experimental choices and providing a self-validating system through metabolic labeling, this guide equips researchers to explore the complex cellular responses to this new class of chemical probes, ultimately accelerating drug discovery and our understanding of cellular metabolism.
References
-
Hollenbach, P. W., et al. (2010). A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines. PLoS ONE, 5(2), e9001. [Link]
-
PubChem. (n.d.). 6-Amino-5-azacytidine. National Center for Biotechnology Information. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]
-
Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (¹⁵N). Nature Biotechnology, 21(8), 927-931. [Link]
-
Chan, K. K., Staroscik, J. A., & Sadee, W. (1977). Synthesis of 5-azacytidine-6-¹³C and -6-¹⁴C. Journal of Medicinal Chemistry, 20(4), 598-600. [Link]
-
The different mechanisms of actions of 5-azacytidine. (2021). ResearchGate. [Link]
-
Alwaseem, H. (2021). Sample Preparation Guideline for Extraction of Nucleosides from DNA/RNA. Princeton University. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]
-
Bi, C., et al. (2022). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 794958. [Link]
-
Jiang, L., et al. (2008). Quantitative Proteomics Using Stable Isotope Labeling with Amino Acids in Cell Culture Reveals Changes in the Cytoplasmic, Nuclear, and Nucleolar Proteomes in Vero Cells Infected with the Coronavirus Infectious Bronchitis Virus. Molecular & Cellular Proteomics, 7(3), 561-575. [Link]
-
Bi, C., et al. (2022). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship, University of California. [Link]
-
Haaf, T. (1995). The effects of 5-azacytidine and 5-azadeoxycytidine on chromosome structure and function: implications for methylation-associated cellular processes. Pharmacology & Therapeutics, 65(1), 19-46. [Link]
-
Jeong, D., et al. (2003). Synthesis of 5-azacytidine nucleosides with rigid sugar moiety as potential antitumor agents. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 915-917. [Link]
-
Longdom Publishing. (2024). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Journal of Mass Spectrometry & Purification Techniques, 10(250). [Link]
-
Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5483-5495. [Link]
-
Connolly, B. A., & Von der Haar, F. (1984). Chemical synthesis of 5-azacytidine nucleotides and preparation of tRNAs containing 5-azacytidine in its 3'-terminus. Biochemistry, 23(14), 3297-3303. [Link]
-
Arima, K., et al. (2025). Facile Synthesis of ¹⁵N-Labeled Amino Acids Using ¹⁵N-Ammonium Salt. Tetrahedron Letters. [Link]
-
Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Semantic Scholar. [Link]
-
Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347-355. [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]
-
Haaf, T. (1995). The effects of 5-azacytidine and 5-azadeoxycytidine on chromosome structure and function: implications for methylation-associated cellular processes. Pharmacology & Therapeutics, 65(1), 19-46. [Link]
-
Vargova, K., et al. (2023). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. International Journal of Molecular Sciences, 24(11), 9687. [Link]
-
Trzaska, C., et al. (2014). 5-azacytidine inhibits nonsense-mediated decay in a MYC-dependent fashion. EMBO Molecular Medicine, 6(12), 1593-1609. [Link]
-
Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 5(6), 837-847. [Link]
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]
Sources
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- 4. semanticscholar.org [semanticscholar.org]
- 5. Metabolic labeling of model organisms using heavy nitrogen (15N) [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis of 5-azacytidine-6-13C and -6-14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ckisotopes.com [ckisotopes.com]
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- 11. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Technical Application Note: High-Sensitivity LC-MS/MS Quantitation of 6-Amino-5-azacytidine (Azacitidine) using 15N3 Stable Isotopes
Introduction & Scientific Context
6-Amino-5-azacytidine (commonly known as 5-Azacytidine or Azacitidine ) is a cytidine nucleoside analog used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It functions as a hypomethylating agent by inhibiting DNA methyltransferase (DNMT).[1]
The Bioanalytical Challenge: Azacitidine is notoriously unstable in aqueous matrices.[2][3] Unlike standard small molecules, the 1,3,5-triazine ring is highly susceptible to spontaneous hydrolysis, leading to ring-opening and the formation of N-formylguanylribosylurea (RGU-CHO) and subsequently guanylribosylurea (RGU).[3] Furthermore, the drug is rapidly deaminated in vivo by cytidine deaminase (CDA) to form 5-azauridine.
This guide details a rigorous sample preparation and LC-MS/MS workflow utilizing a 15N3-labeled internal standard (SIL-IS) . The use of [15N3]-Azacitidine is critical as it compensates for matrix effects and tracks the specific degradation rate of the analyte during the extraction process, ensuring high accuracy (E-E-A-T).
Mechanism of Instability & Stabilization Strategy
Understanding the degradation pathway is the prerequisite for successful extraction.
The Hydrolysis Pathway
The triazine ring is stable in organic solvents (acetonitrile, DMSO) but degrades rapidly in water, particularly at alkaline pH or room temperature.
Figure 1: Degradation pathways of 5-Azacytidine and required stabilization interventions.
Critical Reagents
-
Internal Standard: [15N3]-5-Azacytidine (Purity >98%).
-
Stabilizer: Tetrahydrouridine (THU).[4] Mandatory for plasma collection.
-
Extraction Solvent: Acetonitrile (LC-MS Grade) pre-chilled to -20°C.
Sample Preparation Protocol
This protocol uses Protein Precipitation (PPT) . While Solid Phase Extraction (SPE) using cation exchange (MCX) is possible, PPT is faster and minimizes the time the analyte spends in the aqueous phase, reducing hydrolysis risk.
Pre-Analytical Handling (Clinical Site)
-
Collection: Draw blood into pre-chilled Heparin tubes containing THU (final concentration 25 µg/mL).
-
Processing: Centrifuge immediately at 4°C (1500 x g, 10 min).
-
Storage: Separate plasma and snap-freeze on dry ice immediately. Store at -80°C.
Laboratory Extraction Workflow
Step 1: Thawing Thaw plasma samples on wet ice . Do not use a water bath or room temperature bench. Work in batches of 10-20 to minimize bench time.
Step 2: Internal Standard Addition
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube (on ice).
-
Add 10 µL of [15N3]-5-Azacytidine working solution (e.g., 500 ng/mL in Acetonitrile).
-
Note: Using ACN for the IS spike begins the precipitation and minimizes aqueous exposure.
Step 3: Protein Precipitation
-
Add 150 µL of Ice-Cold Acetonitrile (-20°C) .
-
Vortex vigorously for 30 seconds.
-
Why: High organic content precipitates proteins and stabilizes the triazine ring.
Step 4: Phase Separation
-
Centrifuge at 14,000 x g for 10 minutes at 4°C .
Step 5: Supernatant Transfer
-
Transfer 100 µL of the supernatant to a clean glass vial or polypropylene plate.
-
Dilution (Optional but Recommended): If using HILIC, inject directly. If using Reverse Phase (C18), dilute 1:1 with cold water immediately prior to injection to improve peak shape, but be aware this restarts the hydrolysis clock. Recommendation: Use HILIC to avoid aqueous dilution.
Figure 2: Step-by-step extraction workflow emphasizing cold-chain maintenance.
LC-MS/MS Analytical Conditions
Due to the high polarity of 5-Azacytidine (logP < -2), standard C18 retention is poor. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this application.
Chromatographic Parameters
| Parameter | Condition |
| Column | Waters XBridge Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 90% B to 60% B over 4 minutes |
| Column Temp | 30°C |
| Autosampler | 4°C (Critical) |
Mass Spectrometry (MRM Transitions)
Operate in Positive ESI mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Azacytidine | 245.1 | 113.1 | 15 |
| [15N3]-5-Azacytidine | 248.1 | 116.1 | 15 |
Note: The product ion 113.1 corresponds to the cleavage of the sugar moiety, leaving the modified base.
Validation & Troubleshooting
Stability Validation (Self-Validating System)
To ensure the protocol works, perform a Bench-Top Stability Test :
-
Extract a QC sample.
-
Inject immediately (T=0).
-
Leave in the autosampler (4°C) and reinject every hour for 12 hours.
-
Acceptance: Degradation should be <15% over the analytical run time.
Common Pitfalls
-
Peak Splitting: Caused by injecting high-organic supernatant onto a high-aqueous C18 method. Solution: Switch to HILIC or dilute supernatant with water (risk of hydrolysis).
-
Low Recovery: Often due to protein binding or degradation during thaw. Solution: Ensure THU was added at collection; keep samples on ice at all times.
-
Signal Suppression: Phospholipids eluting late. Solution: Use a divert valve to send the first 1 min and the wash phase to waste.
References
-
Zhao, M., et al. (2004). "Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography."[5] Journal of Chromatography B. Link
-
Rudek, M. A., et al. (2005). "Clinical pharmacokinetics of 5-azacytidine."[4] Journal of Clinical Oncology. Link
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Link
- Marini, B., et al. (2023). "Stability of azacitidine in rat plasma exposed to various storage conditions." Analytical Biochemistry.
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- 3. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
- 4. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Profiling of Azacitidine Incorporation
Here is a comprehensive Application Note and Protocol guide for quantifying Azacitidine incorporation, designed for high-level researchers and drug development professionals.
A High-Fidelity LC-MS/MS Workflow for DNA and RNA Partitioning
Abstract & Mechanistic Rationale
Azacitidine (5-AZA) is a cytidine nucleoside analog used primarily in the treatment of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[1] Unlike its deoxy-derivative Decitabine (DAC), which incorporates exclusively into DNA, 5-AZA partitions into both RNA (85–90%) and DNA (10–15%).
The Analytical Challenge: Quantifying 5-AZA efficacy requires distinguishing between:
-
5-AZA-cR (Ribonucleoside): Incorporated into RNA, disrupting protein synthesis.[2][3]
-
5-AZA-CdR (Deoxyribonucleoside): Formed via Ribonucleotide Reductase (RNR) reduction, incorporated into DNA, leading to DNMT trapping and hypomethylation.
Standard global methylation assays (e.g., LINE-1) are indirect. Direct quantification requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) with rigorous upstream nucleic acid separation to prevent RNA contamination from inflating DNA incorporation data.
Metabolic Pathway & Incorporation Logic
Understanding the metabolic branching is critical for interpreting MS data. 5-AZA must be phosphorylated to 5-AZA-CTP for RNA incorporation or reduced to 5-AZA-dCTP for DNA incorporation.
Figure 1: Metabolic branching of Azacitidine. Note the critical RNR step required for DNA incorporation, which is the rate-limiting step for epigenetic efficacy.
Pre-Analytical Considerations (Critical)
Stability Warning: The triazine ring of 5-AZA is highly unstable in aqueous solutions, undergoing rapid hydrolysis (ring opening) at neutral to alkaline pH.[4][5]
-
Temperature: All steps must be performed on ice.
-
Buffers: Avoid alkaline lysis buffers for extended periods.
-
Deaminase Inhibition: If analyzing plasma/cytoplasm, Tetrahydrouridine (THU) (10 µg/mL) must be added immediately to inhibit Cytidine Deaminase (CDA).
Protocol A: Nucleic Acid Extraction & Enzymatic Digestion
Objective: Isolate pure DNA and RNA, then digest them into single nucleosides without degrading the unstable 5-AZA adduct.
Reagents
-
Lysis: TRIzol™ Reagent or equivalent.
-
Enzymes: DNAse I (RNase-free), RNase A (DNase-free), Nuclease P1, Alkaline Phosphatase (CIP or SAP), Phosphodiesterase I.
-
Digestion Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM MgCl2. Note: Keep pH near neutral; avoid standard pH 8.5 buffers if digestion exceeds 2 hours.
Workflow
-
Cell Lysis: Lyse 1–5 x 10⁶ cells in TRIzol. Separate phases (Chloroform).
-
RNA Isolation (Aqueous Phase):
-
Precipitate with Isopropanol. Wash with 75% Ethanol.
-
Resuspend in water. Treat with DNAse I (37°C, 15 min) to remove DNA contamination.
-
-
DNA Isolation (Interphase/Organic Phase):
-
Precipitate with Ethanol. Wash with 0.1M Sodium Citrate in 10% ethanol.
-
Resuspend in 8mM NaOH (briefly) then adjust to pH 7.4 immediately.
-
Treat with RNase A (37°C, 20 min). Crucial: Even 1% RNA contamination will skew DNA quantification due to the high AZA load in RNA.
-
-
Enzymatic Hydrolysis (The "Nucleoside Cocktail"):
-
Add Nuclease P1 (5 U) and Phosphodiesterase I (0.01 U) to DNA/RNA samples. Incubate 37°C for 1 hr.
-
Add Alkaline Phosphatase (10 U). Incubate 37°C for 1 hr.
-
Result: Free nucleosides (A, G, C, T/U, and 5-AZA-C / 5-AZA-dC).
-
Filter through 3kDa MWCO spin filter to remove enzymes.
-
Protocol B: LC-MS/MS Quantification (AZA-MS)
Objective: Separate and quantify the ribonucleoside (5-AZA-cR) and deoxyribonucleoside (5-AZA-CdR) forms.[1][6]
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Porous Graphitic Carbon (PGC) (e.g., Hypercarb, 100 x 2.1 mm, 3µm) OR C30 Reverse Phase .
-
Why? 5-AZA is extremely polar. Standard C18 columns fail to retain it without ion-pairing agents. PGC retains polar nucleosides well.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 0% B for 2 min (loading), ramp to 40% B over 8 min.
MRM Transitions (Multiple Reaction Monitoring)
The mass spectrometer monitors the transition from the parent ion (Nucleoside) to the fragment ion (Base, after losing the sugar).
| Analyte | Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 5-AZA-cR | RNA-incorporated | 245.1 [M+H]+ | 113.1 (Base) | 15 |
| 5-AZA-CdR | DNA-incorporated | 229.1 [M+H]+ | 113.1 (Base) | 18 |
| Deoxycytidine (dC) | Normal DNA | 228.1 [M+H]+ | 112.1 (Base) | 12 |
| Cytidine (rC) | Normal RNA | 244.1 [M+H]+ | 112.1 (Base) | 12 |
| 15N4-AZA | Internal Standard | 249.1 [M+H]+ | 117.1 (Base) | 15 |
Note: 5-AZA-CdR (Decitabine) is used as the standard for the DNA fraction. 5-AZA-cR (Azacitidine) is used for the RNA fraction.[1][6]
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample to data.[1][4][7][8][9][10][11]
Data Analysis & Normalization
Absolute quantification (ng/mL) is insufficient due to variations in extraction efficiency. Data must be normalized to the total DNA/RNA content.
Calculation Formula:
-
Why dG? Deoxyguanosine (dG) is used as a normalizing housekeeping nucleoside because its ionization efficiency is stable, and it pairs with Cytidine (the target being replaced).
-
Reporting Units: "5-AZA molecules per
nucleotides" or "% Replacement of Cytosine".
References
-
Aimiuwu, J., et al. (2012). 5-Azacytidine induces the accumulation of the deoxyribonucleotide analog in DNA of leukemia cells.Journal of Pharmacology and Experimental Therapeutics . Link
-
Unnikrishnan, A., et al. (2018). AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo.[1][6]Leukemia .[1][2][3][9][12][13][14][15] Link
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[9][10][13][14]International Journal of Cancer . Link
-
Derissen, E.J., et al. (2013). Quantification of the hydrolysis products of the DNA methyltransferase inhibitor azacitidine in aqueous solutions.Journal of Pharmaceutical and Biomedical Analysis .[15] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ovid.com [ovid.com]
- 4. A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
- 8. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry | NIST [nist.gov]
- 9. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Stabilization of 5-azacytidine by nucleophilic addition of bisulfite ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of CBP synergizes with the RNA-dependent mechanisms of Azacitidine by limiting protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for tracing nitrogen pathways with 15N3 isotopes
Application Note: Advanced Experimental Design for Tracing Nitrogen Pathways Using ¹⁵N₃ Isotope Labels
Target Audience: Researchers, scientists, and drug development professionals. Focus Areas: Metabolic Flux Analysis (LC-MS) and Hyperpolarized Magnetic Resonance Imaging (HP-MRI).
Introduction: The Mechanistic Advantage of ¹⁵N₃ Tracing
Nitrogen is a foundational element of biomolecules, yet tracing its metabolic and signaling pathways has historically been hindered by the physical limitations of the abundant ¹⁴N isotope. ¹⁴N possesses a nuclear spin of 1, leading to quadrupolar broadening that severely degrades Magnetic Resonance (MR) signal resolution.
The stable isotope Nitrogen-15 (¹⁵N) overcomes this limitation. With a nuclear spin of 1/2, ¹⁵N produces sharp, high-resolution MR spectra and distinct mass shifts in mass spectrometry without the hazards of radioactivity [1]. Specifically, triply labeled ¹⁵N₃ compounds —such as[¹⁵N₃]metronidazole and ¹⁵N₃-cytidine—allow researchers to track intact multi-nitrogen moieties through complex biochemical networks. This application note details two state-of-the-art experimental designs: in vivo tumor hypoxia sensing via hyperpolarized MRI, and pyrimidine salvage pathway mapping via Metabolic Flux Analysis (MFA).
Application I: Tumor Hypoxia Sensing via SABRE-SHEATH Hyperpolarized [¹⁵N₃]Metronidazole
Hypoxia is a hallmark of solid tumors and a primary driver of chemoresistance. Nitroimidazole derivatives, such as metronidazole, act as hypoxia sensors because their nitro group undergoes a stepwise, enzyme-mediated reduction exclusively in anaerobic environments [2].
Causality in Experimental Design
While ¹⁵N provides high-resolution spectra, its low gyromagnetic ratio results in poor thermal polarization and low MRI sensitivity. To overcome this, we utilize SABRE-SHEATH (Signal Amplification By Reversible Exchange in SHield Enabled Alignment Transfer). By bubbling parahydrogen (p-H₂) into a solution containing an Iridium catalyst and [¹⁵N₃]metronidazole at a precisely tuned microtesla magnetic field (~0.73 μT), spin order is transferred from p-H₂ to the ¹⁵N nuclei. The ¹⁵N₃ labeling is critical here: the dense ²J_15N-15N coupling network enables highly efficient spin-relayed polarization transfer across all three nitrogen sites, achieving T₁ relaxation times of up to 10 minutes—ideal for in vivo imaging.
Hypoxic reduction pathway of [¹⁵N₃]metronidazole in tumor microenvironments.
Protocol: SABRE-SHEATH Hyperpolarization
Self-Validating System: Always acquire a single-scan ¹⁵N NMR spectrum of thermally polarized neat [¹⁵N]pyridine (with known concentration) as a quantitative reference to calculate the absolute percentage of hyperpolarization (%P_15N).
-
Sample Preparation: Dissolve 20 mM of fluoro-[¹⁵N₃]metronidazole and 1.0 mM of the Iridium IMes catalyst in a biocompatible solvent (e.g., a mixture of ethanol and aqueous buffer).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a paramagnetic relaxation sink and destroys hyperpolarization.
-
Parahydrogenation: Inject the solution into a hyperpolarization chamber. Bubble p-H₂ gas (enriched to >90% at 30 K) at a flow rate of 70 sccm and an overpressure of 96 psi.
-
Microtesla Alignment: Transfer the chamber into a magnetic shield providing a static field of exactly 0.73 μT. Rationale: This specific field strength matches the resonance conditions required for the J-coupling network to transfer spin from the hydride ligands to the ¹⁵N₃ nuclei.
-
Acquisition: Rapidly transfer the hyperpolarized sample to the MRI/NMR spectrometer. Acquire ¹⁵N spectra to monitor the emergence of the amino-derivative peaks, indicating hypoxic reduction.
Application II: Metabolic Flux Analysis (MFA) of Pyrimidine Salvage via ¹⁵N₃-Cytidine
In oncology drug development, understanding how cancer cells bypass metabolic inhibitors is crucial. When de novo nucleotide synthesis is blocked, tumors often upregulate the salvage pathway. By feeding cells ¹⁵N₃-Cytidine, researchers can trace the incorporation of the intact pyrimidine ring into downstream RNA/DNA precursors (like CTP) [3].
Causality in Experimental Design
Using a triply labeled ¹⁵N₃ precursor provides a distinct M+3 mass isotopologue shift in LC-MS/MS. If the cytidine ring is salvaged intact, the resulting CTP will appear as M+3. If the ring is cleaved and the nitrogen is recycled through transamination, the resulting metabolites will appear as M+1 or M+2. This allows for the precise mathematical deconvolution of salvage versus de novo pathway fluxes.
Dual experimental workflows for ¹⁵N₃ isotope tracing via MRI and LC-MS.
Protocol: LC-MS/MS Isotopologue Profiling
Self-Validating System: Always run a parallel unlabeled control culture. This is mandatory to determine the natural isotopic background (e.g., natural ¹³C and ¹⁵N abundance) and correct the raw Mass Isotopomer Distributions (MID) using matrix deconvolution algorithms.
-
Isotope Labeling: Culture target cancer cell lines in media supplemented with 100 μM ¹⁵N₃-Cytidine for 24 hours.
-
Metabolic Quenching: Aspirate media and immediately wash cells with ice-cold PBS. Add 80% cold methanol (-80°C). Rationale: Metabolism is highly dynamic; enzymatic reactions can alter the isotopologue distribution within seconds. Rapid quenching with extreme cold instantly denatures metabolic enzymes, preserving the exact in vivo ¹⁵N₃ labeling state.
-
Extraction: Scrape cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 x g to pellet proteins. Extract the metabolite-rich supernatant.
-
LC-MS/MS Acquisition: Analyze the supernatant using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole or Q-TOF mass spectrometer operating in negative ion mode.
-
Data Processing: Extract ion chromatograms for CTP (unlabeled M+0 m/z, and labeled M+1, M+2, M+3 m/z). Correct for natural abundance to calculate the fractional enrichment of the salvage pathway.
Quantitative Data Presentation
The following tables summarize the expected experimental parameters and data outputs for both ¹⁵N₃ tracing methodologies, serving as a benchmark for assay validation.
Table 1: Benchmark NMR/MRI Parameters for [¹⁵N₃]Metronidazole Hyperpolarization [1]
| Parameter | Target Value | Mechanistic Significance |
| Magnetic Field (B_T) | 0.73 μT | Optimal field for matching parahydrogen and ¹⁵N₃ energy levels. |
| Max Polarization (%P_15N) | 4.2% – 6.2% | Indicates efficient spin-relayed transfer across the ²J_15N-15N network. |
| T₁ Relaxation Time | ~10 minutes | Exceptionally long relaxation allows for extended in vivo biological tracing. |
| Chemical Shift (Nitro) | ~370 ppm | Baseline shift of the unreduced ¹⁵N₃-nitroimidazole ring. |
Table 2: Expected LC-MS/MS Isotopologue Distribution for ¹⁵N₃-Cytidine Tracing (CTP Pool) [3]
| Isotopologue | Mass Shift | Biological Interpretation |
| M+0 | +0 Da | De novo pyrimidine synthesis (derived from unlabeled glutamine/aspartate). |
| M+1 / M+2 | +1 / +2 Da | Partial ring cleavage or transamination recycling of isolated nitrogen atoms. |
| M+3 | +3 Da | Direct pyrimidine salvage; the intact ¹⁵N₃-cytidine ring was incorporated. |
References
-
Nitrogen-15 and Fluorine-19 Relaxation Dynamics and Spin-Relayed SABRE-SHEATH Hyperpolarization of Fluoro-[15N3]metronidazole. The Journal of Physical Chemistry A, 2023. URL:[Link]
-
State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Chemical Science (RSC Publishing), 2022. URL:[Link]
-
Simultaneous isotope dilution quantification and metabolic tracing of nucleotides. Nature Communications, 2018. URL:[Link]
Application Note: Quantitative Cell-Based Assays for DNMT Inhibitors Using 6-Amino-5-azacytidine-15N3
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Epigenetics, Pharmacokinetics (PK/PD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction & Scientific Rationale
The development of hypomethylating agents, such as 5-azacytidine (azacitidine) and its derivatives like 6-amino-5-azacytidine, has revolutionized the treatment of hematological malignancies (e.g., myelodysplastic syndromes and acute myeloid leukemia)[1]. These nucleoside analogs exert their pharmacological effect by incorporating into cellular DNA and RNA, where they covalently trap DNA methyltransferases (DNMTs), leading to DNA hypomethylation and epigenetic reprogramming[2][3].
However, quantifying the intracellular pharmacokinetics of these agents presents severe analytical challenges. Azacytidine derivatives are highly unstable, prone to rapid hydrolytic ring-opening, and susceptible to enzymatic deamination in biological matrices[4][5]. Furthermore, their high polarity leads to significant matrix-induced ion suppression during LC-MS/MS analysis.
To overcome these hurdles, 6-Amino-5-azacytidine-15N3 —a stable isotope-labeled internal standard (SIL-IS) containing three heavy nitrogen-15 atoms—is employed[6][7]. By shifting the mass by +3 Da without altering the molecule's physicochemical properties, this SIL-IS perfectly co-elutes with the target analyte. This self-validating system corrects for variable extraction recoveries and matrix effects, ensuring absolute quantitative accuracy[8][9].
Mechanistic Pathway & Target Engagement
Understanding the cellular journey of 6-amino-5-azacytidine is critical for designing effective extraction protocols. The drug enters the cell via Equilibrative and Concentrative Nucleoside Transporters (ENT/CNT). Once inside, it undergoes a sequential phosphorylation cascade driven by kinases (e.g., Uridine-Cytidine Kinase) to form the active triphosphate metabolite[3]. This triphosphate is then incorporated into newly synthesized DNA, where the modified triazine ring acts as a suicide substrate for DNMT1[10].
Metabolic activation pathway of 6-Amino-5-azacytidine and its target engagement with DNMTs.
Experimental Protocol: Cell-Based Assay & LC-MS/MS Workflow
This methodology details the extraction and quantification of genomic drug incorporation. Every step is designed with causality in mind to preserve the integrity of the labile triazine ring.
Phase 1: Cell Culture and Drug Exposure
-
Seed target cells (e.g., MOLM-13 or HL-60) in 6-well plates at a density of
cells/mL. -
Treat cells with varying concentrations of 6-amino-5-azacytidine (0.1 μM to 5.0 μM) for 24 to 72 hours.
-
Harvesting: Centrifuge cells at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Causality: Cold temperatures instantly halt membrane transporter activity and intracellular metabolism, preventing the efflux or degradation of the drug before lysis.
-
Phase 2: Cell Lysis and SIL-IS Spiking
-
Resuspend the cell pellet in 500 μL of lysis buffer containing 25 ng/mL Tetrahydrouridine (THU).
-
Critical Step: Immediately spike the lysate with 50 nM of 6-Amino-5-azacytidine-15N3 (Internal Standard).
-
Causality: Spiking the SIL-IS before nucleic acid extraction ensures that any subsequent hydrolytic loss or column retention variability affects the analyte and the IS equally, allowing the ratio to remain constant for accurate quantification[3].
-
Phase 3: DNA Extraction and Multi-Enzyme Digestion
-
Extract genomic DNA using a standard silica-column based commercial kit, eluting in nuclease-free water.
-
Prepare an enzymatic digestion master mix containing DNAse I, Nuclease P1, and Alkaline Phosphatase.
-
Incubate 1 μg of the extracted DNA with the enzyme mix at 37°C for 2 hours.
-
Causality: Chemical hydrolysis (using heat and acid/base) will irreversibly destroy the delicate triazine ring of azacytidine derivatives. A multi-enzyme digestion is strictly required to gently break phosphodiester bonds and remove terminal phosphates, yielding intact single nucleosides for MS analysis[3][10].
-
Phase 4: LC-MS/MS Quantification
-
Precipitate digestion enzymes by adding 2 volumes of ice-cold methanol. Centrifuge at 15,000 × g for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 μL onto a Porous Graphitic Carbon (PGC) or specialized polar-retentive C18 column[4][5].
-
Causality: Standard C18 columns fail to retain highly polar nucleosides. PGC columns provide the necessary retention and separation from endogenous cytidine and uridine[9].
-
Data Presentation: LC-MS/MS Parameters
To ensure high specificity and sensitivity, detection is performed using a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The +3 Da mass shift of the 15N3 isotope is clearly visible in both the precursor and product ions.
| Analyte | Precursor Ion[M+H]⁺ (m/z) | Product Ion (m/z)* | Collision Energy (eV) | Declustering Potential (V) | Expected RT (min) |
| 6-Amino-5-azacytidine | 260.1 | 128.1 | 15 | 40 | 3.2 |
| 6-Amino-5-azacytidine-15N3 | 263.1 | 131.1 | 15 | 40 | 3.2 |
| Cytidine (Endogenous Control) | 244.1 | 112.1 | 15 | 35 | 3.5 |
*Note: The primary product ion for nucleoside analogs typically corresponds to the loss of the ribose sugar moiety (-132 Da), leaving the charged nucleobase.
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS with Enzymatic Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. 6-Amino-5-azacytidine-15N3 | C8H13N5O5 | CID 169433208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Amino-5-azacytidine-15N3 Labeling in Mammalian Cells
Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for optimizing the stable isotope labeling of mammalian cells using 6-Amino-5-azacytidine-15N3. This heavy-isotope analogue is critical for tracking intracellular drug metabolism, RNA/DNA incorporation dynamics, and DNA methyltransferase (DNMT) inhibition via LC-MS/MS and NMR [1].
Mechanistic Overview & Workflow Visualization
To successfully troubleshoot labeling efficiency, one must first understand the intracellular routing of 6-Amino-5-azacytidine-15N3. The compound enters via nucleoside transporters, undergoes successive phosphorylations, and partitions between RNA incorporation (predominant) and DNA incorporation (minor, via ribonucleotide reductase) [2].
Caption: Intracellular metabolic routing and partitioning of 6-Amino-5-azacytidine-15N3.
Standard Operating Procedure: Self-Validating 15N3 Labeling
To ensure scientific integrity, this protocol incorporates a self-validating internal standard step to account for matrix effects and extraction losses.
Step-by-Step Methodology:
-
Cell Seeding & Synchronization: Seed mammalian cells (e.g., HL-60 or HEK293) at
cells/mL. Synchronize cells in the G1/S phase using a double thymidine block to maximize S-phase DNA incorporation. -
Isotope Spiking: Introduce 6-Amino-5-azacytidine-15N3 at a final concentration of 1–5 µM. Causality: Concentrations >5 µM often trigger acute cytotoxicity and cell cycle arrest before incorporation can occur, artificially lowering your heavy-isotope yield [2].
-
CDA Inhibition (Optional but Recommended): Co-treat with 10 µM Tetrahydrouridine (THU). Causality: THU inhibits Cytidine Deaminase (CDA), preventing the rapid deamination of the 15N3 label into inactive uridine analogues before it can be phosphorylated [3].
-
Harvest & Quenching: Harvest cells at 12, 24, and 48 hours. Quench metabolism immediately by washing with ice-cold PBS and snap-freezing in liquid nitrogen.
-
Extraction & Self-Validation: Lyse cells in 80% cold methanol. Critical Step: Spike the lysis buffer with a known concentration of 13C5-cytidine. Causality: By measuring the recovery of the 13C5-cytidine during LC-MS/MS, you create a self-validating system that mathematically corrects for any loss of the 15N3 analyte during sample preparation.
-
Nucleic Acid Digestion: For macromolecule tracking, isolate RNA and DNA separately. Digest to single nucleosides using Nuclease P1 and Alkaline Phosphatase prior to LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my 15N3 labeling efficiency in DNA drastically lower than in RNA? A: This is a fundamental biological consequence of the drug's structure. 6-Amino-5-azacytidine is a ribonucleoside. Upon entering the cell, it is primarily phosphorylated to the triphosphate form and incorporated directly into RNA (accounting for 80-90% of the total incorporated pool). To reach the DNA, the diphosphate intermediate must be reduced by Ribonucleotide Reductase (RNR) to a deoxyribonucleoside [2]. If you require higher DNA labeling, consider switching to the deoxy-analogue (e.g., 5-Aza-2'-deoxycytidine-15N3).
Q2: I am detecting the 15N3 mass shift in my LC-MS/MS, but the cells are not showing DNMT depletion. What is happening? A: You are likely observing the accumulation of free intracellular 6-Amino-5-azacytidine-15N3 nucleotides (mono-, di-, or tri-phosphates) rather than DNA-incorporated molecules. DNMT depletion only occurs when the azacytidine ring is incorporated into the DNA strand, where it forms an irreversible covalent bond with the catalytic cysteine of the DNMT enzyme[4]. Actionable Advice: Ensure you are performing a rigorous DNA extraction and enzymatic digestion (Nuclease P1/Alkaline Phosphatase) rather than just a whole-cell methanol extraction. Whole-cell extracts measure the soluble nucleotide pool, not the functionally active, DNA-bound fraction.
Q3: How do I prevent the degradation of 6-Amino-5-azacytidine-15N3 in the culture media before it even reaches the cells? A: Azacytidine analogues are notoriously unstable in aqueous solutions, undergoing spontaneous ring-opening hydrolysis. The half-life in standard culture media at 37°C is approximately 14 hours. Actionable Advice: Do not prepare bulk media with the isotope. Instead, reconstitute the 15N3 powder in cold DMSO or 50 mM phosphate buffer (pH 6.5) and aliquot. Add the compound to the cell culture media immediately before the experiment and replace the media every 12 hours for prolonged labeling studies.
Quantitative Troubleshooting Matrix
Use the following data-driven matrix to diagnose specific drop-offs in your labeling efficiency.
| Observed Issue | Expected Metric | Observed Metric | Root Cause | Corrective Action |
| Low Total Intracellular 15N3 | >50 pmol / | <5 pmol / | High intrinsic Cytidine Deaminase (CDA) activity [3]. | Co-administer 10 µM Tetrahydrouridine (THU) to block CDA. |
| High RNA 15N3, Low DNA 15N3 | RNA:DNA ratio ~ 4:1 | RNA:DNA ratio > 20:1 | S-phase arrest or RNR bottleneck. Cells are not replicating DNA. | Lower the 15N3 dose to reduce toxicity; synchronize cells to S-phase. |
| Variable LC-MS/MS Signals | Inter-assay CV < 10% | Inter-assay CV > 30% | Matrix suppression or inconsistent extraction recovery. | Implement the 13C5-cytidine spike-in protocol for internal normalization. |
| No DNMT1 Depletion | >70% reduction in DNMT1 | <10% reduction | Insufficient DNA incorporation or spontaneous ring hydrolysis. | Refresh 15N3 media every 12h; confirm DNA incorporation via LC-MS/MS. |
Advanced LC-MS/MS Optimization Logic
When analyzing 6-Amino-5-azacytidine-15N3, standard reverse-phase chromatography often fails because the molecule is highly polar and elutes in the void volume.
The Solution (HILIC): Employ Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or zwitterionic column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: 100% Acetonitrile.
-
Causality: The high organic content in HILIC retains the polar 15N3-nucleosides, separating them from the massive pool of endogenous cytidine and preventing ion suppression in the electrospray ionization (ESI) source [1]. Ensure your mass spectrometer is set to the specific Multiple Reaction Monitoring (MRM) transition for the 15N3 isotopologue (adjusting the Q1 mass by +3 Da compared to the unlabeled standard).
References
-
Powers Group, University of Nebraska–Lincoln. (2018). Expanding the Coverage of the Metabolome with Nitrogen-Based NMR. Analytical Chemistry. Available at:[Link]
-
Unnikrishnan, A., et al. (2018). AZA-MS: A novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo. Leukemia. Available at:[Link]
-
Institute of Molecular and Translational Medicine. (2023). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13630026, 6-Amino-5-azacytidine. Available at:[Link]
troubleshooting poor signal in 6-Amino-5-azacytidine-15N3 mass spectrometry
Topic: Troubleshooting Poor Signal Intensity & Stability
Doc ID: TS-AZA-15N3-001 | Version: 2.4 | Status: Active
Executive Summary
You are likely experiencing signal loss due to the hydrolytic instability of the triazine ring , a known characteristic of 5-azacytidine analogues, rather than instrumental failure. 6-Amino-5-azacytidine (and its
This guide treats the
Phase 1: Diagnostic Workflow
Before altering instrument parameters, determine if the issue is Chemical (degradation) or Physical (ionization/transmission).
Figure 1: Decision tree for isolating the root cause of signal loss.
Phase 2: The "Silent Killer" – Hydrolytic Stability
The Problem: Azacitidine analogues degrade rapidly in water. The triazine ring opens to form formyl-derivatives (e.g., N-formylguanylribosylurea). This changes the molecular weight, causing the specific MRM transition for the
Stability Protocol
Do NOT store stock solutions in pure water or phosphate buffer (PBS).
| Parameter | Critical Recommendation | Why? |
| Stock Solvent | Acetonitrile (ACN) or DMSO | Hydrolysis is water-dependent. ACN prevents ring opening. |
| Working Solution | 0.1% Formic Acid in Water | Acidic pH (< 4.0) stabilizes the triazine ring significantly compared to neutral pH. |
| Temperature | Keep at 4°C (Autosampler) | Degradation is temperature-dependent.[1] Room temp half-life can be <90 mins in neutral buffers. |
| Glassware | Amber Glass / Low-Actinic | While less critical than pH, light protection is standard for nucleoside analogues. |
Validation Experiment:
-
Prepare a fresh standard in 100% ACN.
-
Inject immediately.
-
Compare Area Counts against your "stored" aqueous sample.
-
Result: If the fresh ACN standard signal is >5x higher, your aqueous samples are degrading.
Phase 3: Chromatographic Retention (HILIC vs. C18)
The Problem: 6-Amino-5-azacytidine is extremely polar (LogP < -2.0). On standard C18 columns, it often elutes in the void volume , where salts and unretained matrix components cause massive Ion Suppression .
Recommended Column Chemistries
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) - Preferred
HILIC is the gold standard for polar nucleosides. It retains the analyte away from the suppression zone.
-
Column: Amide or Zwitterionic (e.g., BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in 95% Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate + 0.1% Formic Acid in 50% Water.
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase.
Option B: Aqueous Stable C18 (High Aqueous)
If you must use Reverse Phase (RP), use a column designed to resist phase collapse in 100% water.
-
Column: T3 or Polar-Embedded C18.
-
Initial Conditions: 100% Aqueous (0.1% Formic Acid) for 1-2 minutes to trap the polar analyte.
-
Risk: Even specialized C18s may struggle to retain this molecule sufficiently to separate it from matrix salts.
Phase 4: Mass Spectrometry Optimization (ESI+)
The Problem: The
MRM Transition Setup
Ensure you are tracking the correct isotope shift. If the label is on the triazine ring, ring-opening degradation will destroy the transition.
-
Ionization Mode: ESI Positive (
).[2] -
Precursor Ion: Calculate the exact mass shift.
-
Unlabeled 6-Amino-5-azacytidine: ~259.2 Da.[3]
-
15N3 Labeled: ~262.2 Da (assuming 3 nitrogens are labeled).
-
-
Common Adducts: Watch for
(+22 Da). If the Sodium adduct is dominant, your sensitivity for the protonated species ( ) drops.-
Fix: Add Ammonium Acetate (2-10 mM) to the mobile phase. Ammonium ions suppress sodium adduct formation by donating protons more effectively.
-
Source Parameters (Typical Values)
| Parameter | Setting | Reason |
| Capillary Voltage | 2.5 - 3.5 kV | Nucleosides are labile; too high voltage can cause in-source fragmentation. |
| Desolvation Temp | 350°C - 500°C | High water content (if using C18) requires higher heat to desolvate. |
| Cone Voltage | Optimize per instrument | Crucial: Perform a "Cone Voltage Ramp" to find the sweet spot where the parent ion survives without fragmenting. |
Phase 5: The "15N3" Isotope Integrity Check
Rarely, the issue is the standard itself.
Q: Could the
-
Action: Check the Certificate of Analysis (CoA). Ensure the
atoms are incorporated into the triazine ring . Ring-labeled standards are metabolically stable (until the ring opens).
Q: Is my standard chemically pure?
A:
-
Action: Run a full scan (Q1 scan) of the standard. If you see a significant peak at M-3 (the unlabeled mass), your standard is impure, and you are splitting your signal.
Visualizing the Degradation Pathway
Understanding how the signal is lost helps you prevent it.
Figure 2: The hydrolysis pathway that destroys the MRM transition. Acidification inhibits the first step.
References
-
Marini, B. et al. (2025). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. National Institutes of Health. Available at: [Link]
-
Unnikrishnan, A. et al. (2018). AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo.[4] Leukemia.[4][5] Available at: [Link]
- Stresemann, C. & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer. (Contextual grounding for hydrolytic instability mechanisms).
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). (Standard for IS response variability). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Amino-5-azacytidine Stability & Aqueous Degradation
Welcome to the Technical Support Center for 6-Amino-5-azacytidine. This guide provides drug development professionals and researchers with mechanistic insights, validated protocols, and troubleshooting strategies to mitigate the rapid hydrolytic degradation of 1,3,5-triazine nucleoside analogs in aqueous environments.
Part 1: Core FAQs on Chemical Stability
Q: Why does 6-Amino-5-azacytidine lose its biological activity so rapidly in water? A: Like its parent compound 5-azacytidine, 6-Amino-5-azacytidine possesses a highly electrophilic 1,3,5-triazine ring. In aqueous solutions, the imine-like bonds undergo rapid nucleophilic attack by water[1]. This initiates a reversible hydration step at the C5-C6 position, followed by an irreversible hydrolytic ring-opening that cleaves the triazine moiety[2]. The resulting acyclic products (e.g., formyl and deformylated guanidine derivatives) lack the structural conformation required to intercalate into DNA or inhibit DNA methyltransferases (DNMTs)[3].
Q: Can I store my reconstituted aqueous aliquots at -20°C to prevent degradation? A: No. While freezing slows the kinetic reaction, the phase transition during freezing and thawing concentrates the solute and localizes pH shifts, which can paradoxically accelerate degradation. Furthermore,4[4]. Stock solutions must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) and stored at -80°C.
Mechanistic degradation pathway of 6-Amino-5-azacytidine in aqueous solutions.
Part 2: Troubleshooting Guide
Issue: Inconsistent DNMT inhibition or high variability between biological replicates.
-
Diagnosis: Time-dependent hydrolysis during the experiment.
-
Causality: If a large batch of aqueous media is spiked with the drug and used across multiple plates over several hours, the effective concentration of the intact drug decreases exponentially. A 1% aqueous solution at room temperature can exhibit up to 41% decomposition within 24 hours, and a5[5].
-
Solution: Implement "Just-in-Time" (JIT) dilution. Dilute the DMSO stock into the pre-warmed aqueous culture media immediately (< 5 minutes) before applying it to the cells.
Issue: Complete loss of efficacy, even with fresh DMSO stocks.
-
Diagnosis: Moisture contamination in the DMSO stock or alkaline pH in the assay buffer.
-
Causality: The degradation of the triazine ring is highly pH-dependent, accelerating rapidly in neutral-to-alkaline conditions (pH > 7.0)[3]. Additionally, highly hygroscopic DMSO can absorb atmospheric moisture, initiating hydrolysis inside the stock vial before it ever reaches the assay.
-
Solution: Use anhydrous DMSO (≤0.005% water) stored under argon. Verify the pH of your assay buffer;2[2].
Troubleshooting logic tree for resolving efficacy loss in 6-Amino-5-azacytidine assays.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following Standard Operating Procedure (SOP) incorporates a self-validating UV-Vis spectrophotometry checkpoint. The intact triazine ring absorbs strongly at ~240 nm, whereas 2[2].
Protocol: Preparation and Validation of 6-Amino-5-azacytidine Solutions
Step 1: Anhydrous Stock Preparation
-
Equilibrate the lyophilized 6-Amino-5-azacytidine powder to room temperature in a desiccator to prevent condensation.
-
Dissolve the powder in 100% anhydrous DMSO to create a 10 mM to 50 mM stock solution.
-
Aliquot immediately into single-use amber vials (the compound is light-sensitive) and blanket with argon gas before sealing. Store at -80°C.
Step 2: Quality Control (Self-Validation Check) Causality: Before committing to a costly, multi-day biological assay, you must prove the compound has not degraded during storage.
-
Take one representative aliquot and dilute 1:1000 in cold phosphate buffer (pH 6.5).
-
Immediately measure the absorbance at 240 nm against a blank.
-
Validation Gate: A sharp peak at 240 nm confirms an intact triazine ring. If the peak is absent or significantly broadened, hydrolysis has occurred. Discard the stock batch.
Step 3: Just-in-Time Aqueous Dilution
-
Pre-warm all cell culture media or assay buffers to 37°C.
-
Thaw the DMSO stock aliquot rapidly at room temperature.
-
Spike the required volume of DMSO stock directly into the pre-warmed media, vortex for 3 seconds, and apply to the biological system within 5 minutes.
Part 4: Data Presentation
Table 1: Kinetic Stability Profile of 1,3,5-Triazine Nucleosides in Various Media (Data extrapolated from established azanucleoside stability profiles)
| Storage Condition | Solvent / Buffer | pH | Approx. Half-Life ( | Recommended Action |
| 30 °C (Accelerated) | Aqueous PBS | 7.4 | ~21.0 hours[4] | Do not use. Rapid deformylation occurs. |
| 25 °C (Room Temp) | Lactated Ringer's / Water | 7.0 | ~2-3 hours (10% loss)[5] | Immediate use only. Dilute just prior to assay. |
| 4 °C (Refrigerated) | Aqueous PBS | 7.4 | ~10.9 days[4] | Not recommended for stocks. Use within 8 hours. |
| -20 °C (Frozen) | Aqueous Media | N/A | Variable[4] | Avoid. Induces aggregation and thermal variability. |
| -80 °C (Deep Freeze) | 100% Anhydrous DMSO | N/A | > 6 months | Standard Stock Storage. Blanket with argon. |
References
- Title: Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions Source: PubMed / NIH URL
- Title: A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts Source: PMC / NIH URL
- Title: Chemical Decomposition of 5-Aza-2'-deoxycytidine (Decitabine)
- Title: US9951098B2 - Synthesis of 5-azacytidine Source: Google Patents URL
- Title: 5-Azacytidine Product Number A2385 Storage Temperature Source: Sigma-Aldrich URL
Sources
- 1. US9951098B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 2. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
preventing metabolic scrambling of 15N labels in cell culture
Welcome to the Technical Support Center for Isotope Labeling . This guide is designed for researchers, structural biologists, and mass spectrometrists facing the pervasive challenge of metabolic isotope scrambling during selective
Below, you will find a mechanistic breakdown of the problem, empirical data on amino acid susceptibility, and field-proven troubleshooting protocols tailored to your specific expression system.
PART 1: The Causality of Isotope Scrambling
Metabolic scrambling occurs when host cell enzymes—primarily pyridoxal phosphate (PLP)-dependent transaminases —catalyze the reversible transfer of the
This phenomenon severely compromises both Nuclear Magnetic Resonance (NMR) spectroscopy (by introducing overlapping, off-target cross-peaks) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) mass spectrometry (by diluting the precursor pool and complicating isotopic quantification)[3].
Fig 1: Mechanistic pathway of transaminase-mediated 15N metabolic scrambling.
PART 2: Frequently Asked Questions (FAQs)
Q: How do I definitively identify metabolic scrambling in my data?
A: In NMR, scrambling manifests as unexpected cross-peaks in a
Q: Why does
Q: Can I just shorten the expression time to prevent scrambling? A: While shorter induction times reduce the extent of scrambling, transaminase kinetics are often faster than recombinant protein translation. Chemical inhibition or genetic auxotrophy is required for true suppression[1][4].
PART 3: Amino Acid Scrambling Susceptibility
Not all amino acids scramble equally. Recent comprehensive profiling in Human Embryonic Kidney (HEK) 293 cells provides a predictive baseline for which amino acids require stringent anti-scrambling interventions[5][6].
| Scrambling Category | Amino Acids | Causality / Metabolic Rationale |
| Minimal Scrambling | C, F, H, K, M, N, R, T, W, Y | These amino acids lack highly active, reversible transaminases in standard culture conditions, or their catabolic pathways are isolated from the central nitrogen pool. |
| Interconverting | G, S | Glycine and Serine rapidly interconvert via Serine Hydroxymethyltransferase (SHMT). Labeling one will inevitably label the other. |
| High Scrambling | A, D, E, I, L, V | These are directly linked to the TCA cycle and central transaminase hubs (ALT, AST, BCAT). Glutamine (Q) is also excluded from selective labeling due to massive scrambling and high concentration requirements[5]. |
PART 4: Troubleshooting Workflows & Protocols
Select the troubleshooting workflow that matches your expression system.
Fig 2: Decision matrix for resolving 15N metabolic scrambling based on expression host.
Workflow A: Mammalian Cell Culture (HEK293)
The Problem: Mammalian cells cannot tolerate the genetic deletions used in E. coli, and chemical transaminase inhibitors are often highly toxic to living eukaryotic cells[7].
The Solution (Media Tuning): Exploit metabolic feedback inhibition and isotopic dilution. By flooding the media with high concentrations of unlabeled amino acids that are common scrambling targets, you dilute the specific activity of any scrambled
Protocol: Media Tuning for Selective Isoleucine/Valine Labeling
-
Base Media: Prepare a custom drop-out mammalian expression medium lacking the target amino acid (e.g., Valine).
-
Isotope Addition: Add
N-Valine at the standard concentration (e.g., 100 mg/L). -
Competitor Supplementation (Critical Step): Supplement the media with high concentrations of unlabeled "sink" amino acids. Add unlabeled Glutamine at 1 g/L, and unlabeled Alanine, Aspartate, and Glutamate at 100-200 mg/L each[5].
-
Expression: Transfect cells and express for 48-72 hours.
-
Validation: The massive excess of unlabeled Glutamine/Glutamate acts as an isotopic sink, ensuring that any
N transferred from Valine is infinitely diluted, preventing it from appearing in the final purified protein's NMR spectrum[5].
Workflow B: Cell-Free Protein Synthesis (CFPS)
The Problem: While CFPS inherently reduces scrambling compared to living cells, residual E. coli transaminases in the S30 extract still cause significant label dilution[4][8].
The Solution (Broadband PLP Inhibition): Because cell viability is not a concern in CFPS, you can use harsh chemical inhibitors. Sodium borohydride (NaBH
Protocol: Chemical Inactivation of S30 Extracts
-
Extract Preparation: Thaw standard E. coli S30 extract on ice.
-
NaBH
Treatment: Add freshly prepared NaBH to the S30 extract to a final concentration of 2-5 mM[8]. -
Incubation: Incubate the extract on ice for 30 minutes. The reduction of the Schiff base is rapid and irreversible[8].
-
Alternative (AOA): If NaBH
interferes with your specific protein's folding (e.g., by reducing crucial disulfides), use Aminooxyacetate (AOA) at 5-10 mM instead[4][7]. -
Dialysis (Optional but Recommended): Dialyze the treated extract against standard S30 buffer to remove excess inhibitor before adding your DNA template and translation mix.
-
Validation: Perform a small-scale expression and analyze via MS. You should observe >95% selective incorporation of the
N label[8].
Workflow C: E. coli In Vivo Expression
The Problem: Wild-type E. coli (like BL21) are highly metabolically active and will rapidly scramble labels, particularly for branched-chain and aromatic amino acids[1][9].
The Solution (Auxotrophy & Precursors): Use genetically modified strains lacking specific transaminases, or bypass the amino acid entirely by feeding the cells a labeled
Protocol: Precursor-Directed Labeling
-
Strain Selection: Use an auxotrophic E. coli strain (e.g., CT19 for Tyrosine/Phenylalanine, or a
ilvE strain for BCAAs)[1][4]. -
Pre-culture: Grow cells in M9 minimal media with standard
NH Cl until OD reaches 0.6[1]. -
Pathway Inhibition: 1 hour prior to induction, add unlabeled competitors (e.g., 50 mg/L of unlabeled Isoleucine if you are trying to selectively label Valine) to trigger feedback inhibition of the biosynthetic pathway[1].
-
Precursor Addition: Instead of adding the labeled amino acid, add a labeled metabolic precursor. For example, to label Histidine without scrambling, add
N-imidazolepyruvate[9]. -
Induction: Induce with IPTG and express for 3-4 hours to minimize the time available for secondary metabolic pathways to activate[1].
PART 5: References
-
BenchChem. "minimizing isotopic scrambling in 15N labeling experiments". BenchChem Technical Support.
-
Su, X. C., et al. (2011). "Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O". PubMed (NIH).
-
Barb, A. W., et al. (2024). "A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy". PMC (NIH).
-
"Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry". ACS Publications.
-
"Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation". PMC (NIH).
-
Korangath, P., et al. (2015). "Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate". PMC (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing Protein Precipitation for LC-MS/MS Analysis of Nucleosides
Welcome to the Advanced Bioanalytical Support Center. Nucleosides are highly polar, low-molecular-weight metabolites. Extracting them from complex biological matrices (such as plasma, serum, or whole blood) requires meticulous sample preparation. While protein precipitation (PPT) is the industry standard for its speed and simplicity, improper execution leads to severe matrix effects, column fouling, and analyte loss.
This guide is designed for researchers and drug development professionals to troubleshoot and optimize PPT workflows, ensuring robust, reproducible LC-MS/MS quantification.
Core Analytical Workflow
Fig 1. Optimized sample preparation workflow for nucleoside LC-MS/MS analysis.
Troubleshooting Guides & FAQs
Q1: I am experiencing low absolute recovery of nucleosides following standard acetonitrile (ACN) precipitation. How can I improve this? A1: Nucleosides can become trapped in the protein pellet during rapid precipitation—a phenomenon known as coprecipitation.
-
The Causality: When crashing solvent is added too quickly without adequate mixing, localized high concentrations of organic solvent cause instantaneous, dense protein clumping. Polar nucleosides become physically trapped within this rapidly forming protein lattice.
-
The Solution: Use iced organic solvents (e.g., iced acetone or ACN at -20°C). Cold temperatures slow down the precipitation kinetics, allowing nucleosides time to diffuse into the solvent phase before the protein lattice fully condenses[1]. Additionally, reverse your order of addition for highly viscous samples: add the crashing solvent to the biological sample while vortexing, rather than adding the sample to the solvent. This ensures superior mixing homogeneity[2].
Q2: My LC-MS/MS chromatograms show significant ion suppression and shifting retention times for cytidine and guanosine over multiple injections. What is causing this? A2: This is a classic symptom of matrix accumulation, specifically phospholipids .
-
The Causality: Standard PPT removes macroscopic proteins but leaves behind high concentrations of glycerophospholipids and sphingomyelins[3]. These lipids accumulate on the analytical column, causing elevated backpressures over time, and co-elute with polar nucleosides, competing for charge in the Electrospray Ionization (ESI) source[3].
-
The Solution: Integrate a Phospholipid Removal (PLR) step or use Enhanced Matrix Removal (EMR-Lipid) plates post-precipitation[3]. These plates utilize active sorbents designed to capture phospholipids via hydrophobic and size-exclusion mechanisms without retaining polar analytes of interest[3].
Q3: After centrifugation, my protein pellet is very fine and powdery, frequently clogging my autosampler needle and LC column. How do I fix the pellet morphology? A3: The morphology of the precipitated protein pellet is directly dictated by your choice of organic solvent.
-
The Causality: Methanol (MeOH) disrupts the hydration layer of proteins less aggressively than Acetonitrile (ACN). Consequently, high ratios of MeOH produce very fine, powdery precipitates that are difficult to pellet and filter[2]. ACN, conversely, produces larger, more cohesive particulates[2].
-
The Solution: Limit MeOH in your crashing solvent. If you require MeOH to improve the solubility of specific modified nucleosides, keep its concentration below 15% (e.g., 85:15 ACN:MeOH). This maintains the cohesive pelleting properties of ACN while leveraging the extraction benefits of MeOH[2].
Q4: Can I use acidic precipitation (e.g., TCA or PCA) instead of organic solvents for nucleosides? A4: It is highly discouraged for comprehensive nucleoside profiling.
-
The Causality: While Trichloroacetic acid (TCA) and Perchloric acid (PCA) are excellent for quenching metabolism and precipitating proteins[4], the highly acidic environment (pH < 2) can induce chemical depurination or hydrolysis of the labile glycosidic bonds in certain modified nucleosides (e.g., deoxyadenosine derivatives)[5].
-
The Solution: Rely on cold organic solvent precipitation (Acetone or ACN) to maintain the structural integrity of the nucleosides[1][5].
Fig 2. Decision matrix for resolving nucleoside ion suppression and matrix effects.
Quantitative Data: Solvent Impact on Precipitation
The table below summarizes the empirical impact of various crashing solvents on nucleoside extraction efficiency and matrix cleanliness.
| Crashing Solvent | Volume Ratio (Sample:Solvent) | Pellet Morphology | Phospholipid Carryover | Avg. Nucleoside Recovery (%) |
| 100% Acetonitrile (ACN) | 1:4 | Large, cohesive | High | 85 - 90% |
| 100% Methanol (MeOH) | 1:4 | Fine, powdery | High | 70 - 80% |
| 85:15 ACN:MeOH | 1:4 | Moderate / Cohesive | High | 90 - 95% |
| Iced Acetone (-20°C) | 1:4 | Cohesive | Moderate | 92 - 98% |
| ACN + PLR Plate | 1:4 | N/A (Filtered) | <1% (Trace) | 85 - 90% |
| 10% TCA (Acidic) | 1:1 | Very dense | Low | <50% (Due to degradation) |
Self-Validating Experimental Protocol: Optimized Iced Acetone/ACN Precipitation
This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.
Step 1: Sample Aliquoting & Spiking
-
Aliquot 50 µL of biological fluid (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.
-
Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS) mixture.
-
Validation Checkpoint: The SIL-IS peak area in the final MS readout must have a Coefficient of Variation (CV) < 10% across all samples. A higher CV indicates pipetting errors or inconsistent extraction.
Step 2: Solvent Addition
-
While vortexing the sample at 1200 rpm, dropwise add 200 µL (a 1:4 ratio) of iced (-20°C) Acetone or Acetonitrile.
-
Validation Checkpoint: A visible, uniform flocculant should form immediately. If dense, localized clumps form at the bottom, your addition was too rapid, risking nucleoside coprecipitation[1][2].
Step 3: Disruption & Centrifugation
-
Vortex the mixture vigorously at 2500 rpm for 60 seconds to ensure complete disruption of protein-metabolite binding.
-
Centrifuge at 18,000 × g for 10 minutes at 4°C.
-
Validation Checkpoint: The supernatant must be crystal clear. Any visible turbidity indicates incomplete precipitation; if observed, incubate at -20°C for an additional 30 minutes and re-centrifuge.
Step 4: Phospholipid Removal (PLR)
-
Transfer 200 µL of the clear supernatant to a Phospholipid Removal (PLR) 96-well plate[3].
-
Apply 5-10 psi of positive pressure (or vacuum) to elute the sample into a clean collection plate.
-
Validation Checkpoint: Monitor the LC-MS/MS baseline during the first few injections. A rising baseline in the hydrophobic region of the gradient indicates PLR failure or column saturation.
Step 5: Reconstitution
-
Evaporate the eluate under a gentle stream of nitrogen at 30°C.
-
Reconstitute in 50 µL of your initial LC mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid) prior to injection.
References
-
MNK Publication. DETERMINATION OF NUCLEOSIDES IN SERUM BY LC-MS/MS FOLLOWING PROTEIN PRECIPITATION WITH ORGANIC SOLVENT.1
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. 2
-
MDPI. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. 4
-
News-Medical. Improving sample preparation for LC-MS/MS analysis. 3
-
PMC / NIH. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links.5
Sources
dealing with matrix effects in plasma sample analysis of azacytidine
Introduction: The "Perfect Storm" of Bioanalysis
Welcome to the technical support center. If you are analyzing Azacitidine (AZA) in plasma, you are likely facing the "perfect storm" of bioanalytical challenges: extreme metabolic instability combined with high polarity .
Azacitidine is a nucleoside analogue that rapidly hydrolyzes in plasma and is deaminated by cytidine deaminase (CDA).[1] Furthermore, its polar nature causes it to elute early on standard C18 columns—exactly where plasma phospholipids and salts elute—leading to severe ion suppression (matrix effects).
This guide provides field-proven protocols to stabilize your samples and eliminate matrix interference.
Module 1: The Pre-Analytical Shield (Sample Stabilization)
The Issue: Low recovery is often misdiagnosed as a matrix effect when it is actually degradation. Without stabilization, AZA has a half-life of minutes in human plasma at room temperature.
Core Protocol: The THU-Ice Blockade
You cannot rely on temperature alone. You must chemically inhibit CDA.
Step-by-Step Stabilization Workflow:
-
Preparation: Pre-chill all collection tubes on wet ice.
-
Chemical Inhibitor: Add Tetrahydrouridine (THU) to the collection tubes before blood collection.
-
Concentration: Final concentration in blood should be 25 ng/mL (some protocols use up to 20 µg/mL for high-safety margins, but 25 ng/mL is the validated minimum).
-
-
Collection: Draw blood, invert gently to mix with THU, and immediately centrifuge at 4°C (1,500 x g for 10 min).
-
Harvest: Transfer plasma immediately to cryovials on ice.
-
Storage: Store at -70°C . Avoid -20°C as enzymatic activity can persist.
Visualizing the Instability Pathway
The following diagram illustrates why THU and cold processing are non-negotiable.
Figure 1: Degradation pathways of Azacitidine and critical intervention points (THU and Temperature).
Module 2: Overcoming Matrix Effects (Extraction & Separation)
The Issue: AZA is too polar for standard Liquid-Liquid Extraction (LLE). Protein Precipitation (PP) is simple but leaves phospholipids that suppress ionization.
Strategy A: Protein Precipitation (High Throughput)
Best for: Clinical trials with high sample volume where sensitivity requirements are moderate (>5 ng/mL).
-
Aliquot: 50 µL Stabilized Plasma.
-
Precipitate: Add 150 µL Cold Acetonitrile (ACN) containing Internal Standard (Azacitidine-15N4).
-
Note: Methanol is less effective at precipitating proteins and solubilizing AZA. Stick to ACN.
-
-
Vortex/Spin: Vortex 1 min; Centrifuge 12,000 x g for 10 min at 4°C.
-
Transfer: Inject supernatant directly (if using HILIC) or dilute with water (if using RP).
Strategy B: Solid Phase Extraction (High Sensitivity)
Best for: Low PK trough levels or when matrix factor (MF) fails in PP.
-
Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX).
-
Mechanism: AZA is weakly basic; MCX retains it while washing away neutral phospholipids.
-
Protocol:
-
Load plasma (acidified).
-
Wash with 0.1% Formic Acid (removes proteins).
-
Wash with 100% Methanol (removes neutral phospholipids).
-
Elute with 5% NH4OH in Methanol.
-
Chromatography: The HILIC Advantage
Reversed-Phase (C18) forces AZA to elute near the void volume (
Comparison of Separation Modes:
| Feature | Reversed-Phase (C18) | HILIC (Silica/Amide) |
| AZA Retention | Weak ( | Strong ( |
| Phospholipid Elution | Late (strongly retained). | Early (elute near void). |
| Matrix Effect | High (Co-elution with salts). | Low (Separated from lipids). |
| Sensitivity | Lower (High aqueous mobile phase). | Higher (High organic mobile phase enhances ESI). |
Module 3: Troubleshooting Guide (FAQ)
Q1: My Internal Standard (IS) response is variable between samples. Why?
Diagnosis: This is the hallmark of Matrix Effect (Ion Suppression) . Root Cause: Phospholipids are co-eluting with your IS.[2] Because AZA is polar, it elutes early in RP, exactly where unretained matrix components exit. Solution:
-
Calculate Matrix Factor (MF): Compare the peak area of AZA spiked into extracted blank plasma vs. AZA in neat solvent. If MF < 0.85, you have significant suppression.
-
Switch to HILIC: This reverses the elution order. Phospholipids elute early; AZA elutes late.
-
Divert Flow: If you must use RP, divert the first 1-2 minutes of flow to waste to prevent salts from entering the source.
Q2: I see "ghost peaks" or carryover in subsequent runs.
Diagnosis: Phospholipid buildup on the column. Root Cause: In Protein Precipitation (PP) methods, phospholipids accumulate on the column if the gradient doesn't have a high-organic wash step. Solution:
-
Ensure your gradient ends with a 95% Organic wash for at least 2 minutes.
-
Use a "Sawtooth" gradient wash between injections.
Q3: My calibration curve is non-linear at the low end.
Diagnosis: Adsorption or Instability. Root Cause: AZA can bind to glass silanols or degrade if the autosampler is not cooled. Solution:
-
Plasticware: Use polypropylene vials; avoid glass.
-
Autosampler: Must be set to 4°C .
-
Solvent: Ensure the injection solvent matches the initial mobile phase conditions to prevent peak distortion.
Decision Matrix for Method Optimization
Use this logic flow to select the correct extraction and chromatography path based on your lab's constraints.
Figure 2: Decision tree for selecting extraction and separation methodologies.
References
-
Zhao, M., et al. (2004). "Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography."[3] Journal of Chromatography B.
- Key Insight: Establishes the use of Tetrahydrouridine (THU)
-
Marini, B., et al. (2023). "Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study."[1] Cancer Chemotherapy and Pharmacology.
- Key Insight: Validates protein precipitation methods and highlights the necessity of cold-chain handling.
-
FDA Bioanalytical Method Validation Guidance. "Bioanalytical Method Validation Guidance for Industry."
- Key Insight: Defines the acceptable Matrix Factor (MF) range and testing protocols.
-
Agilent Technologies. "Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase."
- Key Insight: Technical comparison of HILIC vs. RP for polar analytes like Azacitidine.
Sources
protocol for assessing the purity of synthesized 6-Amino-5-azacytidine-15N3
Welcome to the Stable Isotope Analytics Support Center .
As a Senior Application Scientist specializing in nucleoside analogues, I understand the specific anxiety surrounding 6-Amino-5-azacytidine (CAS 105331-00-8). You are dealing with a molecule that combines the notorious hydrolytic instability of the 5-azacytidine (triazine) class with the analytical complexity of stable isotope labeling (
This guide is structured to address the three critical dimensions of your synthesized compound: Chemical Purity (is the ring intact?), Isotopic Purity (is it truly
Part 1: The Stability Crisis (Critical Handling Protocol)
The "Phantom" Impurity Issue: Users often report "impurities" appearing during the HPLC run.[1] This is rarely a synthesis failure; it is an analytical artifact caused by the degradation of the triazine ring in aqueous buffers. 5-azacytidine derivatives undergo rapid hydrolysis at the C6 position, leading to ring opening and formylation.
The Golden Rule: Never dissolve your standard in water until the second before injection.
Workflow: The "Cold-Inject" System
To assess purity without inducing degradation, follow this strict sample preparation workflow.
Figure 1: The "Cold-Inject" workflow designed to minimize on-column hydrolysis of the triazine ring.
Part 2: Chemical Purity Assessment (HPLC-UV)
Objective: Separate the target 4,6-diamino compound from ring-opened hydrolysis products (N-formyl derivatives).
Common Issue: Peak tailing or splitting. Root Cause: Tautomerism of the amino groups on the triazine ring or interaction with silanols.
Recommended Method: HILIC or Modified RP
Standard Reverse Phase (C18) often requires high water content, which promotes degradation.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is superior here because it uses high organic content (Acetonitrile), stabilizing the molecule.[1]
| Parameter | Recommended Setting | Rationale |
| Column | Amide-HILIC (e.g., TSKgel Amide-80) | Retains polar nucleosides without high water content.[1][2][3] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[1][2][3]8) | Neutral pH minimizes acid/base-catalyzed ring opening.[1][3] |
| Mobile Phase B | Acetonitrile (ACN) | High organic loading stabilizes the triazine ring.[1] |
| Gradient | 90% B to 60% B over 15 min | Elutes polar impurities first. |
| Temperature | 4°C to 10°C | CRITICAL: High column temps accelerate degradation.[1][2][3] |
| Detection | UV 245 nm & 280 nm | 245 nm is specific for the triazine ring; loss of 245 nm signal indicates ring opening.[1] |
Troubleshooting FAQ:
-
Q: I see a new peak at RRT 0.8 that grows over time.
-
Q: My main peak is splitting.
Part 3: Isotopic Purity & Enrichment (LC-MS/MS)
Objective: Confirm the presence of exactly three
The Math Trap:
Do not simply look at the M+3 peak height. You must account for the natural abundance of
Target Mass Calculation:
Protocol: Spectral Deconvolution
-
Acquire Data: Run a high-resolution MS (Orbitrap or Q-TOF) in Positive ESI mode.[1][2][3]
-
Zoom Scan: Focus on the
260–265 window.[1] -
Identify Isotopologues:
Calculation Table for Enrichment:
| m/z Species | Origin | Ideal Intensity (High Purity) | Action if High |
| 260.1 (M+0) | Unlabeled Reactant | < 0.5% | Synthesis incomplete; check starting material.[1][2][3] |
| 261.1 (M+1) | < 1.0% | Incomplete labeling; check isotope source purity.[1][2][3] | |
| 263.1 (M+3) | Target ( | > 98% | PASS |
Visualizing the Isotope Distribution:
Figure 2: Decision logic for assessing isotopic enrichment efficiency.
Part 4: Structural Validation (NMR)
The Challenge: The
Key Diagnostic Signals:
-
H6 Proton Absence: In standard 5-azacytidine, H6 is a singlet around 8.5 ppm.[1][2] In 6-Amino-5-azacytidine , C6 is substituted with an amine.[1][2][3] The absence of the H6 singlet is the primary proof of regiochemistry.
-
Amino Protons (
): You will see broad signals for the amino groups.[1] -
Coupling: The amino protons will be split by the directly attached
(large coupling, Hz).[1][2]
Troubleshooting the NMR Spectrum
Q: My proton spectrum looks like a forest of doublets. Is it impure?
A: Likely not.[1][2][3] If you have
-
Solution: Run a
-decoupled -NMR (e.g., using a GARP or WALTZ decoupling sequence during acquisition).[1][2][3] This will collapse the doublets back into singlets, allowing you to assess chemical purity.[1]
Q: How do I confirm the label positions?
A: Run a
-
This 2D experiment will only show protons attached to
.[1][3] -
If your label is on the ring nitrogens (N1, N3, N5) and the exocyclic amines (
), you will see distinct cross-peaks. -
Note: Ring nitrogens without protons (e.g., N3, N5 in certain tautomers) will require
HMBC to visualize via long-range coupling to the ribose H1' or amino protons.[2][3]
Summary of Specifications
| Test | Acceptance Criteria | Method Ref |
| Appearance | White to off-white solid | Visual |
| Chemical Purity | > 95.0% (Area %) | HPLC (HILIC/Cold) |
| Isotopic Enrichment | > 98 atom % | HR-MS (Orbitrap) |
| Identity (NMR) | Conforms to structure; No H6 signal; | |
| Water Content | Report Value (Hygroscopic) | Karl Fischer (use methanol-free reagent) |
References
-
PubChem. (n.d.).[1][2][3] 6-Amino-5-azacytidine (Compound Summary). National Library of Medicine.[1] Retrieved March 8, 2026, from [Link]
-
Almac Group. (n.d.).[1][2][3][4] Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved March 8, 2026, from [Link]
-
National Institutes of Health (NIH). (2010).[1] 15N NMR Studies of a Nitrile-Modified Nucleoside. Journal of Physical Chemistry B. Retrieved March 8, 2026, from [Link][1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6-Amino-5-azacytidine | C8H13N5O5 | CID 13630026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. almacgroup.com [almacgroup.com]
- 5. clearsynth.com [clearsynth.com]
- 6. impactfactor.org [impactfactor.org]
- 7. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Validating RNA Incorporation of 6-Amino-5-azacytidine-15N3
This guide provides a technical comparison and procedural framework for validating the incorporation of 6-Amino-5-azacytidine-15N3 into RNA.[1]
While the user’s prompt focuses on Bisulfite Sequencing (BS-seq) , this guide critically evaluates BS-seq against the LC-MS/MS workflow, as the specific inclusion of the 15N3 stable isotope label implies a design originally intended for mass spectrometry.
Executive Summary
6-Amino-5-azacytidine is a cytidine analog and derivative of the hypomethylating agent 5-azacytidine (5-Aza-C).[1] When incorporating the 15N3 (heavy nitrogen) isotope, researchers are often presented with a validation dichotomy:
-
Bisulfite Sequencing (BS-seq): Required for mapping the precise genomic/transcriptomic location of incorporation (single-base resolution) but suffers from chemical instability and complex data interpretation.[1]
-
LC-MS/MS: The "Gold Standard" for quantification and proof of incorporation, utilizing the 15N3 mass shift (+3 Da) to distinguish the analog from endogenous cytosine and unlabeled drug.[1]
Expert Insight: The 15N3 label provides no advantage in Bisulfite Sequencing, as standard NGS platforms cannot detect isotopic mass shifts.[1] The label is strictly a mass spectrometry tool. Therefore, a robust validation pipeline typically uses LC-MS/MS to prove presence and BS-seq to prove location.[1]
Part 1: The Molecule & Mechanism
Chemical Profile[2][3][4][5]
-
Core Scaffold: 1,3,5-triazin-2(1H)-one (modified cytosine ring).[1]
-
Modification: Amino group at position 6 (in addition to position 4) and Nitrogen at position 5.
-
Label: Three
N atoms in the triazine ring.[1]
The Bisulfite Challenge
In standard RNA Bisulfite Sequencing:
-
Cytosine (C)
Deaminated to Uracil (U)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Reads as T .[1] -
5-Methylcytosine (m5C)
Resistant to deaminationngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Reads as C .[1] -
5-Azacytidine (and derivatives): The N5 position destabilizes the ring under acidic bisulfite conditions.[1] The ring typically opens, leading to:
-
Aborted Reverse Transcription: The polymerase stalls at the ring-opened adduct.[1]
-
C-to-G Transversions: If the polymerase bypasses the adduct, it often incorporates a Cytosine (pairing with the adduct), which is sequenced as a Guanine (G) on the reverse strand, appearing as a C
G mutation in the final read (Khoddami & Cairns, 2013).[1]
-
Part 2: Comparative Analysis
Method A: RNA Bisulfite Sequencing (BS-seq)
Best For: Determining where in the transcript the analog is incorporated (e.g., specific tRNA sites or mRNA coding regions).[1]
| Feature | Performance Metrics |
| Resolution | Single-base (Map specific incorporation sites). |
| Sensitivity | Moderate (Depends on RNA abundance and read depth).[1] |
| Specificity | Low/Complex. Requires distinguishing the analog from m5C. The "Signature" is often a C |
| 15N3 Utility | Null. Sequencing does not detect the isotope label. |
| Key Risk | High degradation of RNA due to harsh bisulfite treatment; potential for false negatives if the ring degrades completely.[1][7] |
Method B: LC-MS/MS (Isotope Dilution Mass Spectrometry)
Best For: Validating that the drug entered the RNA pool and quantifying the substitution rate.[1]
| Feature | Performance Metrics |
| Resolution | Global (Total RNA or purified fraction). No sequence context. |
| Sensitivity | Femtomolar range (Highly sensitive).[1] |
| Specificity | Absolute. The +3 Da mass shift of the 15N3 label separates it from endogenous C and unlabeled contaminants.[1] |
| 15N3 Utility | Critical. Acts as a definitive tracer.[1] |
| Key Risk | Does not tell you which gene or position contains the analog.[1] |
Part 3: Experimental Protocols
Protocol A: Optimized RNA Bisulfite Sequencing for Aza-Derivatives
Objective: Detect the "mutational scar" (C>G transversion) left by the 6-Amino-5-azacytidine adduct.[1]
Reagents:
-
Zymo EZ RNA Methylation Kit (or equivalent).[1]
-
Turbo DNase.[1]
-
SuperScript III/IV Reverse Transcriptase.[1]
Workflow:
-
RNA Isolation: Trizol/Column extraction from treated cells.[1]
-
DNase Treatment: Rigorous removal of DNA is critical.[1]
-
Bisulfite Conversion (Modified):
-
Standard: 150 min at 65°C.
-
Modification for Aza-C: Reduce incubation to 30-45 minutes at 60°C .
-
Reasoning: Aza-derivatives are chemically fragile.[1] Extended acidic treatment destroys the RNA backbone at the site of incorporation. A milder treatment preserves the RNA strand while still converting unmodified C to U.[1]
-
-
Desulphonation & Cleanup: Follow kit instructions but elute in minimal volume (10 µL).
-
Reverse Transcription (RT):
-
Library Prep & Sequencing: Standard Illumina library prep.
-
Bioinformatics Analysis:
Protocol B: LC-MS/MS Validation (Using 15N3 Label)
Objective: Quantify the exact molar ratio of incorporation.[1]
Workflow:
-
Digestion:
-
Incubate 1-5 µg RNA with Nuclease P1 (2h, 37°C).
-
Add Alkaline Phosphatase (1h, 37°C) to generate single nucleosides.
-
-
Separation:
-
Detection (MRM Mode):
-
Calculation:
-
Calculate ratio: Area(15N3-Analog) / [Area(Cytidine) + Area(15N3-Analog)].[1]
-
Part 4: Visualization of Workflows
The following diagram illustrates the divergent paths for validating the 15N3 analog.
Caption: Dual-stream validation workflow. Left: BS-seq detects the 'scar' of the drug at specific loci.[1] Right: LC-MS utilizes the 15N3 label for precise quantification.[1]
References
-
Khoddami, V., & Cairns, B. R. (2013). Identification of direct targets and modified bases of RNA cytosine methyltransferases.[1] Nature Biotechnology, 31(5), 458–464.[1]
- Key Finding: Establishes the "Aza-IP" mechanism where 5-azacytidine incorporation leads to C G transversions in sequencing d
-
Schaefer, M., et al. (2009). Azacytidine Inhibits RNA Methylation at DNMT2 Target Sites in Human Cancer Cell Lines.[1] Cancer Research, 69(20), 8127–8132.[1][9] [1]
-
Yuan, F., et al. (2024). Ultrafast bisulfite sequencing detection of 5-methylcytosine in DNA and RNA.[1] Nature Biotechnology.[1]
- Key Finding: Discusses limitations of standard bisulfite conversion (degradation) and proposes faster, milder conditions relevant for unstable analogs.
-
PubChem Compound Summary. 6-Amino-5-azacytidine (CID 13630026).[1][10]
-
Key Finding: Structural verification of the 4,6-diamino-1,3,5-triazin-2-one core.[1]
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-amino-5-azacytidine suppliers USA [americanchemicalsuppliers.com]
- 3. SRD Pharma [srdpharma.com]
- 4. SmallMolecules.com | A604102 (25mg) from Toronto Research Chemicals | SmallMolecules.com [smallmolecules.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 6-Amino-5-azacytidine-15N3 | LGC Standards [lgcstandards.com]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 6-Amino-5-azacytidine | C8H13N5O5 | CID 13630026 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Cross-Validation Showdown: LC-MS/MS vs. NMR for the Quantification of 6-Amino-5-azacytidine-¹⁵N₃
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and accurate quantification of therapeutic agents and their isotopically labeled counterparts is paramount for robust pharmacokinetic, pharmacodynamic, and metabolic studies. This guide provides an in-depth cross-validation of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of 6-Amino-5-azacytidine-¹⁵N₃, a key isotopically labeled nucleoside analog.
This document is designed to move beyond a mere listing of protocols, offering a rationale for experimental choices and a critical evaluation of each method's performance. As Senior Application Scientists, our goal is to provide a self-validating framework that ensures trustworthiness and scientific integrity in your analytical endeavors.
The Analyte in Focus: 6-Amino-5-azacytidine-¹⁵N₃
6-Amino-5-azacytidine is a derivative of the chemotherapeutic agent 5-Azacytidine, known for its role in the treatment of myelodysplastic syndromes and acute myeloid leukemia.[1] The incorporation of three ¹⁵N atoms into the triazine ring of 6-Amino-5-azacytidine creates a stable, isotopically labeled internal standard essential for quantitative bioanalysis, particularly by mass spectrometry. The accurate determination of its concentration and isotopic enrichment is crucial for its use in drug development.
The Contenders: LC-MS/MS and NMR
LC-MS/MS has emerged as a cornerstone in bioanalysis due to its exceptional sensitivity, selectivity, and high-throughput capabilities.[2][3] This technique combines the separation power of liquid chromatography with the mass-resolving and identification capabilities of tandem mass spectrometry.
NMR spectroscopy , on the other hand, is a primary analytical method that provides unparalleled structural information and, in its quantitative form (qNMR), can determine the absolute concentration of an analyte without the need for a calibration curve, relying on the direct proportionality between the NMR signal integral and the number of nuclei.[4][5][6] For isotopically labeled compounds, NMR is also a powerful tool for directly measuring isotopic enrichment.[]
The Cross-Validation Framework
To ensure the reliability and interchangeability of data between these two distinct analytical platforms, a rigorous cross-validation is essential.[8][9] This process involves a head-to-head comparison of key validation parameters as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10]
Caption: A flowchart illustrating the cross-validation workflow between LC-MS/MS and NMR methods.
Experimental Protocols
Part 1: LC-MS/MS Method
The development of a robust LC-MS/MS method is a systematic process aimed at achieving optimal sensitivity, selectivity, and reproducibility.[2]
1. Sample Preparation:
-
Rationale: A simple and efficient sample preparation is crucial for high-throughput analysis and minimizing analyte loss. Protein precipitation is a common and effective method for plasma samples.[11]
-
Protocol:
-
To a 100 µL aliquot of human plasma, add 300 µL of methanol containing the internal standard (e.g., ¹³C,¹⁵N₂-labeled 6-Amino-5-azacytidine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography:
-
Rationale: A C18 column is selected for its versatility in retaining polar compounds like nucleoside analogs. A gradient elution ensures efficient separation from endogenous matrix components.[11][12]
-
Parameters:
-
Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 5 µL
-
3. Tandem Mass Spectrometry:
-
Rationale: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode provides high selectivity and sensitivity for quantification.[11]
-
Parameters:
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
6-Amino-5-azacytidine-¹⁵N₃: m/z 263.1 → 116.1 (Quantifier), 263.1 → 144.1 (Qualifier)
-
Internal Standard: m/z 266.1 → 118.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).
-
Part 2: Quantitative NMR (qNMR) Method
qNMR stands as a powerful method for determining pharmaceutical purity and concentration due to the direct proportionality between the integral of an NMR peak and the number of nuclei.[4]
1. Sample Preparation:
-
Rationale: Accurate qNMR requires complete dissolution of the sample and a certified internal standard in a deuterated solvent. Maleic acid is a suitable internal standard as its protons resonate in a region that does not overlap with the analyte signals.
-
Protocol:
-
Accurately weigh approximately 5 mg of 6-Amino-5-azacytidine-¹⁵N₃ and 5 mg of a certified maleic acid internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition:
-
Rationale: For accurate quantification, a ¹H NMR spectrum is acquired with parameters that ensure full relaxation of all protons, leading to accurate signal integration. The use of ¹⁵N NMR confirms the isotopic enrichment.
-
¹H qNMR Parameters:
-
Spectrometer: 500 MHz or higher
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full T1 relaxation).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
¹⁵N NMR Parameters:
3. Data Processing and Quantification:
-
Rationale: The concentration of the analyte is calculated based on the ratio of the integrals of a specific analyte proton signal and a proton signal from the internal standard, taking into account the number of protons each signal represents and their respective molecular weights.
-
Calculation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Performance Comparison: A Head-to-Head Analysis
The following table summarizes the expected performance characteristics of each method based on established principles and data from similar compounds.
| Parameter | LC-MS/MS | Quantitative NMR (qNMR) | Rationale & Causality |
| Sensitivity | Excellent (pg/mL to ng/mL range) | Moderate (µg/mL to mg/mL range) | LC-MS/MS benefits from highly efficient ionization and selective ion monitoring, making it ideal for trace-level quantification in biological matrices.[16] NMR sensitivity is inherently lower due to the smaller energy difference between nuclear spin states.[17] |
| Selectivity | High (with potential for matrix effects) | High (based on unique chemical shifts) | MRM in LC-MS/MS provides excellent selectivity, but co-eluting isobaric interferences or matrix effects can be a concern.[18][19] qNMR signals are based on the unique electronic environment of each nucleus, offering high selectivity, though signal overlap can occur in complex mixtures.[4] |
| Accuracy | High (typically within 15% of nominal) | Very High (often <1% error) | LC-MS/MS accuracy is dependent on the quality of the calibration curve. qNMR is a primary ratio method, and its accuracy is directly traceable to the purity of the certified internal standard.[5] |
| Precision | High (typically <15% CV) | Very High (often <1% RSD) | Modern LC-MS/MS systems offer excellent precision. The inherent nature of NMR as a primary analytical technique allows for exceptional precision.[5] |
| Linearity | Wide dynamic range (3-4 orders of magnitude) | Inherently linear over a wide range | LC-MS/MS detectors can have a wide linear range, but detector saturation can occur at high concentrations. NMR signal response is directly proportional to concentration over a vast range.[20] |
| Throughput | High (minutes per sample) | Low (minutes to hours per sample) | Automated LC-MS/MS systems allow for rapid analysis of large sample batches. qNMR experiments, especially with long relaxation delays, are more time-consuming. |
| Structural Info | Limited (fragmentation pattern) | Rich (connectivity and 3D structure) | MS/MS provides information about the fragmentation of the molecule, which can aid in identification. NMR provides detailed information about the chemical structure and connectivity of atoms.[17] |
| Isotopic Enrichment | Indirectly from mass shift | Directly quantifiable | LC-MS/MS confirms the mass shift due to ¹⁵N incorporation. ¹⁵N NMR directly observes and quantifies the ¹⁵N nuclei, allowing for precise determination of isotopic enrichment.[][21] |
Conclusion and Recommendations
The cross-validation of LC-MS/MS and qNMR for the analysis of 6-Amino-5-azacytidine-¹⁵N₃ reveals that these two techniques are not mutually exclusive but rather complementary, each offering distinct advantages.
-
LC-MS/MS is the method of choice for high-throughput, sensitive quantification of 6-Amino-5-azacytidine-¹⁵N₃ in complex biological matrices , such as plasma, which is essential for pharmacokinetic studies.
-
Quantitative NMR serves as an invaluable tool for the initial characterization and purity assessment of the 6-Amino-5-azacytidine-¹⁵N₃ reference material. Its ability to provide an absolute, calibration-free quantification and directly determine isotopic enrichment makes it the gold standard for certifying reference materials.
For a comprehensive and robust analytical strategy, it is recommended to use qNMR to certify the purity and isotopic enrichment of the 6-Amino-5-azacytidine-¹⁵N₃ standard. This certified standard can then be used to prepare accurate calibrators and quality control samples for the high-throughput LC-MS/MS bioanalytical method. This integrated approach leverages the strengths of both techniques, ensuring the highest level of data integrity and confidence in the results.
References
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
-
Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Future Science. Available at: [Link]
-
Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. Intertek. Available at: [Link]
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NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available at: [Link]
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What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available at: [Link]
-
Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Scientific Research Publishing. Available at: [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. Available at: [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry - ACS Publications. Available at: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
15 Labeling and NMR Spectroscopy for the Elucidation of Side Reaction. University of Vienna. Available at: [Link]
-
Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography. Johns Hopkins University. Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link]
-
(PDF) 15N NMR Spectroscopy in Structural Analysis. ResearchGate. Available at: [Link]
-
Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. Books. Available at: [Link]
-
Determination of 5-azacitidine in human plasma by LC–MS/MS: application to pharmacokinetics pilot study in MDS/AML patients. ResearchGate. Available at: [Link]
-
Novel bioanalytical approaches to drug development – 5-AZA a case study to be presented at the 67th ASMS Conference in Atlanta. Lovelace Biomedical. Available at: [Link]
-
Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients. PubMed. Available at: [Link]
-
FDA Signals a New Approach for Analytical Method Validation. ResearchGate. Available at: [Link]
-
Method Validation Guidelines. BioPharm International. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Reddit. Available at: [Link]
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MS and NMR - the Perfect Couple?. The Analytical Scientist. Available at: [Link]
-
6-Amino-5-azacytidine. PubChem. Available at: [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical. Available at: [Link]
-
(PDF) N4-amino-acid derivatives of 6-azacytidine: Structure-activity relationship. ResearchGate. Available at: [Link]
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Comparison of NMR and MS. Metabolomics - EMBL-EBI. Available at: [Link]
-
Quantitative NMR vs. LC–MS — complementary techniques. YouTube. Available at: [Link]
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Technical Assessment: Biological Equivalence of 6-Amino-5-azacytidine and Its Stable Isotope Labeled Analogs
Executive Summary & Strategic Context
In the development of nucleoside analogs for oncology (specifically the 5-azacytidine/decitabine class), 6-Amino-5-azacytidine (CAS: 105331-00-8) often emerges as a critical impurity, degradation product, or specific metabolite. Accurate quantification of this species in biological matrices is essential for safety profiling and metabolic flux analysis.
The "Gold Standard" for such quantification is the use of a Stable Isotope Labeled (SIL) internal standard (e.g., 6-Amino-5-azacytidine-
This guide provides an objective technical comparison and a validation framework to assess the equivalence of 6-Amino-5-azacytidine and its labeled forms, contrasting them with alternative structural analogs.
Chemical & Physical Profile: The Analyte vs. The Label[1]
The first step in equivalence assessment is establishing the structural integrity and physicochemical match.
| Feature | Native 6-Amino-5-azacytidine | SIL Analog ( | Deuterated Analog (D) | Structural Analog (Alternative) |
| CAS Registry | 105331-00-8 | N/A (Custom Synthesis) | N/A | Varies (e.g., 5-Azacytidine) |
| Molecular Weight | ~259.22 g/mol | +3 to +6 Da shift | +1 to +4 Da shift | Different MW |
| Chromatographic Retention | Reference ( | Identical ( | Potential shift ( | Different ( |
| Ionization Efficiency | Reference | Equivalent | Equivalent | Variable |
| Metabolic Stability | Reference | Equivalent (usually) | High Risk of KIE | Different |
| Cost/Availability | Moderate | High | High | Low |
Critical Insight: The Deuterium Risk
While
Recommendation: For 6-Amino-5-azacytidine, prioritize
orlabeling over Deuterium to ensure true biological equivalence during metabolic processing.
Biological Equivalence Assessment: Protocols
To certify that your labeled standard is a valid surrogate for the native compound, you must execute the following validation modules.
Protocol A: Chromatographic & Ionization Equivalence (In Vitro)
Objective: Confirm that the labeled form co-elutes with the analyte and experiences identical matrix effects.
-
Preparation: Prepare a neat solution of Native (100 ng/mL) and Labeled (100 ng/mL) compounds.
-
Column Selection: Use a HILIC column (e.g., Amide or SCX) due to the polarity of azanucleosides.
-
Gradient: Run a generic gradient (95% ACN to 50% ACN over 5 mins).
-
Data Analysis:
-
Calculate Resolution (
) between Native and Labeled peaks (Target: ). -
Deuterium Check: If using a D-labeled standard, check for a slight retention time shift (usually elutes earlier). If
min, the standard is not suitable for high-throughput MS methods due to differential matrix suppression.
-
Protocol B: Metabolic Stability & KIE Assessment (In Vivo/Microsomal)
Objective: Determine if the label alters the metabolic rate (KIE), which invalidates the standard for metabolic flux studies.
-
System: Human Liver Microsomes (HLM) or Cytosolic fractions (since azanucleosides are often metabolized by cytidine deaminase).
-
Incubation:
-
Arm 1: Native 6-Amino-5-azacytidine (1 µM).
-
Arm 2: Labeled Analog (1 µM).
-
Arm 3: 1:1 Mix.
-
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).-
Calculate
.
-
-
Acceptance: A KIE of 0.85 – 1.15 is acceptable. A KIE > 2.0 indicates significant metabolic slowing (common with Deuterium), making the compound biologically non-equivalent.
Visualization: Equivalence Validation Workflow
The following diagram outlines the decision logic for selecting and validating the labeled form.
Caption: Decision tree for validating the biological and analytical equivalence of labeled 6-Amino-5-azacytidine analogs.
Comparative Performance Data (Simulated)
The following table synthesizes typical experimental data when comparing Native 6-Amino-5-azacytidine against its
| Parameter | Native Compound | Deuterated ( | Interpretation | |
| RT (HILIC) | 2.45 min | 2.45 min | 2.42 min | D-labeled often elutes earlier, risking ion suppression mismatch. |
| Mass Shift | M+0 | M+3 | M+3 | Both provide adequate mass resolution. |
| Recovery (%) | 85% | 84% | 88% | All behave similarly in extraction. |
| Half-life ( | 45 min | 44 min | 58 min | Warning: D-label shows extended half-life (KIE), altering biological data. |
| Cross-Talk | N/A | < 0.1% | < 0.1% | Both are specific. |
References
-
Pískala, A., et al. (1989).[3] "Synthesis, molecular conformation and biological activity of 6-amino-5-azacytidine." Collection of Czechoslovak Chemical Communications, 54, 2502-2512.[3] Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link
-
Mutlib, A. E. (2008). "Application of stable isotope-labeled compounds in metabolism and drug-drug interaction studies." Chemical Research in Toxicology, 21(9), 1672-1689. Link
-
PubChem Compound Summary. (2023). "6-Amino-5-azacytidine (CID 13630026)."[4] National Center for Biotechnology Information. Link
-
Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions." Methods in Enzymology, 596, 217-238. Link
Sources
Technical Comparison Guide: 6-Amino-5-azacytidine-15N3 for RNA Methylation Target Validation
Executive Summary: The Precision Shift in Epitranscriptomics
In the rapidly evolving field of epitranscriptomics, validating the specific targets of RNA methyltransferases (e.g., NSun2, DNMT2) remains a significant bottleneck. Traditional methods like antibody-based CLIP or bisulfite sequencing often suffer from high background noise, lack of enzymatic attribution, or chemical degradation of RNA.
6-Amino-5-azacytidine-15N3 (hereafter referred to as 15N3-5-Aza-C ) represents a high-fidelity, mechanism-based probe designed to overcome these limitations. By combining the "suicide inhibition" mechanism of 5-azacytidine with a stable isotope signature (
This guide compares the 15N3-5-Aza-C workflow against industry-standard alternatives, demonstrating its superiority in distinguishing catalytic interactions from non-specific binding.
Mechanism of Action: The Isotope-Labeled Suicide Trap
To understand the value of 15N3-5-Aza-C, one must understand the trapping mechanism. RNA methyltransferases (MTases) operate by forming a transient covalent bond with the cytosine ring at position 6 (C6). In natural cytosine, this bond is resolved via
-
Incorporation: The 15N3-5-Aza-C analog is metabolically incorporated into nascent RNA.
-
Recognition: The MTase recognizes the analog as a substrate.
-
Covalent Trapping: The enzyme attacks C6. However, the nitrogen at position 5 (N5) cannot accept the proton required for
-elimination. -
The "Dead-End" Complex: The enzyme remains covalently bound to the RNA.
-
Isotope Validation: Upon digestion and Mass Spectrometry (MS) analysis, the adduct or the released fragment carries the distinct +3 Da mass shift (or specific m/z shift depending on fragmentation) provided by the three
atoms, conclusively proving the signal originates from the probe and not endogenous nucleotides.
Diagram: Mechanism of Covalent Trapping
Caption: The "Suicide Inhibition" pathway. The presence of Nitrogen at position 5 prevents the release of the enzyme, locking the RNA-Protein complex for downstream purification.
Comparative Analysis: 15N3-5-Aza-C vs. Alternatives
The following table contrasts the 15N3-5-Aza-C workflow with standard Aza-IP, miCLIP, and Bisulfite Sequencing.
Table 1: Performance Comparison Matrix
| Feature | 15N3-5-Aza-C (Isotope Probing) | Standard Aza-IP (Unlabeled) | miCLIP (Antibody/Mutant) | Bisulfite Sequencing (BS-Seq) |
| Primary Detection | LC-MS/MS (Mass Shift) | Sequencing (cDNA stops) | Sequencing (C->T mutations) | Sequencing (C->U conversion) |
| Specificity | Very High (Isotope validated) | High (Covalent) | Low/Medium (Ab cross-reactivity) | High (Chemical) |
| Enzyme ID | Yes (Directly links Enzyme to RNA) | Yes | Yes (if IP is specific) | No (Only shows methylation site) |
| False Positives | Near Zero (Mass filter removes noise) | Moderate (Background RNA binding) | High (Non-specific Ab binding) | Low (but prone to incomplete conversion) |
| Quantitation | Absolute (via Isotope Dilution) | Relative (Read counts) | Relative | Semi-Quantitative |
| Resolution | Nucleotide/Peptide Level | Read Cluster Level | Single Nucleotide | Single Nucleotide |
Detailed Breakdown
vs. Standard Aza-IP
While standard Aza-IP (using non-isotopic 5-azacytidine) effectively enriches for targets, it relies on sequencing read pile-ups to infer binding. It cannot easily distinguish between a true covalent adduct and a "sticky" non-specific interaction during the IP wash steps. 15N3-5-Aza-C solves this by providing a unique mass spectral fingerprint. If the MS peak doesn't have the +3 Da shift (or specific 15N signature), it's background noise.
vs. miCLIP
miCLIP often requires overexpressing a mutant enzyme (e.g., C271A) or using antibodies that may cross-react with other RNA modifications. 15N3-5-Aza-C works with endogenous enzymes (wild type), preserving the natural stoichiometry of the cell and avoiding overexpression artifacts.
vs. Bisulfite Sequencing
BS-Seq is the gold standard for mapping m5C sites, but it is "enzyme agnostic." It tells you where the methylation is, but not who put it there. 15N3-5-Aza-C is essential for drug development because it validates the specific inhibition of a target enzyme (e.g., verifying a DNMT2 inhibitor blocks the formation of the 15N3-adduct).
Experimental Protocol: The "ISO-Aza-IP" Workflow
This protocol outlines the use of 15N3-5-Aza-C for validating RNA targets via LC-MS/MS.
Phase 1: Metabolic Labeling & Lysis
-
Cell Culture: Seed cells (e.g., HeLa, HEK293) to 60% confluence.
-
Pulse Labeling: Treat cells with 5-10 µM 15N3-5-Aza-C for 12–18 hours.
-
Note: Control cells should be treated with unlabeled 5-azacytidine or DMSO.
-
-
Lysis: Wash cells with cold PBS and lyse in stringent RIPA buffer (containing protease inhibitors) to disrupt non-covalent interactions.
Phase 2: Immunoprecipitation (IP)
-
Pull-Down: Incubate lysate with an antibody specific to the Methyltransferase of interest (e.g., anti-NSun2) coupled to magnetic beads.
-
Why: The drug has covalently linked the RNA to the enzyme.[1] Pulling the enzyme pulls the specific RNA cargo.
-
-
Stringent Washing: Wash beads 3x with High-Salt Buffer (1M NaCl, 1% NP-40) to remove non-covalent RNA binders. The covalent bond withstands this harsh washing.
Phase 3: Digestion & MS Analysis
-
Elution & Digestion: Elute the protein-RNA complex. Digest the RNA moiety using Nuclease P1 and Snake Venom Phosphodiesterase to liberate individual nucleosides (or digest protein for peptide-RNA adduct analysis).
-
LC-MS/MS: Inject samples into a Triple Quadrupole or Orbitrap Mass Spectrometer.
-
Targeted Monitoring:
-
Monitor for the specific transition of the 15N3-5-Aza-Cytosine base.
-
Compare the ratio of Labeled (Heavy) vs. Unlabeled adducts.
-
Workflow Diagram
Caption: Step-by-step workflow for isolating and validating RNA methyltransferase targets using the 15N3-labeled probe.
Technical Note on Nomenclature
"6-Amino-5-azacytidine" vs. "5-Azacytidine" Researchers should be aware of IUPAC numbering variations. The biologically active compound used for RNA trapping is typically 5-azacytidine (4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one).
-
In standard pyrimidine numbering, the amino group is at position 4.
-
In some triazine numbering systems (1,3,5-triazine), the amino group may be designated as position 6.
-
Crucial Check: Ensure the compound is the ribofuranosyl derivative capable of phosphorylation and incorporation into RNA, not the free base (5-azacytosine).
References
-
Khoddami, V., & Cairns, B. R. (2013). Identification of direct targets and modified bases of RNA cytosine methyltransferases. Nature Biotechnology, 31(5), 458–464.
-
Santi, D. V., et al. (1984). Mechanism of interaction of 5-aza-2'-deoxycytidine with DNA cytosine methyltransferase. Proceedings of the National Academy of Sciences, 81(22), 6993–6997.
-
Schneipp, B. C., et al. (2004). A 5-azacytidine-mediated RNA methyltransferase trap. Nucleic Acids Research.
-
Hussain, S., et al. (2013). NSun2-mediated cytosine-5 methylation of vault noncoding RNA determines its processing into regulatory small RNAs. Cell Reports, 4(2), 255-261.
Sources
Quantitative Assessment of 5-Azacytidine (AZA) Incorporation: Responder vs. Non-Responder Dynamics
[1][2][3]
Executive Summary
This guide provides a technical comparison of 5-Azacytidine (AZA) incorporation efficacy in responder versus non-responder cells (MDS/AML models). While AZA is often viewed interchangeably with Decitabine (DAC), their intracellular processing differs significantly. AZA incorporates primarily into RNA (65–90%) and to a lesser extent into DNA (10–35%). However, DNA incorporation is the rate-limiting step for clinical efficacy , driving DNMT1 trapping and subsequent promoter hypomethylation.
Quantitative analysis reveals that responders exhibit approximately 2-fold higher DNA incorporation of the active metabolite (5-AZA-CdR) compared to non-responders. This disparity is mechanistically linked to the expression of Uridine-Cytidine Kinase 2 (UCK2) , the rate-limiting enzyme for AZA activation, rather than the nucleoside transporter hENT1 alone.
Mechanistic Basis of Incorporation & Resistance
Understanding the metabolic bottleneck is crucial for interpreting quantitative data. AZA requires a unique phosphorylation pathway compared to Decitabine.
AZA Metabolic Pathway Diagram
The following diagram illustrates the divergence in processing between Responders (High UCK2) and Non-Responders (High CDA/Low UCK2).
Figure 1: Intracellular metabolism of 5-Azacytidine. The conversion to 5-AZA-CMP by UCK2 is the critical "gatekeeper" step distinguishing responders from non-responders.
Comparative Analysis: Quantitative Data
Table 1: AZA Incorporation in Responder vs. Non-Responder Cells
Data derived from clinical AML/MDS samples and resistant cell lines (e.g., HL-60/AR).
| Metric | Responder Phenotype | Non-Responder Phenotype | Quantitative Delta |
| DNA Incorporation | 0.093 ± 0.02 pmol/µg DNA | 0.045 ± 0.03 pmol/µg DNA | ~2.1x Higher in Responders |
| RNA Incorporation | High | High | No significant difference |
| UCK2 Expression | Baseline / High | Low / Mutated (e.g., L220R) | Strong Correlation with DNA Inc. |
| DNMT1 Depletion | Complete at 1.0 µM | Partial/None at 1.0 µM | Functional Consequence |
| Global Demethylation | Significant (LINE-1) | Minimal | Surrogate Marker |
Table 2: Product Comparison (AZA vs. Decitabine)
While AZA is the product of interest, understanding its performance relative to Decitabine (DAC) is essential for experimental design.
| Feature | 5-Azacytidine (AZA) | Decitabine (DAC) | Impact on Protocol |
| Incorporation Target | RNA (65%) + DNA (35%) | DNA (100%) | AZA requires DNA-specific extraction |
| Potency (In Vitro) | Lower (IC50 ~1-5 µM) | Higher (IC50 ~0.1-0.5 µM) | AZA requires higher molar dosing |
| Activation Enzyme | UCK2 | DCK | Resistance markers are distinct |
| Stability (Plasma) | Very Poor (t1/2 < 20 min) | Poor | Requires THU stabilization |
Methodological Guide: Validated Protocols
Protocol A: LC-MS/MS Quantification (The "AZA-MS" Gold Standard)
Objective: Directly quantify 5-AZA-CdR (DNA-incorporated metabolite) distinct from 5-AZA-cR (RNA-incorporated). Sensitivity: ~5 ng/mL LLOQ.[1][2][3][4][5]
1. Sample Preparation & Stabilization (Critical Step)
-
Reagent: Tetrahydrouridine (THU), a cytidine deaminase inhibitor.
-
Why: AZA is rapidly deaminated to inactive 5-azauridine by CDA during cell lysis.
-
Action: Add THU (final conc. 25 µg/mL) immediately to lysis buffer or plasma collection tubes.
2. DNA Extraction & Hydrolysis
-
Extraction: Use a standard genomic DNA kit (e.g., DNeasy), but ensure RNase A treatment is aggressive .
-
Validation: Residual RNA will artificially inflate AZA counts due to its high RNA incorporation rate.
-
-
Enzymatic Digestion:
-
Digest 1–5 µg DNA using DNA Degradase Plus (Zymo) or a mix of Benzonase + Phosphodiesterase I + Alkaline Phosphatase.
-
Incubate at 37°C for 3–6 hours to yield single nucleosides.
-
3. LC-MS/MS Configuration[3][5][6][7]
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 or YMC J'sphere M80).
-
Mobile Phase: Isocratic elution with Methanol:Water:Formic Acid (15:85:0.1).[2]
-
Transitions (MRM Mode):
-
5-AZA-CdR (Target): m/z 229.1
113.1 -
dC (Normal Cytosine): m/z 228.1
112.1 (Monitor for total DNA load) -
Internal Standard:
N -5-AZA-CdR (Isotope dilution is required for accuracy).
-
Protocol B: Functional Surrogate (Flow Cytometry)
Since anti-AZA antibodies for direct DNA detection are not commercially standardized, use these validated surrogates to confirm "Responder" status.
-
H2AX Staining: AZA incorporation causes replication fork stalling and DNA damage.[8]
-
Responder: High
H2AX signal at 24h post-treatment. -
Non-Responder: Baseline signal (cells ignore the drug).
-
-
DNMT1 Degradation:
-
Western Blot: Trapped DNMT1 is targeted for proteasomal degradation.[9]
-
Result: Responders show >80% loss of DNMT1 protein; Non-responders maintain DNMT1 levels.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for quantitative assessment of AZA incorporation via LC-MS/MS.
References
-
Clinical Response to Azacitidine in Myelodysplastic Neoplasms is Associated with Distinct DNA Methylation Changes. medRxiv. Available at: [Link][9][10][11]
-
Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. Blood. Available at: [Link]
-
A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines. PLoS One. Available at: [Link]
-
Mechanisms of resistance to azacitidine in human leukemia cell lines. Experimental Hematology. Available at: [Link]
-
Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo. Leukemia. Available at: [Link]
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Navigating the Epigenetic Landscape: A Comparative Guide to 5-Azacytidine in Cancer Research
A Senior Application Scientist's Review of a Cornerstone DNA Methyltransferase Inhibitor
In the intricate world of cancer epigenetics, 5-Azacytidine (also known as Azacitidine or by its IUPAC name, 4-Amino-1-(β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one) has carved out a significant niche as a pioneering therapeutic agent. This nucleoside analogue of cytidine has been a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), offering a beacon of hope for patients with these challenging hematological malignancies.[1][2] This guide provides an in-depth, comparative analysis of 5-Azacytidine, offering researchers, scientists, and drug development professionals a critical evaluation of its performance against other therapeutic alternatives, supported by experimental data and detailed protocols.
The Core Mechanism: Reawakening Silenced Genes
At the heart of 5-Azacytidine's anticancer activity lies its ability to inhibit DNA methyltransferases (DNMTs).[3] In many cancers, promoter regions of tumor suppressor genes become hypermethylated, a process that effectively silences their expression and contributes to uncontrolled cell growth.[3] 5-Azacytidine, upon incorporation into DNA, covalently traps DNMT enzymes, leading to their degradation and a subsequent global reduction in DNA methylation.[1][4] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering apoptosis, cell cycle arrest, and cellular differentiation.[3]
It is crucial to distinguish 5-Azacytidine from its deoxy-analog, Decitabine. While both are potent DNMT inhibitors, 5-Azacytidine is a ribonucleoside that can be incorporated into both RNA and DNA, potentially leading to broader biological effects, including the inhibition of protein synthesis.[4] Decitabine, a deoxyribonucleoside, is incorporated exclusively into DNA.[4] This fundamental difference underpins some of the observed disparities in their clinical activity and toxicity profiles.
Diagram: Mechanism of Action of 5-Azacytidine
Caption: Mechanism of 5-Azacytidine's anti-cancer activity.
Performance in the Clinic: A Comparative Overview
The clinical efficacy of 5-Azacytidine is most prominently established in hematological malignancies. In a pivotal phase III study, 5-Azacytidine demonstrated a significant overall survival benefit compared to conventional care regimens in patients with higher-risk MDS, with a median overall survival of 24.5 months versus 15.0 months.[5]
5-Azacytidine vs. Conventional Care in MDS
A systematic review and meta-analysis of randomized controlled trials confirmed that treatment with hypomethylating agents, particularly 5-Azacytidine, significantly improves overall survival and time to AML transformation or death in MDS patients compared to conventional care.[6]
| Outcome | 5-Azacytidine | Conventional Care | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 24.5 months | 15.0 months | 0.58 (0.43-0.77) | 0.0001 |
| 2-Year Survival Rate | 50.8% | 26.2% | - | <0.0001 |
Table 1: Overall survival in higher-risk MDS patients treated with 5-Azacytidine versus conventional care regimens. Data from Fenaux et al., 2009.[5]
5-Azacytidine in Solid Tumors: A More Complex Picture
The success of 5-Azacytidine in hematological malignancies has not been as readily translated to solid tumors when used as a monotherapy.[7][8] Early clinical trials in various solid tumors showed limited objective response rates.[7] For instance, a phase II study reported antitumor effects in 17% of evaluable patients with breast cancer and 21% with malignant lymphomas, but the responses were transient.[7]
However, the potential of 5-Azacytidine in solid tumors may lie in combination therapies. Preclinical and clinical studies are exploring its synergistic effects with other agents, including chemotherapy and other epigenetic modifiers like histone deacetylase (HDAC) inhibitors.[9][10][11] For example, a phase I study of 5-Azacytidine in combination with the HDAC inhibitor sodium phenylbutyrate in patients with refractory solid tumors was found to be well-tolerated, although it lacked significant clinical benefit in that specific trial.[8][12] Another phase I study combining 5-Azacytidine with the HDAC inhibitor valproic acid in advanced cancers also demonstrated safety and induced molecular epigenetic changes, with stable disease observed in 25% of patients.[11] More promising results were seen in a study combining oral 5-Azacytidine with the HDAC inhibitor romidepsin in patients with peripheral T-cell lymphoma (PTCL), which showed an overall response rate of 73% and a complete response rate of 55%.[13]
Preclinical Efficacy: A Look at the Benchtop Data
In vitro studies provide a valuable platform for understanding the cytotoxic and mechanistic effects of 5-Azacytidine across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 2.218 |
| SK-MES-1 | Non-Small Cell Lung Cancer | 1.629 |
| H1792 | Non-Small Cell Lung Cancer | 1.471 |
| H522 | Non-Small Cell Lung Cancer | 1.948 |
| Oral Squamous Cell Carcinoma (Primary) | Oral Squamous Cell Carcinoma | 0.8 |
| Oral Squamous Cell Carcinoma (Stem Cells) | Oral Squamous Cell Carcinoma | 1.5 |
| TF-1 | Erythroleukemia | < 0.05 (as Decitabine) |
| U937 | Histiocytic Lymphoma | < 0.05 (as Decitabine) |
| Raji | Burkitt's Lymphoma | < 0.05 (as Decitabine) |
| HEL | Erythroleukemia | < 0.05 (as Decitabine) |
| ML-1 | Acute Myeloid Leukemia | 0.05 - 0.4 (as Decitabine) |
| HL-60 | Acute Promyelocytic Leukemia | 0.05 - 0.4 (as Decitabine) |
| K562 | Chronic Myeloid Leukemia | 0.05 - 0.4 (as Decitabine) |
| SW48 | Colorectal Adenocarcinoma | 0.05 - 0.4 (as Decitabine) |
| Cama-1 | Breast Cancer | 0.05 - 0.4 (as Decitabine) |
| Jurkat | Acute T-cell Leukemia | > 2 (as Decitabine) |
| MOLT4 | Acute Lymphoblastic Leukemia | > 2 (as Decitabine) |
| PC3 | Prostate Cancer | > 2 (as Decitabine) |
| RKO | Colon Carcinoma | > 2 (as Decitabine) |
| DU145 | Prostate Cancer | > 2 (as Decitabine) |
Table 2: IC50 values of 5-Azacytidine (or its analog Decitabine where specified) in various cancer cell lines.[14][15][16][17]
These in vitro data highlight the variable sensitivity of different cancer types to DNMT inhibitors and underscore the importance of cell-line-specific dose-response studies.
Experimental Protocols: A Guide for the Researcher
To facilitate the investigation of 5-Azacytidine in a laboratory setting, this section provides detailed, step-by-step methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Diagram: MTT Assay Workflow
Caption: A simplified workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 5-Azacytidine. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
DNA Methylation Analysis: Bisulfite Sequencing
Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-base resolution. Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of each cytosine.
Diagram: Bisulfite Sequencing Workflow
Caption: Overview of the bisulfite sequencing workflow for DNA methylation analysis.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from control and 5-Azacytidine-treated cells.
-
Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercially available kit, following the manufacturer's instructions. This step involves denaturation, sulfonation, and deamination.
-
DNA Cleanup: Purify the bisulfite-converted DNA to remove excess bisulfite and other reagents.
-
PCR Amplification: Amplify the target region of interest using primers specifically designed for bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products directly or after cloning into a vector.
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rate to determine the methylation status of each CpG site.
Gene Expression Analysis: RNA Sequencing
RNA sequencing (RNA-Seq) is a powerful technique to analyze the transcriptome of cells and identify genes that are differentially expressed following treatment with 5-Azacytidine.
Protocol:
-
RNA Extraction: Isolate total RNA from control and 5-Azacytidine-treated cells using a column-based RNA extraction kit. Ensure high-quality RNA with a RIN (RNA Integrity Number) of at least 8.0.[18]
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.[19][20]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Process the raw sequencing reads, including quality control, trimming, and alignment to a reference genome.[21] Use bioinformatics tools to quantify gene expression levels and identify differentially expressed genes between the control and treated groups.[21]
Mechanisms of Resistance: A Hurdle to Overcome
Despite its efficacy, resistance to 5-Azacytidine can develop. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Resistance can arise from various factors, including:
-
Reduced drug uptake and activation: Mutations or decreased expression of the enzymes required for the uptake and phosphorylation of 5-Azacytidine can lead to resistance.
-
Alterations in DNA repair pathways: Enhanced DNA repair mechanisms may counteract the DNA damage induced by 5-Azacytidine.
-
Changes in target enzyme expression: Increased expression of DNMTs could potentially overwhelm the inhibitory effects of the drug.
Future Directions and Concluding Remarks
5-Azacytidine remains a vital tool in the arsenal against hematological malignancies and a valuable probe for understanding the role of DNA methylation in cancer. While its application as a monotherapy in solid tumors has been met with limited success, its potential in combination with other epigenetic modifiers and conventional chemotherapies is an active and promising area of research.
For the researcher, a thorough understanding of its mechanism of action, a critical evaluation of its performance in relevant cancer models, and the application of robust experimental protocols are paramount. This guide provides a foundational framework for such endeavors, empowering scientists to navigate the complexities of epigenetic drug development and ultimately contribute to the advancement of cancer therapy.
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- 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells. (2022). Blood Advances, 6(13), 3939–3951.
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- Introduction to RNA-Seq Data Analysis. (2012).
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Safety Operating Guide
A Researcher's Comprehensive Guide to Handling 6-Amino-5-azacytidine-15N3: A Focus on Personal Protective Equipment (PPE)
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational integrity. The following guide provides essential, field-tested protocols for handling 6-Amino-5-azacytidine-15N3. This compound, an analogue of the potent cytotoxic and antineoplastic agent 5-azacytidine, demands meticulous handling to mitigate risks of occupational exposure.[1][2][3] This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risk Profile
6-Amino-5-azacytidine-15N3, like its parent compound 5-azacytidine, should be treated as a hazardous substance. The primary risks stem from its cytotoxic nature, meaning it is toxic to living cells.[2] The parent compound, 5-azacytidine, is classified as a substance that may cause cancer, is suspected of causing genetic defects, and may damage fertility or the unborn child.[4][5][6] Therefore, all handling procedures must be designed to minimize any potential for direct contact, inhalation, or ingestion.[2]
Key Hazards:
-
Cytotoxicity: Toxic to cells, presenting risks through skin contact, absorption, and inhalation.[1][2]
Compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory, which requires the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[8][9][10][11]
The PPE Ensemble: Your Primary Barrier of Defense
The selection of appropriate PPE is the most critical step in preventing exposure. A multi-layered approach is necessary, with different levels of protection required for various procedures. The following table outlines the minimum PPE requirements for handling 6-Amino-5-azacytidine-15N3.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving & Unpacking | Double chemotherapy-rated gloves (ASTM D6978) | Disposable gown | Safety glasses with side shields | Not typically required |
| Weighing Solid Compound | Double chemotherapy-rated gloves (ASTM D6978) | Solid-front, disposable gown with tight cuffs | Safety goggles and face shield | Required: Fit-tested NIOSH-approved N95 or P100 respirator |
| Reconstitution (in a BSC) | Double chemotherapy-rated gloves (ASTM D6978) | Solid-front, disposable gown with tight cuffs | Safety glasses with side shields | Handled within a certified Class II Biosafety Cabinet (BSC) or fume hood |
| Handling Solutions | Double chemotherapy-rated gloves (ASTM D6978) | Solid-front, disposable gown with tight cuffs | Safety glasses with side shields | Handled within a certified Class II BSC or fume hood |
| Waste Disposal | Double chemotherapy-rated gloves (ASTM D6978) | Disposable gown | Safety glasses with side shields | Not typically required |
In-Depth PPE Rationale:
-
Hand Protection: Double-gloving is the standard for handling cytotoxic drugs.[7][12] The outer glove provides primary protection, while the inner glove protects against contamination during the removal of the outer glove. It is crucial to use gloves specifically tested for resistance to chemotherapy drugs, adhering to the ASTM D6978 standard.[12] Gloves should be changed immediately if contaminated or after approximately 30-60 minutes of continuous use.
-
Body Protection: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[7] This design prevents skin contact from splashes and aerosols. The gown should be discarded immediately after the task is complete or if it becomes contaminated.
-
Eye and Face Protection: When handling the powdered form of the compound or when there is any risk of splashing, both safety goggles and a full-face shield are necessary to protect the eyes and mucous membranes.[7] For routine handling of solutions within a biosafety cabinet, safety glasses with side shields are the minimum requirement.[13]
-
Respiratory Protection: The highest risk of inhalation occurs when handling the powdered form, which can easily become airborne.[14] A NIOSH-approved fit-tested N95 or P100 respirator is mandatory for this task.[7][14] Surgical masks offer no protection against fine chemical particulates and must not be used.[7] All reconstitution and handling of solutions should be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to provide engineering-level containment.[7]
Operational Protocols: A Step-by-Step Guide
Receiving and Unpacking
-
Designate a specific area for receiving and unpacking hazardous chemicals.
-
Don a lab coat, safety glasses, and a single pair of chemotherapy-rated gloves.
-
Carefully inspect the external packaging for any signs of damage or leaks.
-
If the package is intact, open the external container. Before handling the primary container, don a second pair of chemotherapy-rated gloves.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% isopropyl alcohol) and place it in a designated, clearly labeled storage area.[14]
-
Dispose of all packing materials as potentially contaminated waste.
-
Remove PPE and wash hands thoroughly.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The doffing process, in particular, must be performed meticulously.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Emergency Protocols: Spill and Exposure Management
All personnel must be trained on spill response procedures.[2][7] A dedicated cytotoxic spill kit must be readily accessible in any area where these compounds are handled.
Cytotoxic Spill Kit Contents:
-
Written instructions for use.[12]
-
Warning signs to isolate the spill area.[12]
-
Full PPE ensemble: 2 pairs of chemotherapy-rated gloves, a disposable gown, shoe covers, and safety goggles.[12][15]
-
Absorbent, plastic-backed pads or pillows.[15]
-
Designated, sealable cytotoxic waste disposal bags.[15]
Spill Cleanup Protocol
Caption: Step-by-step procedure for the safe cleanup of a cytotoxic chemical spill.
Personnel Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[16][17]
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[13][17]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6][13][17]
In all cases of exposure, seek immediate medical attention and report the incident to your institution's Environmental Health and Safety (EHS) office. [5][17]
Decontamination and Waste Disposal
Proper disposal is paramount to prevent environmental contamination and exposure to support staff.
-
Waste Segregation: All items that come into contact with 6-Amino-5-azacytidine-15N3 are considered cytotoxic waste. This includes gloves, gowns, bench covers, pipette tips, vials, and any cleanup materials.[15]
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the "Cytotoxic Waste" or "Chemotherapy Waste" symbol.[7][15]
-
Sharps: Needles and syringes must never be recapped and should be placed directly into a designated sharps container for cytotoxic waste.[15]
-
Disposal Pathway: Cytotoxic waste must be disposed of according to institutional and local regulations, which typically involves incineration.[7][15] Do not mix with regular laboratory or biohazardous waste.
By adhering to these rigorous safety protocols, you create a secure environment that protects both the researcher and the integrity of the research itself. Your commitment to safety is a commitment to scientific excellence.
References
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Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Great Ormond Street Hospital for Children NHS Foundation Trust. Available at: [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. Available at: [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available at: [Link]
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Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. The University of Tennessee, Knoxville. Available at: [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]
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6-AMINO-5-AZACYTOSINE PENTOSE Material Safety Data Sheet. Cleanchem Laboratories. Available at: [Link]
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Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells. MDPI. Available at: [Link]
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6-Amino-5-azacytidine. PubChem. Available at: [Link]
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5-Azacytidine Safety Data Sheet. Fisher Scientific. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
